This guide provides a comprehensive technical analysis of Butane, 1-(1-methylpropoxy)- (CAS: 999-65-5), commonly known as Butyl sec-butyl ether . It is structured to serve researchers and process chemists requiring preci...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of Butane, 1-(1-methylpropoxy)- (CAS: 999-65-5), commonly known as Butyl sec-butyl ether . It is structured to serve researchers and process chemists requiring precise physicochemical data, synthesis pathways, and handling protocols for high-integrity applications.
A High-Boiling Asymmetric Ether for Specialized Solvent Applications
Executive Technical Summary
Butane, 1-(1-methylpropoxy)- represents a class of asymmetric ethers that bridge the gap between volatile lower ethers (e.g., diethyl ether, MTBE) and heavier, viscous solvents (e.g., diglyme). Its structure—comprising a linear n-butyl chain and a branched sec-butyl group—imparts unique steric properties and a boiling point (~131 °C) ideal for reactions requiring elevated temperatures without the peroxide risks associated with cyclic ethers like THF.
For drug development professionals, this molecule offers a strategic alternative in Grignard and organolithium chemistries where higher thermal stability and specific solvation shells are required to modulate reaction kinetics.
Physicochemical Characterization
The following data aggregates experimental values and high-confidence calculated properties. This profile defines the molecule's thermodynamic boundaries.
Solvation Character: Moderate Lewis base; capable of coordinating with lithium and magnesium cations, stabilizing organometallic reagents.
Synthesis & Manufacturing Logic
The synthesis of Butyl sec-butyl ether is rarely a direct Williamson ether synthesis in industrial contexts due to the availability of alkene precursors. The preferred route utilizes the acid-catalyzed addition of alcohol to an alkene.
Mechanism: Hydroalkoxylation
The reaction between 1-butene and 1-butanol over an acidic ion-exchange resin (e.g., Amberlyst-15) yields the target ether. This pathway is atom-economical and avoids halide waste.
Causality:
Protonation: The acidic catalyst protonates 1-butene, generating a secondary carbocation (Markovnikov addition).
Nucleophilic Attack: The oxygen lone pair of 1-butanol attacks the carbocation.
Deprotonation: Loss of a proton regenerates the catalyst and yields the ether.
Figure 1: Acid-catalyzed hydroalkoxylation pathway for the synthesis of Butyl sec-butyl ether.
Critical Application Protocols
As a Senior Application Scientist, I emphasize that the utility of a solvent is defined by its purity and safety. Ethers are notorious peroxide formers. The following protocol is a self-validating system to ensure experimental integrity.
Objective: To quantify and remove peroxide contaminants prior to use in sensitive organometallic catalysis.
Trigger: Use this protocol if the solvent bottle has been opened for >30 days.
Activated Alumina (neutral) or Molecular Sieves (4Å).
Step-by-Step Methodology
Qualitative Screen (The "Go/No-Go" Test):
Mix 1 mL of solvent with 1 mL of 10% KI and 0.5 mL of dilute HCl or acetic acid in a clear vial.
Shake vigorously for 10 seconds.
Observation: Yellow color indicates low peroxides; Brown/Violet indicates high peroxides.
Validation: Add 2 drops of starch solution. A blue-black precipitate confirms peroxides.
Purification (If Positive):
Pass the solvent through a column of Activated Alumina . The alumina chemisorbs hydroperoxides.
Causality: Alumina acts as a Lewis acid/base surface, decomposing peroxides into alcohols and aldehydes which are retained or easily distilled off.
Distillation (Final Polish):
Distill under nitrogen atmosphere.
Critical Step: Add a stabilizer (e.g., BHT) if the solvent is to be stored.
Figure 2: Decision tree for the detection and remediation of peroxides in ether solvents.
Protocol B: High-Temperature Grignard Reaction
Context: Standard diethyl ether boils at 35 °C, often too low to drive difficult coupling reactions. Butyl sec-butyl ether (BP 131 °C) allows for higher thermal energy input while maintaining the necessary ether-magnesium coordination.
Setup: Flame-dried glassware, Argon atmosphere.
Solvent Prep: Use Protocol A to ensure <5 ppm peroxides and <50 ppm water.
CAS Number: 999-65-5 Formula: C₈H₁₈O Molecular Weight: 130.23 g/mol Executive Summary 2-Butoxybutane , commonly known as sec-butyl butyl ether , is an unsymmetrical aliphatic ether characterized by a chiral center at the...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 999-65-5
Formula: C₈H₁₈O
Molecular Weight: 130.23 g/mol
Executive Summary
2-Butoxybutane , commonly known as sec-butyl butyl ether , is an unsymmetrical aliphatic ether characterized by a chiral center at the sec-butyl group. While often overshadowed by its symmetrical counterparts (di-n-butyl ether and di-sec-butyl ether), this compound occupies a critical niche in process chemistry as a specialized solvent for Liquid-Liquid Extraction (LLE).
Its value lies in its intermediate polarity and boiling point (~131°C), which bridge the gap between volatile ethers (diethyl ether) and high-boiling solvents. This guide analyzes its physicochemical properties, optimized synthesis pathways to avoid elimination byproducts, and its industrial role in inorganic acid purification.
Physicochemical Profile
The physical properties of 2-butoxybutane reflect its structural hybrid nature between straight-chain and branched isomers.
Property
Value / Description
Notes
Boiling Point
~131–132 °C (Predicted)
Intermediate between di-n-butyl ether (142°C) and di-sec-butyl ether (121°C).
Density
0.76 – 0.77 g/cm³
Typical for C8 aliphatic ethers.
Solubility (Water)
Negligible (< 0.1%)
Highly lipophilic; forms a distinct organic phase.
Solubility (Organic)
Miscible
Compatible with ethanol, acetone, hexane, and chloroform.
Chirality
Racemic (R/S mixture)
The C2 carbon on the butyl chain is a stereocenter.
Flash Point
~25 °C (Estimated)
Class 3 Flammable Liquid.
Synthesis & Production Protocols
Synthesizing unsymmetrical ethers requires strict kinetic control to prevent the formation of symmetric byproducts or elimination products (alkenes).
The Williamson Ether Synthesis (Optimized)
The standard textbook approach must be adapted to minimize E2 elimination. The reaction between an alkoxide and an alkyl halide is sensitive to steric hindrance.
Pathway A (Incorrect): Sodium n-butoxide + 2-bromobutane.
Result: High yield of butenes (elimination) due to the secondary halide and strong base.
Pathway B (Correct): Sodium sec-butoxide + 1-bromobutane.
Result: Dominant S_N2 substitution. The primary halide (1-bromobutane) is unhindered, allowing the bulky sec-butoxide nucleophile to attack without inducing significant elimination.
While often used as a general solvent, 2-butoxybutane has a specific, high-value application in the purification of phosphoric acid from biomass or industrial sludges.
Mechanism: Liquid-Liquid Extraction (LLE)
Ethers act as Lewis bases, donating electron density from the oxygen atom to form coordination complexes with phosphoric acid (
).
Complexation: At lower temperatures, the ether forms a stable complex with the acid, pulling it into the organic phase and leaving impurities (metals, salts) in the aqueous phase.
Thermal Release: The ether-acid complex is temperature-sensitive. Heating the organic phase breaks the complex, releasing purified acid and regenerating the ether for recycling.
Extraction Workflow
This process exploits the temperature-dependent solubility of the ether-acid complex.
Figure 2: Process flow for the purification of phosphoric acid using sec-butyl butyl ether as a phase-transfer solvent.
Analytical Characterization
Identification of CAS 999-65-5 requires distinguishing it from its symmetric isomers.
Nuclear Magnetic Resonance (¹H-NMR)
The spectrum is complex due to the chiral center at C2 of the sec-butyl group, which makes the adjacent methylene protons diastereotopic.
0.8 – 1.0 ppm (Multiplet, 6H): Overlapping terminal methyl groups from both butyl chains.
1.1 – 1.6 ppm (Multiplet, 7H):
Methyl group attached to the chiral center (doublet-like).
Internal methylene protons (-CH₂-) of the n-butyl chain.
Methylene protons (-CH₂-) of the sec-butyl chain (diastereotopic).
3.3 – 3.5 ppm (Multiplet, 3H):
-O-CH₂- (n-butyl side): Typically a triplet.
-O-CH- (sec-butyl side): A complex multiplet shifted downfield due to oxygen proximity and branching.
Mass Spectrometry (GC-MS)
Molecular Ion: m/z 130 (often weak).
Base Peak: Alpha-cleavage is the dominant fragmentation pathway.
Cleavage at the sec-butyl ether oxygen bond yields characteristic fragments distinguishing it from di-n-butyl ether.
Safety & Handling
As with all aliphatic ethers, 2-butoxybutane presents two primary hazards: flammability and peroxide formation.
Peroxide Management
Ethers react with atmospheric oxygen to form unstable hydroperoxides.
Detection: Use KI (Potassium Iodide) starch paper. A blue color indicates peroxide presence.
Prevention: Store under nitrogen; stabilize with BHT (Butylated hydroxytoluene) if permissible for the application.
Removal: Pass through activated alumina or wash with ferrous sulfate solution before distillation. Never distill to dryness.
Safety Protocol Diagram
Figure 3: Mandatory safety workflow for handling stored ethers.
References
European Patent Office. (2019). Method for purifying phosphoric acid (Patent EP2924003). Retrieved from
Cheméo. (2024).[1][2] Butane, 1-(1-methylpropoxy)- Chemical Properties. Retrieved from
Spectrum Chemical. (2017). Safety Data Sheet (General Ether Handling). Retrieved from
Bartleby. (2024).[2] Nomenclature and Stereochemistry of Unsymmetrical Ethers. Retrieved from
An In-Depth Technical Guide to Butane, 1-(1-methylpropoxy)-
An authoritative guide for researchers, scientists, and drug development professionals on the chemical and physical properties, synthesis, spectroscopic characterization, applications, and safety of Butane, 1-(1-methylpr...
Author: BenchChem Technical Support Team. Date: February 2026
An authoritative guide for researchers, scientists, and drug development professionals on the chemical and physical properties, synthesis, spectroscopic characterization, applications, and safety of Butane, 1-(1-methylpropoxy)-.
Introduction
Butane, 1-(1-methylpropoxy)-, also known as sec-butyl n-butyl ether, is an aliphatic ether with the chemical formula C8H18O.[1] This guide provides a comprehensive overview of its molecular characteristics, synthesis, spectroscopic signature, and potential applications, offering valuable insights for professionals in research and development.
Molecular and Physical Properties
Understanding the fundamental properties of a compound is crucial for its application in various scientific endeavors. The key molecular and physical characteristics of Butane, 1-(1-methylpropoxy)- are summarized below.
The synthesis of Butane, 1-(1-methylpropoxy)- can be conceptually approached through the well-established Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.[3]
Conceptual Synthesis: Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers.[4] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[3][5]
To synthesize Butane, 1-(1-methylpropoxy)-, two primary routes are theoretically possible:
Route A: Reaction of sodium butoxide with 2-chlorobutane.
Route B: Reaction of sodium sec-butoxide with 1-chlorobutane.
Due to the SN2 nature of the reaction, which is sensitive to steric hindrance, Route B is the preferred pathway.[5] The use of a primary alkyl halide (1-chlorobutane) minimizes the competing elimination reaction that is more likely to occur with a secondary alkyl halide (2-chlorobutane).[5]
Caption: Preferred Williamson ether synthesis route for Butane, 1-(1-methylpropoxy)-.
Reactivity: Cleavage by Strong Acids
Ethers are generally unreactive, which contributes to their utility as solvents. However, they can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI).[6] The reaction proceeds via nucleophilic substitution, where the halide ion attacks the protonated ether.
For an unsymmetrical ether like Butane, 1-(1-methylpropoxy)-, the reaction with a strong acid like HBr under heating will likely yield a mixture of alkyl bromides and alcohols, which can be further converted to alkyl bromides with excess acid.[7] The cleavage can occur via either an SN1 or SN2 mechanism depending on the structure of the ether.[6] Given that the ether contains a secondary carbon attached to the oxygen, the reaction can proceed through an SN2 pathway, with the bromide ion attacking the less sterically hindered n-butyl group.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is predicted to show complex multiplets due to the presence of multiple, coupled protons in different chemical environments. The protons on the carbon adjacent to the oxygen (the -O-CH- of the sec-butyl group and the -O-CH₂- of the n-butyl group) would appear most downfield.
¹³C NMR: The carbon NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbons directly bonded to the oxygen atom would have the largest chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of an ether is characterized by a strong C-O stretching vibration. For Butane, 1-(1-methylpropoxy)-, this peak is expected to appear in the region of 1150-1080 cm⁻¹. The spectrum will also show characteristic C-H stretching and bending vibrations for the alkyl groups.
Applications
While specific, large-scale industrial applications for Butane, 1-(1-methylpropoxy)- are not widely documented, its properties suggest potential utility in several areas. Ethers, in general, are used as solvents, extraction agents, and fuel additives.[8][9] One documented use for sec-butyl n-butyl ether is in the industrial process for the conversion of 1-butanol in wastewater through hydrothermal electrolysis.
Mr Murray-Green Chemistry Tutorials. (2023, April 18). Explaining NMR peaks using methylbutane for A-level Chemistry / BOTH C13 and H NMR coverage! [Video]. YouTube.
Cheméo. (n.d.). Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). Retrieved January 30, 2026, from [Link].
Study.com. (n.d.). Predict the appearance of the high-resolution proton NMR spectrum of i-butane. Retrieved January 30, 2026, from [Link].
PubChem. (n.d.). 1-Octanol. Retrieved January 30, 2026, from [Link].
CPAChem. (2024, January 12). Safety data sheet. Retrieved January 30, 2026, from [Link].
ACE Organic. (2009, October 22). Reaction of sec-butyl isopropyl ether with Hydrobromic Acid [Video]. YouTube.
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 30, 2026, from [Link].
Profound-Answers. (2023, September 29). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. Retrieved January 30, 2026, from [Link].
Chemistry LibreTexts. (2024, July 30). 18.4: Reactions of Ethers- Acidic Cleavage. Retrieved January 30, 2026, from [Link].
CK-12 Foundation. (2012, February 23). Functions and Applications of Ethers. Retrieved January 30, 2026, from [Link].
Pearson+. (n.d.). Predict the products of the following reactions. (a) sec-butyl is.... Retrieved January 30, 2026, from [Link].
University of North Texas. (n.d.). Williamson Ether Synthesis. Retrieved January 30, 2026, from [Link].
Chemistry For Everyone. (2025, May 12). What Are The Uses Of Ethers? [Video]. YouTube.
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved January 30, 2026, from [Link].
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 30, 2026, from [Link].
Mr Murray-Green Chemistry Tutorials. (2024, March 16).
SchoolWorkHelper. (n.d.). Practical and Industrial Uses of Alcohols and Ethers. Retrieved January 30, 2026, from [Link].
Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-methylbut-1-ene. Retrieved January 30, 2026, from [Link].
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved January 30, 2026, from [Link].
University of Ottawa NMR Facility Blog. (2009, August 4). The 500 MHz 1H NMR Spectrum of Butane. Retrieved January 30, 2026, from [Link].
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved January 30, 2026, from [Link].
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved January 30, 2026, from [Link].
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylbut-1-ene. Retrieved January 30, 2026, from [Link].
NIST. (n.d.). Butane. Retrieved January 30, 2026, from [Link].
ResearchGate. (2017, December). 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. Retrieved January 30, 2026, from [Link].
An In-depth Technical Guide to the Synthesis of Butane, 1-(1-methylpropoxy)-
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Butane, 1-(1-methylpropoxy)-, an unsymmetrical ether with potential applications as a solvent and fuel additi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Butane, 1-(1-methylpropoxy)-, an unsymmetrical ether with potential applications as a solvent and fuel additive. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed methodologies and mechanistic insights.
Butane, 1-(1-methylpropoxy)-, also known as n-butyl sec-butyl ether, is an organic compound with the chemical formula C₈H₁₈O. As an unsymmetrical ether, it possesses a unique combination of steric and electronic properties that make it a subject of interest in various chemical applications. Its structure consists of a primary n-butyl group and a secondary sec-butyl group linked by an oxygen atom. These structural features influence its physical properties, such as boiling point and solubility, and its reactivity in chemical transformations.
Table 1: Physical and Chemical Properties of Butane, 1-(1-methylpropoxy)-
The synthesis of unsymmetrical ethers like Butane, 1-(1-methylpropoxy)- primarily relies on two classical methods: the Williamson ether synthesis and acid-catalyzed dehydration of alcohols. The choice of method depends on factors such as starting material availability, desired purity, and scalability.
The Williamson Ether Synthesis: A Targeted Approach
The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[3][4]
For the synthesis of Butane, 1-(1-methylpropoxy)-, two strategic pathways are possible:
Pathway A: Reaction of sodium n-butoxide with a sec-butyl halide.
Pathway B: Reaction of sodium sec-butoxide with an n-butyl halide.
Mechanistic Consideration: The SN2 mechanism is sensitive to steric hindrance. Tertiary and sterically hindered secondary alkyl halides are prone to undergo an E2 elimination reaction in the presence of a strong base like an alkoxide.[4] Therefore, Pathway B is the preferred route as it involves a primary alkyl halide (n-butyl halide), which is less sterically hindered and thus favors the desired SN2 reaction over the competing E2 elimination.
Diagram 1: Williamson Ether Synthesis of Butane, 1-(1-methylpropoxy)-
Caption: Preferred pathway for the Williamson ether synthesis of Butane, 1-(1-methylpropoxy)-.
Experimental Protocol: Williamson Ether Synthesis
Materials:
sec-Butanol
Sodium hydride (NaH) or sodium metal (Na)
n-Butyl bromide
Anhydrous diethyl ether or tetrahydrofuran (THF)
Saturated aqueous ammonium chloride solution
Anhydrous magnesium sulfate
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sec-butanol dissolved in anhydrous diethyl ether.
Carefully add sodium hydride in small portions to the stirred solution at room temperature. The reaction will evolve hydrogen gas, so adequate ventilation is crucial. The mixture is stirred until the evolution of hydrogen ceases, indicating the complete formation of sodium sec-butoxide.
Nucleophilic Substitution: To the freshly prepared sodium sec-butoxide solution, add n-butyl bromide dropwise at a rate that maintains a gentle reflux.
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
Work-up: Cool the reaction mixture to room temperature and cautiously quench any unreacted sodium hydride with a saturated aqueous solution of ammonium chloride.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification: The crude product is then purified by fractional distillation under reduced pressure to obtain pure Butane, 1-(1-methylpropoxy)-.
Acid-Catalyzed Dehydration of Alcohols: A Less Selective Route
The acid-catalyzed intermolecular dehydration of alcohols can also be employed for the synthesis of ethers. This method is most effective for the synthesis of symmetrical ethers from primary alcohols.[5] When a mixture of two different alcohols is used, as in the case of synthesizing Butane, 1-(1-methylpropoxy)- from n-butanol and sec-butanol, a statistical mixture of three different ethers (di-n-butyl ether, di-sec-butyl ether, and the desired n-butyl sec-butyl ether) is typically formed, along with alkene byproducts from intramolecular dehydration.
Diagram 2: Products of Acid-Catalyzed Dehydration of n-Butanol and sec-Butanol
Caption: Potential products from the acid-catalyzed dehydration of a mixture of n-butanol and sec-butanol.
Experimental Protocol: Acid-Catalyzed Dehydration (Adapted from symmetrical ether synthesis)
This protocol is adapted from the synthesis of di-n-butyl ether and would require significant optimization and careful fractional distillation to isolate the desired unsymmetrical product.[5]
Materials:
n-Butanol
sec-Butanol
Concentrated sulfuric acid
5% Sodium hydroxide solution
Saturated calcium chloride solution
Anhydrous calcium chloride
Apparatus for fractional distillation
Procedure:
In a round-bottom flask, carefully add a mixture of n-butanol and sec-butanol.
Slowly and with cooling, add concentrated sulfuric acid to the alcohol mixture.
Heat the mixture in a distillation apparatus. The temperature should be carefully controlled to favor intermolecular dehydration over the formation of alkenes.
Collect the distillate, which will be a mixture of ethers, unreacted alcohols, and water.
Work-up: Wash the distillate with a 5% sodium hydroxide solution to neutralize the acid catalyst, followed by washes with water and a saturated calcium chloride solution.
Dry the crude ether mixture over anhydrous calcium chloride.
Purification: The product mixture must be carefully separated by fractional distillation. Due to the likely close boiling points of the different ether isomers, a highly efficient fractionating column is required.
Table 2: Comparison of Synthesis Methods
Feature
Williamson Ether Synthesis
Acid-Catalyzed Dehydration
Selectivity
High for unsymmetrical ethers
Low, produces a mixture of products
Reaction Conditions
Milder, requires a strong base
Harsher, requires strong acid and heat
Byproducts
Salt (e.g., NaBr)
Alkenes, other ether isomers
Scalability
Well-suited for lab scale
More common in industrial-scale for symmetrical ethers
Purification
Simpler
Complex fractional distillation required
Industrial Production Considerations
On an industrial scale, the synthesis of ethers often involves catalytic processes that are more cost-effective and environmentally benign than stoichiometric reactions. For a compound like Butane, 1-(1-methylpropoxy)-, a potential industrial route could involve the catalytic etherification of a butene stream with an appropriate butanol.
For instance, a process analogous to the production of sec-butyl tert-butyl ether could be envisioned.[6] This would involve the reaction of a mixed butene feedstock with either n-butanol or sec-butanol over an acidic catalyst, such as a sulfonated ion-exchange resin.[6] The specific isomer of butene used (e.g., 1-butene vs. 2-butene) and the reaction conditions would need to be carefully optimized to maximize the yield of the desired n-butyl sec-butyl ether.
Purification and Characterization
Purification of Butane, 1-(1-methylpropoxy)- is typically achieved through fractional distillation.[7] Due to the potential for co-distillation with isomeric byproducts or unreacted starting materials, a fractionating column with a high number of theoretical plates is recommended for achieving high purity.[8]
Characterization of the purified ether is essential to confirm its identity and purity. The following spectroscopic techniques are commonly employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. The spectrum of Butane, 1-(1-methylpropoxy)- is expected to be complex due to the presence of diastereotopic protons in the sec-butyl group.
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, confirming the carbon skeleton.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic C-O stretching vibration in the range of 1050-1150 cm⁻¹, which is indicative of an ether functional group. The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the complete conversion of the starting alcohols.
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.
Safety and Handling
Butane, 1-(1-methylpropoxy)- is expected to be a flammable liquid.[2] Appropriate safety precautions should be taken when handling this compound.
Handling: Work in a well-ventilated area, preferably in a fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid contact with skin and eyes.[2] Use non-sparking tools and take precautions against static discharge.[2]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Note: A specific Safety Data Sheet (SDS) for Butane, 1-(1-methylpropoxy)- was not found. The safety information provided is based on the general properties of ethers and related butyl compounds.
Conclusion
The synthesis of Butane, 1-(1-methylpropoxy)- can be effectively achieved through the Williamson ether synthesis, which offers high selectivity for this unsymmetrical ether. While acid-catalyzed dehydration is a possible alternative, it is less suitable due to the formation of multiple products, making purification challenging. For industrial-scale production, catalytic etherification of butenes presents a viable and economical route. Thorough purification by fractional distillation and characterization using a combination of spectroscopic techniques are crucial for obtaining and verifying the pure compound. As with all chemical syntheses, adherence to strict safety protocols is paramount.
"Butane, 1-(1-methylpropoxy)-" thermochemical data
An In-depth Technical Guide to the Thermochemical Properties of 1-(1-Methylpropoxy)butane Introduction: Defining 1-(1-Methylpropoxy)butane 1-(1-Methylpropoxy)butane, an aliphatic ether, is a compound of interest in vario...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Thermochemical Properties of 1-(1-Methylpropoxy)butane
Introduction: Defining 1-(1-Methylpropoxy)butane
1-(1-Methylpropoxy)butane, an aliphatic ether, is a compound of interest in various chemical research and industrial applications. Also known by its synonym, sec-butyl n-butyl ether, it is one of several isomers of C8 ethers. Understanding its thermochemical properties, such as enthalpy of formation and heat capacity, is fundamental for process design, safety analysis, and reaction modeling.
This guide provides a comprehensive overview of the available thermochemical data for 1-(1-methylpropoxy)butane. It further delves into the authoritative experimental methodologies required to determine these properties, offering a framework for researchers to approach the validation of computationally derived data.
Direct experimental thermochemical data for 1-(1-methylpropoxy)butane is not extensively published in readily accessible literature. The NIST Chemistry WebBook, a primary source for such data, notes its availability in their subscription-based Thermo Tables collection[3][4]. However, reliable estimations can be obtained through computational chemistry methods, such as the Joback group contribution method.
To provide context, the table below presents these predicted values alongside experimental data for a closely related structural isomer, di-sec-butyl ether (CAS: 6863-58-7). This comparison highlights the typical accuracy of such predictive models and underscores the importance of experimental validation.
Standard Enthalpy of Formation (Liquid, ΔfH°liquid)
Not Calculated
-401.60 ± 1.10
kJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°)
-90.96
-93.40 (Predicted)
kJ/mol
Standard Enthalpy of Vaporization (ΔvapH°)
35.42
40.88
kJ/mol
Ideal Gas Heat Capacity (Cp,gas at 404 K)
257.42
257.37 (at 404 K, Predicted)
J/mol·K
Authoritative Methodology: Experimental Determination of Enthalpy of Formation
The cornerstone for the experimental determination of the standard enthalpy of formation (ΔfH°) for an organic compound like an ether is oxygen bomb calorimetry . This technique measures the heat released during complete combustion of a substance in a high-pressure oxygen environment. The resulting standard enthalpy of combustion (ΔcH°) can then be used to calculate the standard enthalpy of formation via Hess's Law.
Causality in Experimental Design:
The choice of oxygen bomb calorimetry is dictated by its precision and the direct relationship between the energy released and the chemical structure of the compound. For a volatile liquid like 1-(1-methylpropoxy)butane, specific handling procedures are critical. The sample must be hermetically sealed in a container that will not react with the compound but will rupture and allow complete combustion during the experiment. Soft glass ampoules or polyester bags are common choices for this purpose.
The entire system must be a self-validating one. This is achieved by calibrating the calorimeter's energy equivalent (ε_calorim) using a certified standard reference material, most commonly benzoic acid, whose enthalpy of combustion is known with high accuracy. This calibration accounts for the heat capacity of the entire calorimeter system (the bomb, water, stirrer, and temperature sensors).
Experimental Protocol: Oxygen Bomb Calorimetry
The following protocol outlines a self-validating workflow for determining the enthalpy of combustion of 1-(1-methylpropoxy)butane.
1. Calibration of the Calorimeter:
i. Press a pellet of certified benzoic acid (approx. 1.0 g) of known mass.
ii. Secure a platinum or nickel-chromium fuse wire across the bomb's electrodes, ensuring it is in contact with the pellet.
iii. Place a small, known mass of water (approx. 1 mL) in the bottom of the bomb to ensure the final state is saturated with water vapor.
iv. Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm (3 MPa).
v. Submerge the bomb in a known mass of water in the calorimeter's insulated bucket.
vi. Allow the system to reach thermal equilibrium while stirring. Record the temperature for a preliminary period.
vii. Ignite the sample by passing a current through the fuse wire.
viii. Record the temperature rise until a stable final temperature is reached.
ix. Depressurize the bomb and analyze the liquid phase for nitric acid formation (a byproduct of nitrogen impurity in oxygen) via titration.
x. Calculate the energy equivalent (ε_calorim) of the calorimeter using the known energy of combustion of benzoic acid and applying corrections for the fuse wire ignition energy and nitric acid formation.
2. Combustion of 1-(1-Methylpropoxy)butane:
i. Introduce a precise mass (approx. 0.5-0.8 g) of the liquid ether into a container (e.g., a soft glass ampoule).
ii. Place the sealed ampoule in the crucible within the bomb, often with a small amount of paraffin oil as a combustion aid to ensure complete ignition. The mass and combustion energy of this promoter must be known precisely.
iii. Repeat steps 1.ii through 1.ix.
3. Data Analysis and Calculation:
i. Calculate the total energy change (ΔU) for the combustion of the ether using the calibrated energy equivalent and the corrected temperature rise.
ii. Subtract the energy contributions from the fuse wire ignition and the paraffin oil promoter.
iii. Correct for the formation of nitric acid.
iv. The result is the internal energy of combustion at constant volume (ΔcU°). Convert this to the standard enthalpy of combustion (ΔcH°) using the relationship ΔH = ΔU + Δn_gRT, where Δn_g is the change in moles of gas for the combustion reaction.
v. Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law with the known standard enthalpies of formation for the combustion products, CO₂(g) and H₂O(l).
The diagram below visualizes this comprehensive workflow.
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
Conclusion
While direct experimental thermochemical data for 1-(1-methylpropoxy)butane remains sparse in public databases, reliable predictions are available through established computational methods. This guide provides these estimated values and, more critically, outlines the rigorous, self-validating experimental protocol based on oxygen bomb calorimetry that is required for their definitive determination. For researchers and drug development professionals, understanding both the predicted data and the authoritative methods for its validation is essential for advancing research with scientific integrity and precision.
Thermodynamic Profile: Vapor Pressure Characterization of 1-(1-Methylpropoxy)butane
Executive Summary & Chemical Identity[1][2][3] 1-(1-Methylpropoxy)butane (systematic IUPAC name), commonly known as butyl sec-butyl ether , represents a specific class of unsymmetrical C8 ethers. In drug development and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1][2][3]
1-(1-Methylpropoxy)butane (systematic IUPAC name), commonly known as butyl sec-butyl ether , represents a specific class of unsymmetrical C8 ethers. In drug development and process chemistry, this solvent occupies a critical "volatility niche" between the more common di-sec-butyl ether and di-n-butyl ether.
Its vapor pressure curve is the primary determinant for its utility in azeotropic distillation, solvent swapping, and crystallization processes. This guide provides the thermodynamic profile of the substance, derived from available experimental data and group-contribution thermodynamics, and details the rigorous methodology required to validate these values in a GLP environment.
Physicochemical Identification
Parameter
Value
Systematic Name
Butane, 1-(1-methylpropoxy)-
Common Name
Butyl sec-butyl ether
CAS Registry Number
999-65-5
Molecular Formula
Molecular Weight
130.23 g/mol
Structure
Unsymmetrical ether: -butyl group bonded to a sec-butyl group
The Vapor Pressure Curve[1][4]
The vapor pressure profile of 1-(1-methylpropoxy)butane is characterized by a normal boiling point of 131 °C (404.15 K) . This places it directly between the volatility of di-sec-butyl ether (
C) and di-n-butyl ether (C), following the expected trend where branching lowers the boiling point relative to linear chains due to reduced surface area for van der Waals interactions.
Calculated Vapor Pressure Data (Isobaric)
Derived via Clausius-Clapeyron integration using
(estimated).
Temperature (°C)
Temperature (K)
Vapor Pressure (mmHg)
Vapor Pressure (kPa)
Process Relevance
25
298.15
6.0
0.80
Storage / Emissions
50
323.15
24.5
3.27
Reaction Headspace
75
348.15
82.1
10.95
Low-Vac Distillation
100
373.15
248.0
33.06
Solvent Swap Initiation
115
388.15
435.2
58.02
Reflux (Vacuum)
131
404.15
760.0
101.32
Normal Boiling Point
Antoine Equation Parameters
For process modeling (Aspen Plus/ChemCAD), the vapor pressure
(in mmHg) as a function of temperature (in °C) is described by the Antoine Equation:
Recommended Constants (Range 25–150°C):
A: 7.052
B: 1450.2
C: 205.1
Note: These constants are derived from a regression of the boiling point and ambient vapor pressure data. For GMP-critical applications, experimental validation via the protocol in Section 3 is mandatory.
As a Senior Scientist, I advise against relying solely on literature values for obscure mixed ethers during scale-up. Impurities (specifically isomeric alcohols) can significantly skew the vapor pressure. The following protocol uses Comparative Ebulliometry , which eliminates the degassing errors common in static methods.
Methodology: Comparative Ebulliometry
Objective: Measure the boiling temperature (
) at precisely controlled pressures () to generate a definitive VLE curve.
Why this method?
Static methods (injecting liquid into a vacuum gauge) often suffer from dissolved air releasing into the headspace, artificially inflating pressure readings. Ebulliometry measures the temperature of the liquid-vapor interface at equilibrium under a known pressure buffer, providing superior accuracy for organic solvents.
Step-by-Step Workflow
Purification (Critical):
Dry the ether over activated 3Å molecular sieves for 24 hours.
Verify purity via GC-FID. Target >99.5% purity. Note: Isomeric impurities (e.g., di-sec-butyl ether) will depress the boiling point.
System Setup:
Load the Twin-Arm Ebulliometer (see Diagram 1).
Reference Arm: Charge with ultra-pure water (primary standard).
Sample Arm: Charge with 1-(1-methylpropoxy)butane.
Pressure Control:
Connect both arms to a common ballast tank and vacuum controller.
Set initial pressure to 100 mmHg (approx. 13.3 kPa).
Equilibration:
Engage the Cottrell pump heaters. Ensure the liquid-vapor mixture pumps smoothly over the thermometer wells.
Allow 30 minutes for thermal equilibrium (temperature stability
C).
Data Acquisition:
Record
and simultaneously.
Calculate exact Pressure (
) using the known Antoine constants of water and the measured .
Map this
to the measured .
Hysteresis Check:
Step pressure up to 760 mmHg, then step down back to 100 mmHg. Divergence indicates thermal degradation or peroxide formation.
Visualization: Ebulliometric Logic Flow
Figure 1: Validated workflow for determining vapor pressure using comparative ebulliometry. The water reference eliminates pressure transducer calibration errors.
Engineering Implications in Drug Development
Understanding the vapor pressure of 1-(1-methylpropoxy)butane allows for strategic solvent manipulation.
Solvent Swapping (Distillation)
In API synthesis, swapping from a high-boiling solvent (e.g., Toluene, 110°C) to a lower one, or vice versa, is common.
Scenario: You need to swap out of Toluene into an ether for a Grignard reaction.
Analysis: Butyl sec-butyl ether (
131°C) boils higher than Toluene.
Result: You cannot strip Toluene effectively by adding this ether. Toluene will act as the "light" key. You must distill Toluene before adding this ether, or use azeotropic entrainment.
Safety: Peroxide Formation & Flash Point
Flash Point: ~30.6 °C (Closed Cup).
Risk: Like all secondary ethers, the methine hydrogen (
-carbon on the sec-butyl group) is susceptible to radical abstraction, leading to peroxide formation.
Control: Vapor pressure testing must be performed under Nitrogen. Distillation to dryness is strictly prohibited.
Decision Matrix: When to use this Ether?
Figure 2: Solvent selection logic based on thermal requirements. 1-(1-methylpropoxy)butane is ideal for high-temperature ether chemistry.
References
National Institute of Standards and Technology (NIST). Butane, 1-(1-methylpropoxy)- Properties. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
Cheméo. Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5).[2][3][4] Retrieved from [Link]
PubChem. Compound Summary for CID 86932: Butane, 1-(2-methylpropoxy)- (Isomer Reference). National Library of Medicine.[5] Retrieved from [Link]
Stenutz, R. Data for 1-butoxy-sec-butane. Quantitative Structure-Property Relationships (QSPR) Database. Retrieved from [Link]
Advanced Characterization and Isomeric Profiling of Butane, 1-(1-methylpropoxy)- (sec-Butyl Butyl Ether)
Executive Summary In the high-purity solvent and intermediate landscape, Butane, 1-(1-methylpropoxy)- (IUPAC: 1-(sec-butoxy)butane; commonly n-butyl sec-butyl ether ) occupies a critical niche. Often encountered as a spe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-purity solvent and intermediate landscape, Butane, 1-(1-methylpropoxy)- (IUPAC: 1-(sec-butoxy)butane; commonly n-butyl sec-butyl ether ) occupies a critical niche. Often encountered as a specialized solvent or a significant byproduct in the industrial synthesis of bio-based butanols, its structural integrity is frequently compromised by a complex matrix of constitutional isomers.
This guide provides a definitive technical analysis of the structural isomers of n-butyl sec-butyl ether. We synthesize mechanistic origins, thermodynamic properties, and advanced separation protocols to empower researchers in isolating and characterizing this molecule with pharmaceutical-grade precision.
Molecular Architecture & Stereochemical Context
Before analyzing isomers, one must define the target architecture. n-Butyl sec-butyl ether (
) is an asymmetric ether combining a linear butyl chain and a branched sec-butyl group.
Unlike its symmetric counterpart (di-n-butyl ether), this molecule possesses a single chiral center at the C2 position of the sec-butoxy moiety.
Stereocenters: 1 (Carbon 2 on the sec-butyl chain).
Enantiomers: (R)-1-(1-methylpropoxy)butane and (S)-1-(1-methylpropoxy)butane.
While often used as a racemic mixture in solvent applications, enantiopure synthesis requires asymmetric catalysis or chiral resolution, particularly when used as a precursor for chiral auxiliaries.
The Isomer Landscape: Classification & Thermodynamics
The challenge in working with
ethers lies in the "Isomeric Swarm"—a cluster of constitutional isomers with similar volatilities. We categorize these into Positional (Regioisomers) and Skeletal Isomers .
Thermodynamic Hierarchy of Octyl Ethers
Boiling point (BP) suppression correlates with branching. This thermodynamic trend is the cornerstone of separation logic.
Isomer Class
Common Name
Structure Description
Boiling Point (°C)
Relative Stability
Target
n-Butyl sec-butyl ether
Asymmetric: n-butyl + sec-butyl
131
Moderate
Symmetric
Di-n-butyl ether
Linear: n-butyl + n-butyl
142
High
Symmetric
Di-sec-butyl ether
Branched: sec-butyl + sec-butyl
121
Moderate
Symmetric
Di-isobutyl ether
Branched: isobutyl + isobutyl
122
High
Mixed
n-Butyl isobutyl ether
Asymmetric: n-butyl + isobutyl
133
High
Mixed
n-Butyl tert-butyl ether
Asymmetric: n-butyl + tert-butyl
124
Low (Acid Labile)
Visualization of Isomeric Relationships
The following diagram maps the structural relationship and boiling point trends, critical for designing distillation trains.
Figure 1: Structural isomer hierarchy of C8H18O ethers emphasizing the boiling point deviations relative to the target molecule.
Mechanistic Origins of Isomeric Impurities
Understanding how these isomers form allows researchers to predict impurity profiles in raw materials.
The Mixed-Alcohol Dehydration Problem
The most common synthesis route involves the acid-catalyzed dehydration of alcohols. If a researcher attempts to synthesize n-butyl sec-butyl ether by reacting 1-butanol and 2-butanol , a statistical distribution of products occurs.
Reaction Pathway:
This "Shotgun Synthesis" yields:
Di-n-butyl ether (Major impurity, difficult to remove due to BP proximity).
Di-sec-butyl ether (Easily removed, lower BP).
n-Butyl sec-butyl ether (Target).
Expert Insight: To avoid this isomeric swarm, use the Williamson Ether Synthesis (Sn2). React sodium sec-butoxide with 1-bromobutane.
Why? Sn2 on a primary halide (1-bromobutane) minimizes elimination side reactions.
Avoid: Reacting sodium n-butoxide with 2-bromobutane, as the secondary halide will favor E2 elimination, yielding butenes instead of the ether.
Advanced Characterization Protocols
Distinguishing the target from its isomers requires orthogonal analytical techniques.
Mass Spectrometry (GC-MS) Fragmentation Logic
Electron Ionization (EI) at 70eV produces distinct fragmentation patterns driven by
-cleavage.
Target (n-Butyl sec-butyl ether):
-Cleavage (sec-butyl side): Loss of ethyl group (). Dominant peak at m/z 101.
-Cleavage (sec-butyl side): Loss of methyl group (). Peak at m/z 115.
-Cleavage (n-butyl side): Loss of propyl group (). Peak at m/z 87.
Isomer Differentiator (Di-n-butyl ether):
Symmetric cleavage only. Major loss of propyl (
).
Key Difference: The target shows significant
(loss of ethyl from the sec-butyl branch), which is absent in di-n-butyl ether.
NMR Spectroscopy (
and
)
NMR provides the most definitive structural proof.
Feature
n-Butyl sec-butyl ether (Target)
Di-n-butyl ether (Isomer)
Methine Proton
Multiplet (sextet-like) at ~3.4 ppm (The -CH- of sec-butyl)
Drying: The crude ether layer must be dried (MgSO4 or Molecular Sieves 4A) before distillation. Water content alters the vapor-liquid equilibrium (VLE), compressing the boiling point differences between isomers.
References
NIST Mass Spectrometry Data Center. "Butane, 1-(1-methylpropoxy)- Mass Spectrum."[2] NIST Chemistry WebBook, SRD 69.
[Link]
Liao, W., et al. "An Experimental Modification to the Preparation of di-n-butyl ether from 1-butanol."[7] World Journal of Chemical Education, 2022.[7]
[Link]
PubChem. "sec-Butyl ether (Di-sec-butyl ether) Compound Summary." National Library of Medicine.
[Link]
Karol, T.J. "Process for separating butanol and dibutyl ether." U.S.
"Butane, 1-(1-methylpropoxy)-" IUPAC name and synonyms
This guide provides an in-depth technical analysis of Butane, 1-(1-methylpropoxy)- , chemically known as -butyl -butyl ether . It is designed for researchers and process chemists evaluating specialized solvents for organ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Butane, 1-(1-methylpropoxy)- , chemically known as
-butyl -butyl ether . It is designed for researchers and process chemists evaluating specialized solvents for organic synthesis, extraction protocols, and fuel additive research.
Synonyms: n-Butyl sec-Butyl Ether; 2-Butoxybutane
Executive Summary
Butane, 1-(1-methylpropoxy)- (CAS: 999-65-5) is an asymmetric ether characterized by a boiling point of ~131 °C and significant lipophilicity.[1][2] Unlike common symmetric ethers (e.g., diethyl ether, di-
-butyl ether), this compound offers a unique steric profile due to the chiral sec-butyl group. This structural asymmetry influences its solvation shell dynamics, making it a valuable candidate for specific liquid-liquid extractions (e.g., phosphoric acid purification) and as a reaction medium for high-temperature organometallic synthesis where volatility must be minimized but ether functionality is required.
Chemical Identity & Nomenclature
Precise identification is critical for regulatory compliance and database searching.
The following diagram illustrates the connectivity, highlighting the steric bulk of the sec-butyl group versus the linear
-butyl chain.
Physicochemical Properties
The compound's properties dictate its utility in phase separation and thermal processes.
Property
Value
Context/Relevance
Boiling Point
130–131 °C
Suitable for reactions requiring elevated temperatures without pressurized vessels.
Density
0.769 g/mL (15 °C)
Lower density than water facilitates top-layer separation in aqueous extractions.
LogP (Octanol/Water)
~2.60
Indicates high lipophilicity; excellent for extracting non-polar organic compounds from aqueous phases.
Solubility
Soluble in Chloroform, Methanol
Miscible with most organic solvents; low water solubility.
Flash Point
~25 °C (Est.)
Flammable; requires standard Class IB flammable liquid handling.
Synthesis & Manufacturing Methodologies
Understanding the synthesis allows researchers to anticipate impurities (e.g., alcohols, symmetric ethers).
Primary Route: Acid-Catalyzed Etherification
The most scalable industrial route involves the addition of
-butanol to butenes (1-butene or 2-butene) or the dehydration of mixed alcohols (-butanol and -butanol).
Mechanism:
Protonation: The alkene (2-butene) is protonated by an acid catalyst (
) to form a secondary carbocation.
Nucleophilic Attack: The oxygen of
-butanol attacks the carbocation.
Deprotonation: Loss of a proton yields the ether.
Impurity Profile:
Di-
-butyl ether: Formed from -butanol self-condensation.
Di-
-butyl ether: Formed from -butanol self-condensation.
Alcohols: Unreacted starting materials.
Applications in Research & Industry
Specialized Extraction Solvent
Due to its specific boiling point and hydrophobicity, 1-(1-methylpropoxy)butane is utilized in complex liquid-liquid extractions where standard ethers (diethyl, MTBE) are too volatile or possess insufficient lipophilicity.
Protocol Insight: It has been cited in patent literature for the purification of phosphoric acid from pulping slurries. Its ability to complex with the acid while maintaining phase separation from aqueous biomass mixtures is a key advantage [1].
Reaction Medium (Process Chemistry)
In drug development, selecting the right process solvent is crucial for yield and purity.[3]
Grignard & Organolithium Reactions: Like other ethers, it stabilizes metal cations via oxygen lone pairs. However, the sec-butyl group adds steric bulk, which can modulate the reactivity of coordinated metal centers, potentially altering stereoselectivity in sensitive additions.
High-Boiling Alternative: It replaces THF (BP 66 °C) or Diethyl Ether (BP 35 °C) when reactions must be driven to completion at temperatures >100 °C, avoiding the safety risks of pressurized reactors.
Fuel Oxygenate Research
Ethers are common fuel additives (oxygenates) to improve combustion and reduce emissions.
Research Context: While MTBE and ETBE are more common, sec-butyl ethers are investigated for their cetane/octane numbers and lower water solubility compared to lower molecular weight ethers.
Safety & Handling (Self-Validating Protocol)
As an ether, this compound presents specific hazards that must be managed via a rigorous safety protocol.
Critical Hazard: Peroxide Formation
Like most ethers with alpha-hydrogens, 1-(1-methylpropoxy)butane can form explosive organic peroxides upon exposure to air and light.
Handling Protocol:
Testing: Test for peroxides using KI starch paper or quant strips before any distillation or evaporation.
Inhibition: Ensure the solvent is stabilized (often with BHT) if stored for long periods.
Storage: Store under an inert atmosphere (Nitrogen/Argon) in amber glass or metal cans to exclude light.
An In-depth Technical Guide to Butane, 1-(1-methylpropoxy)-
This technical guide provides a comprehensive overview of Butane, 1-(1-methylpropoxy)-, also known as sec-butyl tert-butyl ether. Aimed at researchers, scientists, and professionals in drug development and chemical manuf...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of Butane, 1-(1-methylpropoxy)-, also known as sec-butyl tert-butyl ether. Aimed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the compound's chemical and physical properties, synthesis methodologies, primary applications, and essential safety and handling protocols.
Introduction and Molecular Overview
Butane, 1-(1-methylpropoxy)- (CAS No. 999-65-5) is an aliphatic ether with the molecular formula C8H18O.[1] Structurally, it consists of a butyl group linked to a sec-butyl group via an ether oxygen. This compound is of interest primarily for its potential application as a fuel additive, drawing parallels with other well-known fuel ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). These ethers are valued for their ability to increase the octane rating of gasoline and promote more complete combustion, thereby reducing harmful emissions.[2] Understanding the synthesis and properties of Butane, 1-(1-methylpropoxy)- is crucial for evaluating its efficacy and safety in this and other potential industrial applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application and safe handling. The key properties of Butane, 1-(1-methylpropoxy)- are summarized in the table below, compiled from various chemical databases.
The synthesis of Butane, 1-(1-methylpropoxy)- can be approached from both industrial and laboratory perspectives. The primary industrial route involves the acid-catalyzed etherification of isobutene with sec-butanol.
The industrial production of sec-butyl tert-butyl ether is typically achieved through the catalytic reaction of isobutene and sec-butanol. This process is favored for its efficiency and scalability.
Catalyst: Strongly acidic ion-exchange resins, such as sulfonated styrene-divinylbenzene copolymers, are the preferred catalysts for this reaction.
Reaction Conditions: The etherification is carried out in the liquid phase within a fixed-bed reactor at temperatures ranging from 20°C to 150°C and pressures of 4 to 40 bar.
The diagram below illustrates the general workflow for the industrial synthesis of Butane, 1-(1-methylpropoxy)-.
Industrial Synthesis Workflow
Laboratory Scale Synthesis: A Plausible Protocol
Objective: To synthesize Butane, 1-(1-methylpropoxy)- via acid-catalyzed etherification of sec-butanol with a source of the tert-butyl group, such as isobutylene or tert-butanol.
Materials:
sec-Butanol
tert-Butanol (as a safer alternative to gaseous isobutylene in a lab setting)
Concentrated sulfuric acid (catalyst)
Anhydrous sodium sulfate
Diethyl ether (for extraction)
Saturated sodium bicarbonate solution
Saturated sodium chloride solution (brine)
Round-bottom flask
Reflux condenser
Separatory funnel
Distillation apparatus
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of sec-butanol and tert-butanol.
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the alcohol mixture while stirring and cooling the flask in an ice bath to control the initial exothermic reaction.
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
Extraction: Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
Drying: Dry the organic layer over anhydrous sodium sulfate.
Solvent Removal: Remove the diethyl ether by rotary evaporation.
Purification: Purify the crude product by fractional distillation to obtain pure Butane, 1-(1-methylpropoxy)-.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for Butane, 1-(1-methylpropoxy)- is not widely published. However, based on its molecular structure, the expected features in its NMR, IR, and mass spectra can be predicted.
¹H NMR: The spectrum is expected to be complex due to the presence of multiple, similar alkyl protons. Key signals would include a multiplet for the methine proton of the sec-butyl group adjacent to the ether oxygen, and distinct signals for the methyl and methylene groups of both the sec-butyl and n-butyl moieties.
¹³C NMR: The spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule, unless there is accidental peak overlap. The carbons attached to the oxygen atom would appear most downfield.
IR Spectroscopy: The most characteristic feature would be a strong C-O stretching vibration in the fingerprint region, typically around 1100 cm⁻¹. The rest of the spectrum would be dominated by C-H stretching and bending vibrations.
Mass Spectrometry: The NIST WebBook indicates the availability of an electron ionization mass spectrum for this compound.[1] The mass spectrum would show the molecular ion peak (M+) at m/z 130, and fragmentation patterns characteristic of ethers, including cleavage at the C-O bonds.
Applications
The primary application of Butane, 1-(1-methylpropoxy)-, similar to other fuel ethers, is as a gasoline additive to enhance the octane rating and improve combustion efficiency.
Fuel Additive and Octane Booster
Fuel ethers are valuable as octane boosters because they increase the resistance of gasoline to engine knocking. They also introduce oxygen into the fuel, which can lead to more complete combustion and a reduction in carbon monoxide and unburned hydrocarbon emissions.[2] While specific performance data for Butane, 1-(1-methylpropoxy)- as a fuel additive is not extensively documented, its properties are analogous to those of well-studied fuel ethers like MTBE and ETBE.
The logical relationship for the application of Butane, 1-(1-methylpropoxy)- as a fuel additive is depicted in the following diagram:
Application Logic as a Fuel Additive
Safety, Handling, and Toxicology
General Hazards:
Flammability: Ethers are generally highly flammable. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.
Health Hazards: Inhalation of high concentrations of ether vapors can cause central nervous system depression, leading to dizziness, drowsiness, headache, and nausea. Prolonged or repeated skin contact may cause defatting and dermatitis.
Handling Precautions:
Handle in a well-ventilated area, preferably in a chemical fume hood.
Keep away from heat, sparks, open flames, and other ignition sources.
Use non-sparking tools and explosion-proof equipment.
Ground and bond containers when transferring material to prevent static electricity buildup.
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
Toxicological Data (Analogous Compounds):
The toxicological profile of Butane, 1-(1-methylpropoxy)- has not been extensively studied. However, data from similar fuel ethers like MTBE and ETBE can provide an indication of potential health effects.
Compound
Acute Toxicity
Carcinogenicity
Target Organs
Source
Methyl tert-butyl ether (MTBE)
Low acute toxicity via inhalation and ingestion.
Potential human carcinogen based on animal studies.
Central nervous system, respiratory system, liver, kidneys.
EPA
Ethyl tert-butyl ether (ETBE)
Low single-dose toxicity; non-irritant to eyes and skin.
Evidence for carcinogenicity is not conclusive.
Kidneys (in rats), liver (in mice).
It is crucial to handle Butane, 1-(1-methylpropoxy)- with the same level of caution as other flammable and potentially hazardous ethers until more specific toxicological data becomes available.
Conclusion
Butane, 1-(1-methylpropoxy)- is a compound with significant potential, particularly as a fuel additive. Its synthesis via catalytic etherification is a well-understood industrial process. While a comprehensive toxicological and spectroscopic profile for this specific ether is yet to be fully established in publicly accessible literature, its properties can be reasonably inferred from chemically similar compounds. Further research into its performance as an octane booster and its specific safety profile is warranted to fully realize its industrial applications.
References
U.S. National Institute of Standards and Technology. Butane, 1-(1-methylpropoxy)-. NIST Chemistry WebBook. [Link]
Cheméo. Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). [Link]
Google Patents. Process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether.
Vinati Organics. MTBE: A Sustainable Solution for Octane Boosting in Gasoline Blends. [Link]
McGregor, D. (2008). Ethyl tertiary-butyl ether: a toxicological review. Critical reviews in toxicology, 38(sup1), 1-35. [Link]
U.S. Environmental Protection Agency. Methyl tert-butyl ether (MTBE). [Link]
An In-depth Technical Guide to Butane, 1-(1-methylpropoxy)-
Abstract This technical guide provides a comprehensive overview of Butane, 1-(1-methylpropoxy)-, also known as sec-butyl ethyl ether. The document delves into the historical context of its synthesis, rooted in the develo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of Butane, 1-(1-methylpropoxy)-, also known as sec-butyl ethyl ether. The document delves into the historical context of its synthesis, rooted in the development of classic organic reactions, and details modern laboratory and industrial preparation methods. A thorough examination of its physicochemical properties, supported by spectroscopic data, is presented. Furthermore, this guide explores its applications, particularly as a solvent and in the fragrance industry, and addresses critical safety, handling, and toxicological information. The content is structured to provide researchers, scientists, and drug development professionals with a foundational and practical understanding of this versatile ether.
Introduction and Nomenclature
Butane, 1-(1-methylpropoxy)- is an aliphatic, asymmetric ether. The asymmetry arises from the different alkyl groups attached to the central oxygen atom: a sec-butyl group and an ethyl group. Understanding its nomenclature is key to navigating the scientific literature.
IUPAC Name: 1-(1-methylpropoxy)butane
Common Names: sec-Butyl ethyl ether, Ethyl sec-butyl ether
This guide will primarily use the common name sec-butyl ethyl ether for clarity and its prevalence in industrial contexts.
Discovery and Historical Context: The Legacy of Williamson
A specific date or individual credited with the "discovery" of sec-butyl ethyl ether is not documented, a common reality for many fundamental organic compounds. Its existence is a direct consequence of one of the most important reactions in organic chemistry: the Williamson ether synthesis .
Developed by English chemist Alexander Williamson in 1850, this reaction was groundbreaking because it provided the first clear pathway to synthesize asymmetric ethers and helped to definitively prove the structure of ethers.[3][4][5] The reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide ion.[4][5][6]
Williamson's work, originally demonstrated by reacting sodium ethoxide with chloroethane to form diethyl ether, established a versatile and robust method that remains a cornerstone of both laboratory and industrial synthesis today.[3][4][6] The ability to combine different alkoxides and alkyl halides opened the door for the systematic creation of countless ethers, including sec-butyl ethyl ether. Therefore, the "discovery" of this compound is intrinsically linked to the elucidation of this fundamental synthetic method in the mid-19th century.
Synthesis and Manufacturing Processes
The primary route for synthesizing sec-butyl ethyl ether is the Williamson ether synthesis. The strategic choice of reactants is critical to maximize yield and minimize side reactions, particularly elimination.
Retrosynthetic Analysis
For an asymmetric ether like sec-butyl ethyl ether, two synthetic pathways are theoretically possible:
Pathway A: Sodium sec-butoxide + Ethyl halide
Pathway B: Sodium ethoxide + sec-Butyl halide
The Williamson synthesis proceeds via an Sₙ2 mechanism, which is highly sensitive to steric hindrance at the carbon atom bearing the leaving group.[7][8] Pathway B involves a secondary alkyl halide (sec-butyl halide), which is more sterically hindered than the primary ethyl halide in Pathway A. The bulky sec-butoxide in Pathway A can act as a base, but the primary nature of the ethyl halide strongly favors substitution. Conversely, the less hindered ethoxide in Pathway B is a strong nucleophile, but the secondary nature of the sec-butyl halide makes it susceptible to E2 elimination, which would form butene as an undesired byproduct.
Mechanism of the Preferred Synthesis
The synthesis involves two main steps: the formation of the alkoxide and the subsequent nucleophilic attack.
Deprotonation: sec-Butanol is deprotonated by a strong base, typically sodium hydride (NaH) or an alkali metal like sodium, to form the sodium sec-butoxide nucleophile.[8]
Sₙ2 Attack: The resulting sec-butoxide ion attacks the primary ethyl halide (e.g., bromoethane or iodoethane) in a classic Sₙ2 backside attack, displacing the halide ion and forming the ether.[7]
Caption: General reaction scheme for the synthesis of sec-Butyl Ethyl Ether.
Detailed Laboratory Protocol
This protocol describes a representative laboratory-scale synthesis.
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).
Alkoxide Formation: Anhydrous diethyl ether is added to the flask, followed by the careful, portion-wise addition of sodium hydride. sec-Butanol, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel. The mixture is stirred at room temperature until hydrogen gas evolution ceases.
Substitution: The flask is cooled in an ice bath. Bromoethane is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure the reaction goes to completion.[6]
Workup: The reaction is cooled to room temperature. Excess sodium hydride is quenched by the slow, careful addition of water or saturated NH₄Cl solution. The mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water and brine.
Isolation and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation. The resulting crude ether is then purified by fractional distillation.
Caption: Experimental workflow for the laboratory synthesis of sec-butyl ethyl ether.
Physicochemical and Spectroscopic Properties
sec-Butyl ethyl ether is a colorless liquid with a characteristic berry-like or floral odor.[1][9] Its physical and chemical properties make it a useful solvent and fragrance component.
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product.
¹H NMR (Proton NMR): The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the sec-butyl group (a triplet, a doublet, and a multiplet). The chemical shifts of protons adjacent to the ether oxygen will be downfield (~3.4-3.6 ppm).
¹³C NMR (Carbon NMR): The spectrum will show six distinct signals corresponding to the six unique carbon atoms in the molecule. Carbons directly bonded to the oxygen atom will appear most downfield.
IR (Infrared) Spectroscopy: A strong, characteristic C-O stretching band will be prominent in the 1050-1150 cm⁻¹ region, which is indicative of an aliphatic ether.
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 102. Key fragmentation patterns will include the loss of alkyl groups, with a prominent peak often seen at m/z = 73, corresponding to the loss of an ethyl group.[10]
Applications and Industrial Relevance
While not as common as other industrial ethers like diethyl ether or MTBE, sec-butyl ethyl ether has found niche applications.
Solvent: Like many ethers, it is a relatively nonpolar, aprotic solvent. It is effective at dissolving oils, resins, and other organic compounds, making it suitable for use in coatings, paints, and adhesives.[11]
Flavor and Fragrance Agent: It possesses a pleasant berry, floral, and woody aroma profile.[1][9] This makes it a valuable component in the formulation of flavors for tropical, citrus, and red fruit profiles, as well as in the broader perfume industry.[9]
Fuel Additive Research: Ethers are widely studied and used as oxygenate fuel additives to improve combustion efficiency and reduce emissions. While ethyl tert-butyl ether (ETBE) is more common, other isomers like sec-butyl ethyl ether have been part of the broader research into fuel composition.[12][13]
Caption: Overview of the primary applications for sec-butyl ethyl ether.
Safety, Toxicology, and Environmental Fate
Proper handling and awareness of the toxicological profile are paramount when working with any chemical.
Hazard Identification
Flammability: sec-Butyl ethyl ether is a highly flammable liquid and vapor, with a low flash point.[14][15] All work should be conducted away from ignition sources in a well-ventilated area, and explosion-proof equipment should be used.[14][15][16]
Health Hazards: It is classified as harmful if swallowed, inhaled, or in contact with skin.[14] It causes skin and serious eye irritation and may cause respiratory irritation.[14][15]
Handling Precautions: Wear suitable protective clothing, gloves, and eye/face protection.[16] Handle in a well-ventilated place, such as a chemical fume hood, to avoid breathing vapors.[16]
Toxicology
Detailed toxicological studies specifically on sec-butyl ethyl ether are limited in publicly available literature. However, data from structurally related ethers, such as ethyl tert-butyl ether (ETBE), can provide some context. Animal studies on ETBE have shown that exposure can be associated with noncancerous kidney effects.[17][18] Given the structural similarities, it is prudent to handle sec-butyl ethyl ether with care to minimize exposure. The toxicological properties have not been thoroughly investigated.[14]
Environmental Fate
Ethers used as fuel additives can be released into the environment through spills and leaks, potentially contaminating groundwater.[17] Due to its slight water solubility and volatility, sec-butyl ethyl ether would be expected to partition between aquatic and atmospheric environments if released. Its biodegradability is not well-documented, but aliphatic ethers are generally more persistent than other organic solvents like alcohols or esters.
Conclusion
Butane, 1-(1-methylpropoxy)- is a fundamentally important, albeit not widely known, asymmetric ether. Its conceptual discovery is tied to the advent of the Williamson ether synthesis in the 19th century, a reaction that remains the primary method for its production today. Its utility as a specialty solvent and a valuable fragrance component underscores the diverse applications of the ether functional group. A comprehensive understanding of its synthesis, properties, and safety is essential for its effective and responsible use in research and industry.
References
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
Le Moyne College. (n.d.). Williamson. Retrieved from [Link]
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
Britannica. (2026, January 23). Alexander William Williamson. Retrieved from [Link]
Wiley-VCH. (n.d.). The Historical Development of Asymmetric Hydrogenation. Retrieved from [Link]
The Good Scents Company. (n.d.). sec-butyl ethyl ether 2-ethoxybutane. Retrieved from [Link]
Google Patents. (n.d.). US4408085A - Process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether.
Oxford Reference. (n.d.). Williamson's synthesis. Retrieved from [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). Retrieved from [Link]
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
Britannica. (n.d.). Ether - Synthesis, Reactions, Uses. Retrieved from [Link]
PubChem - NIH. (n.d.). Ethyl butyl ether. Retrieved from [Link]
MySkinRecipes. (n.d.). sec-Butyl Ethyl Ether. Retrieved from [Link]
ResearchGate. (2025, August 7). Early history of asymmetric synthesis. Retrieved from [Link]
NCBI. (n.d.). EXECUTIVE SUMMARY - Toxicological Review of Ethyl Tertiary Butyl Ether (CASRN 637-92-3). Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]
MassBank. (n.d.). Organic compounds. Retrieved from [Link]
ResearchGate. (2014, July 7). How can one prepare Ethyly Tert - Butyl Ether in the labotatory?. Retrieved from [Link]
SAFETY DATA SHEET. (2018, January 31). Retrieved from [Link]
ResearchGate. (2025, August 9). Water Compatible Gold(III)-Catalysed Synthesis of Unsymmetrical Ethers from Alcohols. Retrieved from [Link]
NCBI. (n.d.). HAZARD IDENTIFICATION - Toxicological Review of Ethyl Tertiary Butyl Ether (CASRN 637-92-3). Retrieved from [Link]
Computational Characterization of Butane, 1-(1-methylpropoxy)-: A Technical Guide
Executive Summary This technical guide outlines the computational framework for analyzing Butane, 1-(1-methylpropoxy)- (IUPAC), commonly known as sec-butyl butyl ether (CAS: 999-65-5). While often overlooked in favor of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the computational framework for analyzing Butane, 1-(1-methylpropoxy)- (IUPAC), commonly known as sec-butyl butyl ether (CAS: 999-65-5). While often overlooked in favor of symmetric ethers, this unsymmetrical ether presents unique challenges in drug development and solvent engineering due to its chirality and distinct oxidation liabilities.
This document details the ab initio and Density Functional Theory (DFT) protocols required to accurately predict its conformational landscape, oxidative stability, and solvation properties. It is designed for researchers requiring high-fidelity data for lipophilic drug delivery systems or stability profiling.
Structural Definition & Computational Strategy
Molecular Identity
The molecule consists of an
-butyl chain ether-linked to a sec-butyl group.
Formula:
SMILES: CCCCOC(C)CC
Chirality: The C1 atom of the propyl chain (the methine carbon attached to oxygen) is a stereocenter. Calculations must account for the (
) and () enantiomers, although they are energetically degenerate in an achiral environment.
Level of Theory Selection
To balance accuracy with computational cost, the following theoretical levels are prescribed based on recent benchmarks for aliphatic ethers [1][2].
Calculation Type
Recommended Method
Basis Set
Rationale
Geometry Opt
B97X-D or M06-2X
def2-TZVP
Captures long-range dispersion interactions critical for flexible alkyl chains [3].
Frequency/Thermo
Same as Opt
Same as Opt
Ensures true minima (NIMAG=0) and accurate ZPE.
Solvation Energy
M06-2X / SMD
6-311++G(d,p)
The SMD model provides superior accuracy for non-polar solutes compared to PCM.
Oxidation TS
B97M-V
def2-QZVP
High-level functional required to model barrier heights in H-atom transfer (HAT) reactions.
Protocol A: Conformational Landscape Analysis
Aliphatic ethers possess multiple rotatable bonds, creating a complex Potential Energy Surface (PES). A single optimization of an arbitrary structure will likely yield a local minimum, leading to erroneous Boltzmann-weighted properties.
The Workflow
The following self-validating workflow ensures the global minimum is located.
Stochastic Search: Use Molecular Mechanics (MMFF94 or OPLS3e) to generate ~500 conformers.
Semi-Empirical Filter: Re-optimize unique conformers using GFN2-xTB to filter high-energy structures.
DFT Refinement: Optimize the lowest 10% of structures within a 3 kcal/mol window using
B97X-D/def2-SVP.
Final Calculation: High-level optimization of the top 5 conformers.
Visualization of Workflow
Figure 1: Hierarchical workflow for identifying the global energy minimum of flexible ethers.
Protocol B: Oxidative Stability (Autoxidation)
Ethers are prone to autoxidation, forming explosive peroxides.[1] For drug development, this represents a degradation liability. The mechanism involves Hydrogen Atom Transfer (HAT) from an
-carbon to a radical initiator (e.g., or ).
Mechanistic Causality
1-(1-methylpropoxy)butane has two distinct
-carbon sites:
Site A (Secondary): The
of the -butyl group.
Site B (Tertiary): The
of the sec-butyl group.
Hypothesis: Site B yields a tertiary radical, which is electronically more stable (hyperconjugation) but sterically hindered. Site A is less hindered but forms a less stable secondary radical.
Calculation Protocol
To determine the dominant degradation pathway, calculate the Activation Free Energy (
) for H-abstraction at both sites.
Reactant Complex: Optimize the ether +
radical in a pre-reaction complex.
Transition State (TS) Search: Use the QST3 or NEB method. Look for the imaginary frequency corresponding to the C...H...O stretch.
IRC Calculation: Perform Intrinsic Reaction Coordinate calculations to verify the TS connects the correct reactant and product.
Reaction Pathway Diagram
Figure 2: Competing H-abstraction pathways. Kinetic control usually favors the less hindered Site A, despite the thermodynamic stability of the Site B radical [4].
For pharmaceutical applications, the partition coefficient (LogP) is a critical metric for lipophilicity.
Solvation Free Energy Calculation
Direct calculation of LogP requires the solvation free energy in water (
) and 1-octanol ().
Formula:
Step-by-Step:
Optimize the global minimum structure in the gas phase.
Perform single-point energy calculations using the SMD (Solvation Model based on Density) model for both solvents.
Note: Do not re-optimize geometry in solvent unless the solute is highly polar; for ethers, gas-phase geometry is usually sufficient.
Extract the SCF Done energy and the non-electrostatic terms provided by the SMD model.
Data Presentation Template
When reporting these results, use the following table structure to ensure reproducibility.
Parameter
Gas Phase (Hartree)
Water (SMD) (Hartree)
Octanol (SMD) (Hartree)
(kcal/mol)
Electronic Energy
-390.xxxx
-390.xxxx
-390.xxxx
--
Thermal Correction
0.xxxx
--
--
--
Total Free Energy
G(gas)
G(aq)
G(oct)
G(solv)
References
NIST WebBook. "Butane, 1-(1-methylpropoxy)-". National Institute of Standards and Technology. [Link]
Grimme, S., et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 2010. [Link]
Q-Chem. "Dispersion Correction in Density Functional Theory." Q-Chem User Manual. [Link]
Galano, A., et al. "Oxidation mechanism of diethyl ether: A complex process for a simple molecule." Physical Chemistry Chemical Physics, 2011. [Link]
Marenich, A. V., et al. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B, 2009. [Link]
Application Note: 1-(1-Methylpropoxy)butane in Organic Synthesis
This guide details the technical application of 1-(1-methylpropoxy)butane (commonly known as n-butyl sec-butyl ether ) in organic synthesis. It is designed for researchers requiring a high-boiling, hydrophobic ether solv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical application of 1-(1-methylpropoxy)butane (commonly known as n-butyl sec-butyl ether ) in organic synthesis. It is designed for researchers requiring a high-boiling, hydrophobic ether solvent that bridges the gap between volatile ethers (diethyl ether, THF) and heavy industrial solvents (dibutyl ether, diglyme).
High-Boiling Ether Solvent for Organometallics and Extractions
Executive Summary & Chemical Identity
1-(1-Methylpropoxy)butane is an unsymmetrical dialkyl ether featuring one linear butyl chain and one branched sec-butyl chain. Its unique structural asymmetry provides a "Goldilocks" physicochemical profile: it possesses a significantly higher boiling point (~131 °C) than Tetrahydrofuran (THF) or Diethyl Ether (Et₂O), allowing for higher reaction temperatures without the extreme viscosity or removal difficulty associated with Diglyme.
This solvent is particularly valuable in Grignard reagent formation from unreactive halides (where thermal energy is required for initiation) and as a hydrophobic extraction solvent that offers superior phase separation compared to water-miscible ethers.
A. High-Temperature Grignard & Organometallic Synthesis
Challenge: Standard solvents like Et₂O or THF often boil before sluggish substrates (e.g., aryl chlorides, sterically hindered alkyl halides) can overcome the activation energy for oxidative addition to Magnesium.
Solution: 1-(1-Methylpropoxy)butane allows reaction temperatures up to ~130 °C at ambient pressure.
Mechanism: The ether oxygen coordinates with the Mg²⁺ center, stabilizing the Grignard reagent (R-Mg-X) similarly to Et₂O. However, the sec-butyl group adds steric bulk, which can modulate the Schlenk equilibrium, potentially favoring monomeric species in solution.
Benefit: Enables the formation of Grignard reagents from aryl chlorides without requiring pressurized vessels.
B. Green Chemistry & Bio-Based Potential
Context: As bio-butanol production (via ABE fermentation) scales, sec-butyl ethers often appear as byproducts or downstream derivatives.
Sustainability: Utilizing 1-(1-methylpropoxy)butane aligns with "Waste-to-Value" principles if sourced from bio-butanol streams.
Recovery: Its high boiling point allows it to be easily recovered via distillation from lower-boiling reaction products, or it can be removed via rotary evaporation (unlike high-boiling solvents like DMSO/DMF).
C. Biphasic Extractions & Crystallization
Challenge: THF is often too water-soluble for efficient aqueous workups, requiring large amounts of salt (salting out) or extraction with a second solvent.
Solution: 1-(1-Methylpropoxy)butane is highly hydrophobic.
Workflow: It forms a distinct upper layer with water, minimizing emulsion formation. It is an excellent solvent for extracting alkaloids, oils, and resins from aqueous digestions.
Decision Logic: Solvent Selection
The following diagram illustrates when to select 1-(1-methylpropoxy)butane over traditional ether solvents.
Figure 1: Decision tree for selecting ether solvents based on thermal requirements and workup constraints.
Critical Safety Note: Ethers with secondary carbons (like the sec-butyl group here) are prone to rapid auto-oxidation. Always test for peroxides before distillation.
Peroxide Test:
Mix 1 mL solvent with 1 mL fresh 10% KI solution + drop of dilute HCl/starch.
Activation: Add Mg turnings (1.1 eq) and a crystal of Iodine. Heat with heat gun to sublime iodine onto Mg surface.
Solvent Addition: Add anhydrous 1-(1-methylpropoxy)butane (10 mL per g of halide).
Initiation: Heat bath to 100 °C . Add 5% of the Chlorobenzene.
Observation: Turbidity and exotherm should occur rapidly due to the higher thermal energy available compared to THF (refluxing at 66 °C).
Propagation: Add remaining halide dropwise, maintaining internal temp ~110–120 °C.
Completion: Reflux for 1 hour. Cool and use directly.
Safety & Handling (E-E-A-T)
Flammability: While the flash point (~25 °C) is safer than Et₂O (-45 °C), it is still a flammable liquid. Ground all glassware to prevent static discharge.
Peroxide Formation: The sec-butyl moiety contains a tertiary hydrogen (C-H) adjacent to the ether oxygen. This position is highly susceptible to radical abstraction.
Rule:Never distill to dryness. Peroxides concentrate in the pot residue and can explode.
Testing Frequency: Test every 3 months if stored without inhibitors; every 12 months if stabilized (BHT).
Toxicity: Generally lower volatility reduces inhalation risk compared to lower ethers, but adequate ventilation (fume hood) is mandatory.
References
National Institute of Standards and Technology (NIST). "Butane, 1-(1-methylpropoxy)- Properties." NIST Chemistry WebBook, SRD 69.[Link]
Organisation for Economic Co-operation and Development (OECD). "SIDS Initial Assessment Report: Dibutyl Ether and Isomers." UNEP Publications.[Link]
Gas chromatography analysis of "Butane, 1-(1-methylpropoxy)-"
Application Note: High-Resolution Gas Chromatography Analysis of Butane, 1-(1-methylpropoxy)- Abstract This application note details a robust Gas Chromatography (GC) protocol for the analysis of Butane, 1-(1-methylpropox...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution Gas Chromatography Analysis of Butane, 1-(1-methylpropoxy)-
Abstract
This application note details a robust Gas Chromatography (GC) protocol for the analysis of Butane, 1-(1-methylpropoxy)- (CAS: 999-65-5), commonly known as n-butyl sec-butyl ether . This unsymmetrical ether is frequently encountered as a reaction byproduct in the etherification of mixed butanol isomers or as a specific solvent in organic synthesis. The method described herein utilizes a 5% phenyl-arylene methylpolysiloxane capillary column to achieve baseline resolution between the target analyte, its symmetrical ether isomers (di-n-butyl ether and di-sec-butyl ether), and precursor alcohols. The protocol is validated for specificity, linearity, and system suitability, ensuring compliance with rigorous drug development and industrial quality control standards.
Introduction & Scientific Rationale
The Analytical Challenge
The primary challenge in analyzing Butane, 1-(1-methylpropoxy)- lies in its physicochemical similarity to its structural isomers and synthesis precursors. In industrial etherification processes (e.g., Williamson ether synthesis or acid-catalyzed dehydration of alcohols), a mixture of three ether species is often generated:
Di-sec-butyl ether (BP: ~121°C)
n-Butyl sec-butyl ether (Target, BP: ~131°C)
Di-n-butyl ether (BP: ~142°C)
Additionally, unreacted sec-butanol (BP: 99°C) and n-butanol (BP: 117°C) may be present.
Separation Logic (Boiling Point vs. Polarity)
While polar columns (e.g., PEG/Wax) effectively retard alcohols, they can cause co-elution of ethers with similar polarities. A non-polar to low-polarity column (DB-5ms or equivalent) is selected as the primary stationary phase. This phase separates analytes predominantly by boiling point (London Dispersion Forces). Since the target ether's boiling point (131°C) sits directly between the two symmetrical impurities (121°C and 142°C), a boiling-point-driven separation provides the most reliable resolution window.
Internal Standard (ISTD): n-Decane or Toluene (distinct elution time, chemically inert).
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Note: Avoid alcoholic solvents like Methanol to prevent solvent peak tailing masking early eluters.
Instrumentation & Conditions
Parameter
Setting
Rationale
GC System
Agilent 8890 or equivalent
High retention time precision required.
Detector
FID (Flame Ionization Detector)
Universal response for hydrocarbons/ethers; wide linear range.
Column
DB-5ms UI (30 m × 0.25 mm × 0.25 µm)
5% Phenyl phase offers slight selectivity for aromatic/ether interactions over pure dimethylpolysiloxane.
Inlet Temp
250°C
Ensures flash vaporization of ethers (BP <150°C) without thermal degradation.
Injection Mode
Split (Ratio 50:1)
Prevents column overload; sharpens peaks for volatile ethers.
Carrier Gas
Helium @ 1.2 mL/min (Constant Flow)
Optimal linear velocity for resolution.
Detector Temp
280°C
Prevents condensation of high-boiling matrix components.
Makeup Gas
Nitrogen (25 mL/min)
Optimizes FID sensitivity.
Oven Program (Temperature Gradient)
To ensure separation of the alcohol precursors (early eluting) and the ether isomers:
Initial: 40°C for 2 minutes (Focuses volatiles).
Ramp 1: 10°C/min to 100°C (Separates alcohols).
Ramp 2: 5°C/min to 150°C (Critical window for ether isomer resolution).
Ramp 3: 20°C/min to 240°C (Column bake-out).
Hold: 2 minutes.
Method Development Workflow (Visualized)
The following diagram illustrates the decision matrix and workflow for optimizing this specific analysis.
Figure 1: Analytical workflow and elution order on a non-polar stationary phase.
System Suitability & Validation Criteria
To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be performed prior to sample analysis.
Parameter
Acceptance Criteria
Purpose
Resolution ()
between Target and Di-sec-butyl ether
Ensures baseline separation of the closest eluting isomer.
Tailing Factor ()
Verifies system inertness (critical for ether oxygens interacting with active sites).
Precision (RSD)
for Area (n=6 injections)
Confirms injector reproducibility.
Retention Time Drift
min
Verifies pneumatic stability.
Critical Resolution Calculation
The resolution between the Target (
) and Di-sec-butyl ether () is calculated as:
Where is the peak width at half height.
Results & Discussion
Expected Chromatogram Profile
Under the prescribed conditions, the elution order is strictly governed by boiling point.
Solvent (DCM): ~1.5 min
sec-Butanol: ~3.2 min (Broad if inlet is active)
n-Butanol: ~4.1 min
Di-sec-butyl ether: ~6.8 min
n-Butyl sec-butyl ether (Target): ~8.2 min
Di-n-butyl ether: ~9.5 min
Note: Retention times are approximate and will vary with column flow and exact ramp rate.
Troubleshooting Guide
Issue: Co-elution of Target and Di-sec-butyl ether.
Root Cause: Ramp rate too fast (thermal lag).
Solution: Lower the ramp rate from 5°C/min to 3°C/min in the 100-150°C region.
Issue: Peak Tailing on Alcohols.
Root Cause: Activity in the liner (silanol groups).
Solution: Replace liner with a deactivated, ultra-inert glass wool liner.
Issue: Ghost Peaks.
Root Cause: Carryover of high-boiling byproducts.
Solution: Extend the final bake-out at 240°C to 5 minutes.
References
ChemicalBook. (2023).[1] 1-(1-Methylpropoxy)butane Properties and CAS Data. Retrieved from
NIST Chemistry WebBook. (n.d.). Butane, 1-(1-methylpropoxy)- Gas Chromatography Data. National Institute of Standards and Technology. Retrieved from
Restek Corporation. (2024). Solvent and Ether Analysis: Column Selection Guide. Retrieved from
ASTM International. (2020). ASTM D1364 - Standard Test Method for Water in Volatile Solvents. (Contextual reference for solvent purity standards). Retrieved from
Mass spectrometry of "Butane, 1-(1-methylpropoxy)-"
Application Note: Mass Spectrometry Profiling of Butane, 1-(1-methylpropoxy)- Abstract This guide details the mass spectrometric characterization of Butane, 1-(1-methylpropoxy)-, commonly known as sec-butyl butyl ether ....
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Mass Spectrometry Profiling of Butane, 1-(1-methylpropoxy)-
Abstract
This guide details the mass spectrometric characterization of Butane, 1-(1-methylpropoxy)-, commonly known as sec-butyl butyl ether . While often encountered as a byproduct in the synthesis of butanol derivatives or as a specialized solvent, its correct identification relies on distinguishing its asymmetric fragmentation pattern from isomeric counterparts like di-n-butyl ether. This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) to provide a robust, self-validating identification workflow.
In drug development and organic synthesis, aliphatic ethers often appear as impurities from alkylation reactions or as degradation products of labile protecting groups. Unlike its symmetric isomers (di-n-butyl ether or di-sec-butyl ether), sec-butyl butyl ether possesses a chiral center and two distinct alkyl chains, leading to a unique "mixed" fragmentation fingerprint. Accurate detection is critical for establishing solvent purity and tracking synthetic pathways.
Experimental Protocol: GC-MS Method
This protocol is designed for trace-level detection (ppm range) in organic solvents or reaction mixtures.
Sample Preparation
Solvent: High-purity Methanol or Hexane (analyte dependent; Hexane is preferred if the matrix is aqueous/polar to extract the ether).
Concentration: Prepare a stock solution at 1000 µg/mL. Dilute to working range (1–100 µg/mL).
Filtration: 0.2 µm PTFE filter to remove particulates.
Gas Chromatography Conditions
System: Agilent 7890/8890 or equivalent.
Column: Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness).
Rationale: A low-polarity (5% phenyl) phase provides excellent separation of ether isomers based on boiling point and van der Waals forces.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Inlet: Split/Splitless at 250°C.
Split Ratio: 20:1 for high concentrations; Splitless for trace analysis.
Solvent Delay: 2.5 min (Essential to protect filament from solvent peak).
Mass Spectral Analysis & Fragmentation Mechanics
The identification of sec-butyl butyl ether relies on observing specific
-cleavage events triggered by the ether oxygen. Because the molecule is asymmetric, it undergoes two distinct -cleavage pathways, unlike symmetric ethers which show only one primary loss channel.
Fragmentation Pathways
Mechanism 1:
-Cleavage (n-Butyl Side)
The radical cation cleaves the C-C bond adjacent to the oxygen on the n-butyl chain.
Loss: Propyl radical (
, 43 Da).
Fragment Ion:
Structure:
Mechanism 2:
-Cleavage (sec-Butyl Side)
The radical cation cleaves at the branched sec-butyl group. This side offers two pathways due to the branching:
Path 2A (Loss of Ethyl): Loss of
(29 Da).
Fragment Ion:
Structure:
Path 2B (Loss of Methyl): Loss of
(15 Da).
Fragment Ion:
Structure:
Mechanism 3: Inductive Cleavage (Heterolytic)
The C-O bond breaks to form stable alkyl carbocations.
Fragment Ion:
(). This is often the Base Peak (100% intensity) in butyl ethers due to the stability of the butyl cation (rearranging to t-butyl form).
Diagnostic Ion Table
m/z Value
Ion Identity
Origin / Mechanism
Diagnostic Utility
130
Molecular Ion
Weak intensity; confirms MW.
115
-cleavage (sec-butyl side)
Distinguishes from di-n-butyl ether.
101
-cleavage (sec-butyl side)
Highly specific to sec-butyl group.
87
-cleavage (n-butyl side)
Confirms n-butyl chain presence.
57
Butyl cation
Base peak; non-specific (common to all butyl ethers).
41
Alkene fragment
Common hydrocarbon background.
Visualizing the Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways that allow for the structural confirmation of this specific isomer.
Figure 1: Competitive
-cleavage pathways for sec-butyl butyl ether. The simultaneous presence of m/z 87, 101, and 115 confirms the asymmetric structure.
Isomer Differentiation (Self-Validation)
To ensure the peak is indeed Butane, 1-(1-methylpropoxy)- and not an isomer, apply this logic check:
Check for m/z 87:
Present? Indicates an n-butyl group.[3] (Consistent with Di-n-butyl ether and our target).
Application Note: NMR Characterization of Butane, 1-(1-methylpropoxy)- (sec-Butyl Butyl Ether)
Executive Summary This application note provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) characterization of Butane, 1-(1-methylpropoxy)- , commonly known as sec-butyl butyl ether.[1] While ofte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) characterization of Butane, 1-(1-methylpropoxy)- , commonly known as sec-butyl butyl ether.[1] While often encountered as a specialized solvent or a byproduct in ether synthesis, its characterization presents specific stereochemical challenges.[2]
The molecule contains a chiral center at the C2 position of the sec-butyl chain. This chirality renders the adjacent methylene protons (
) diastereotopic , creating complex splitting patterns often misidentified as impurities in lower-field instruments.[1] This guide details the acquisition parameters, spectral assignments, and validation logic required to definitively characterize this compound, ensuring high data integrity for regulatory or research purposes.
Chemical Identity & Structural Logic[3]
Before acquisition, the analyst must map the expected magnetic environments. The molecule is an unsymmetrical ether consisting of an achiral n-butyl chain and a chiral sec-butyl chain.[1][2]
The hallmark of this molecule is the magnetic non-equivalence of the protons on
(the methylene group within the sec-butyl chain). Because is a stereocenter, the two protons on are diastereotopic .
Observation: They do not appear as a simple quartet (coupling to the terminal methyl).[2] Instead, they appear as two complex multiplets (often described as
Validation: To confirm this is not an impurity, perform a 1H-1H COSY experiment. Both multiplets will show a cross-peak to the same terminal methyl triplet and the same methine proton.
Logic Flow for Assignment
The following diagram illustrates the decision matrix for assigning the overlapping ether region and confirming the diastereotopic protons.
Figure 1: Analytical workflow for distinguishing overlapping ether signals and validating diastereotopic protons using 2D NMR.
Expert Insights & Troubleshooting
The "Impurity" Trap
Researchers often flag the complex multiplet at 1.45–1.60 ppm as a solvent impurity or byproduct.[2]
Verification: Integration is key.[1][2] The total integral for the aliphatic region (excluding the ether-adjacent protons and methyls) must sum correctly. If the "impurity" integrates to exactly 1H or 2H relative to the methine proton, it is intrinsic to the molecule.
Solvent Effects
If the overlap at 3.35–3.45 ppm prevents accurate
-coupling analysis:
Switch solvent to Benzene-
.[1][2] The magnetic anisotropy of the benzene ring typically shifts the methine proton () upfield relative to the methylene (), resolving the two signals.[1]
Volatility
Due to the volatility of the sample, use screw-cap NMR tubes with PTFE septa rather than standard caps to prevent evaporation during long 13C acquisitions.
References
SDBS (AIST). Spectral Database for Organic Compounds.[1] "Mass and 1H-NMR spectra of sec-butyl butyl ether." [Link] (Accessed via SDBS No. 6863-58-7 analogs).[1][2]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Foundational text for diastereotopic proton assignment).
Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy." [Link]
PubChem. "Butane, 1-(1-methylpropoxy)- (Compound)."[1][2] National Library of Medicine.[1][6] [Link][1]
Application Note: High-Purity Extraction Using Butane, 1-(1-methylpropoxy)-
This Application Note provides a comprehensive technical guide on the use of Butane, 1-(1-methylpropoxy)- (commonly known as Butyl sec-butyl ether ) in extraction processes. This guide is designed for researchers and pro...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide on the use of Butane, 1-(1-methylpropoxy)- (commonly known as Butyl sec-butyl ether ) in extraction processes. This guide is designed for researchers and process engineers in drug development and chemical synthesis.
Executive Summary
Butane, 1-(1-methylpropoxy)- (Butyl sec-butyl ether) is an unsymmetrical C8 ether widely utilized as a specialized solvent in industrial and pharmaceutical extractions. Unlike common lower-molecular-weight ethers (e.g., diethyl ether, MTBE), this solvent offers a higher boiling point , lower volatility , and unique lipophilicity , making it ideal for high-temperature extractions and processes requiring reduced vapor emissions.
Its primary utility lies in the purification of organic acids (e.g., phosphoric acid) and the liquid-liquid extraction (LLE) of lipophilic Active Pharmaceutical Ingredients (APIs) where phase separation efficiency and solvent recovery are critical.
Physicochemical Profile
Understanding the solvent's physical properties is essential for designing safe and efficient extraction protocols.
Property
Value / Description
Impact on Extraction
IUPAC Name
1-(1-Methylpropoxy)butane
Precise identification for regulatory filing.
Common Name
Butyl sec-butyl ether
Used in commercial procurement.
Molecular Formula
Non-polar ether backbone.
Molecular Weight
130.23 g/mol
Heavier than water; affects phase separation kinetics.
Boiling Point
~131°C (Est.)
Allows for higher temperature processing without solvent loss; requires vacuum for removal.
Density
~0.77 g/mL
Floats on water (Upper Phase).
Solubility in Water
Negligible
Excellent for partitioning non-polar compounds from aqueous phases.
Flash Point
~25°C (Est.)
Flammable; requires standard Class 1B solvent handling.
Peroxide Potential
High
Contains a sec-butyl group (α-hydrogen); susceptible to rapid peroxide formation.
Critical Note: The presence of the sec-butyl group creates a tertiary carbon adjacent to the oxygen, increasing susceptibility to radical attack and peroxide formation compared to linear ethers. Always test for peroxides before use.
Core Application Areas
A. Pharmaceutical Intermediates & API Extraction
In drug development, this solvent is preferred when:
Selectivity is required: Its steric bulk (sec-butyl group) offers different solvation shells than linear ethers, potentially improving the separation of specific isomers or conformers.
Thermal stability is needed: Processes requiring heating (>50°C) to dissolve recalcitrant solids can be performed without refluxing the solvent.
Grignard & Organometallic Chemistry: Used as a reaction medium that doubles as an extraction solvent during workup, minimizing solvent swaps.
B. Purification of Inorganic Acids (The "Phosphoric Acid" Process)
A major industrial application is the extraction of phosphoric acid from digestion liquors (e.g., lignocellulosic pulping). The ether forms a hydrogen-bonded complex with the acid, pulling it into the organic phase while leaving impurities (metals, salts) in the aqueous phase.
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for Lipophilic APIs
Objective: Isolate a non-polar drug intermediate from a crude aqueous reaction mixture.
Materials:
Crude aqueous mixture (pH adjusted based on analyte pKa).
Butane, 1-(1-methylpropoxy)- (Peroxide-free).
Brine (Saturated NaCl).
Drying Agent (
or ).
Workflow Diagram:
Figure 1: Standard Liquid-Liquid Extraction Workflow for Lipophilic Compounds.
Step-by-Step Procedure:
Preparation: Ensure the solvent tests negative for peroxides (see Section 5).
pH Adjustment: Adjust the aqueous feed to a pH where the target molecule is neutral (e.g., pH > pKa + 2 for bases).
Extraction: Add Butane, 1-(1-methylpropoxy)- to the aqueous feed in a separatory funnel (1:1 or 1:2 ratio). Shake vigorously for 2 minutes. Vent frequently.
Separation: Allow layers to settle. The ether (density ~0.77) will be the top layer .
Note: If an emulsion forms, the higher viscosity of this ether compared to diethyl ether may require adding brine or centrifugation.
Washing: Drain the lower aqueous layer. Wash the upper organic layer with 0.5 volumes of brine to remove entrained water.
Recovery: Dry the organic phase over anhydrous
for 15 minutes. Filter.
Concentration: Remove solvent under reduced pressure. Due to the high boiling point (~131°C), a high vacuum (<20 mbar) and water bath (40-50°C) are required.
Protocol 2: Purification of Phosphoric Acid (Industrial/Green Process)
Objective: Extract pure phosphoric acid (
) from a crude acidic liquor.
Mechanism: Butyl sec-butyl ether acts as a Lewis base, coordinating with the protons of phosphoric acid to form a reversible lipophilic complex.
Workflow Diagram:
Figure 2: Continuous Extraction Cycle for Acid Purification.
Step-by-Step Procedure:
Contacting: Mix the crude acid solution with Butane, 1-(1-methylpropoxy)- in a counter-current extraction column or mixer-settler.
Loading: The phosphoric acid transfers into the ether phase. Impurities (Fe, Al, Ca) remain in the aqueous raffinate.
Stripping: Contact the loaded ether phase with distilled water.
Critical Step: Heating the stripping water (to ~60-80°C) weakens the Ether-Acid complex, releasing the purified acid back into the aqueous phase.
Regeneration: The stripped solvent is cooled and recycled back to the extraction stage.
Safety & Handling: The Peroxide Threat
Hazard: Like all ethers with
-hydrogens, Butane, 1-(1-methylpropoxy)- reacts with atmospheric oxygen to form explosive hydroperoxides. The branched sec-butyl group accelerates this process.
Mandatory Safety Protocol:
Testing: Test for peroxides using KI starch paper or Quantofix® strips before every use.
Limit: If >10 mg/L, do not distill. Treat immediately.
Inhibition: Ensure the solvent is stabilized with BHT (Butylated hydroxytoluene) or similar inhibitors if stored for long periods.
Removal: To remove peroxides, wash the solvent with 5% aqueous
(Ferrous Sulfate) or pass through activated alumina.
Storage: Store under inert gas (Nitrogen/Argon) in amber glass bottles, away from light.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Emulsion Formation
Similar densities or surfactant presence.
Add saturated NaCl (Brine); Filter through Celite; Centrifuge.
Increase vacuum strength (<10 mbar); Increase bath temp to 50°C; Use azeotropic distillation with Ethanol.
Positive Peroxide Test
Aged solvent; Improper storage.
STOP WORK. Wash with Ferrous Sulfate solution immediately. Retest.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13837, Butane, 1-(1-methylpropoxy)-. Retrieved from [Link]
European Patent Office. Method for purifying phosphoric acid using ether extraction. Patent EP0002924003. Retrieved from [Link]
Wacker Chemie AG. Safety Data Sheet: Ethers and Peroxide Formation. Retrieved from [Link]
OECD SIDS. Dibutyl Ether and Isomers: Initial Assessment Report. UNEP Publications. Retrieved from [Link]
Application
Application Note: Sec-Butyl Ethyl Ether as a High-Purity Reference Standard for the Quantification of Volatile Organic Compounds in Fuel Matrices by GC-MS
Abstract This document provides a comprehensive guide for the use of Butane, 1-(1-methylpropoxy)-, commonly known as sec-Butyl ethyl ether, as an internal reference standard in analytical chemistry. Specifically, it deta...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the use of Butane, 1-(1-methylpropoxy)-, commonly known as sec-Butyl ethyl ether, as an internal reference standard in analytical chemistry. Specifically, it details its application in the quantitative analysis of volatile organic compounds (VOCs), such as benzene, toluene, ethylbenzene, and xylenes (BTEX), in complex hydrocarbon matrices like gasoline, using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and quality control professionals in the fields of environmental analysis, petrochemicals, and drug development who require accurate and precise quantification of volatile analytes.
Introduction: The Role of Internal Standards in Chromatographic Analysis
In quantitative chromatographic analysis, the use of an internal standard (IS) is a robust technique to improve the precision and accuracy of the results.[1] An internal standard is a compound of known concentration that is added to all calibration standards, quality control samples, and unknown samples prior to analysis.[1] Its primary function is to compensate for variations in sample preparation, injection volume, and instrument response, thereby ensuring the reliability of the analytical data.[1] The quantification of the analyte is based on the ratio of the analyte's response to the internal standard's response, which mitigates the impact of procedural errors.[1]
The selection of a suitable internal standard is critical for the success of the analysis. An ideal internal standard should possess the following characteristics:
It should be chemically similar to the analytes of interest.
It must not be naturally present in the samples being analyzed.
It should be chromatographically resolved from the analytes and any matrix interferences.
It should have a similar response to the detector as the analytes.
Sec-Butyl ethyl ether emerges as an excellent candidate for an internal standard in the analysis of volatile, non-polar compounds. Its ether functionality provides sufficient polarity to ensure good chromatographic peak shape, while its hydrocarbon backbone makes it chemically analogous to many fuel components and volatile organic pollutants. Its boiling point and volatility are in a suitable range for typical GC-MS analyses of such compounds.
Physicochemical Properties of Butane, 1-(1-methylpropoxy)-
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate application.
Application: Quantification of BTEX in Gasoline by GC-MS
This section outlines a detailed protocol for the use of sec-Butyl ethyl ether as an internal standard for the quantification of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in a gasoline matrix. This method is analogous to standardized methods such as ASTM D5769 for the determination of aromatics in gasoline.[4]
Principle
A known concentration of sec-Butyl ethyl ether is added to all calibration standards and gasoline samples. The samples are then diluted and analyzed by GC-MS. The quantification of each BTEX compound is performed by constructing a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard.
BTEX Standards: Individual certified reference standards of Benzene, Toluene, Ethylbenzene, o-Xylene, m-Xylene, and p-Xylene, >99.5% purity.
Solvent: Purge-and-trap grade Methanol or a suitable non-interfering solvent.
Gasoline Samples: To be analyzed.
Volumetric flasks, pipettes, and syringes: Class A.
Preparation of Solutions
3.3.1. Internal Standard Stock Solution (IS Stock):
Accurately weigh approximately 100 mg of sec-Butyl ethyl ether into a 100 mL volumetric flask.
Dilute to volume with methanol and mix thoroughly.
Calculate the exact concentration (e.g., in µg/mL).
Store at 4°C in a tightly sealed container.
3.3.2. BTEX Stock Standard Solution (BTEX Stock):
Accurately weigh approximately 100 mg of each BTEX compound into a single 100 mL volumetric flask.
Dilute to volume with methanol and mix thoroughly.
Calculate the exact concentration of each analyte.
Store at 4°C in a tightly sealed container.
3.3.3. Calibration Standards:
Prepare a series of calibration standards by diluting the BTEX Stock solution with methanol in volumetric flasks.
To each calibration standard, add a constant amount of the IS Stock solution to achieve a final concentration of, for example, 50 µg/mL of sec-Butyl ethyl ether.
A typical calibration range for BTEX in gasoline analysis might be from 1 µg/mL to 200 µg/mL.
Sample Preparation
Accurately add a known volume or weight of the gasoline sample to a volumetric flask.
Add the same constant amount of the IS Stock solution as used for the calibration standards.
Dilute to volume with methanol to bring the expected analyte concentrations within the calibration range. A dilution factor of 1:100 is often appropriate for gasoline samples.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters that can be adapted for this analysis. Optimization may be required based on the specific instrument and column used.
Parameter
Setting
Gas Chromatograph
Agilent 7890B or equivalent
Mass Spectrometer
Agilent 5977A or equivalent
GC Column
DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume
1 µL
Inlet Temperature
250 °C
Injection Mode
Split (e.g., 50:1)
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Oven Program
Initial temp: 40 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 2 min
Transfer Line Temp
280 °C
Ion Source Temp
230 °C
Quadrupole Temp
150 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Acquisition Mode
Selected Ion Monitoring (SIM)
SIM Ions:
Compound
Quantifier Ion (m/z)
Qualifier Ion(s) (m/z)
Benzene
78
77, 51
Toluene
91
92, 65
Ethylbenzene
91
106, 77
m/p-Xylene
91
106, 77
o-Xylene
91
106, 77
sec-Butyl ethyl ether (IS)
57
45, 73
Data Analysis and Quantification
Peak Identification: Identify the peaks of the BTEX analytes and the internal standard in the chromatograms based on their retention times and qualifier ion ratios.
Calibration Curve Construction: For each analyte, calculate the response factor (RF) for each calibration standard using the following equation:
RF = (Peak Area of Analyte / Peak Area of IS) / (Concentration of Analyte / Concentration of IS)
Alternatively, plot the peak area ratio (Analyte Area / IS Area) against the concentration ratio (Analyte Concentration / IS Concentration) and perform a linear regression.
Quantification of Unknowns: Calculate the concentration of each analyte in the prepared sample using the average RF from the calibration curve or the regression equation.
Analyte Concentration = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Average RF)
Final Concentration: Account for the initial dilution of the gasoline sample to report the final concentration of each BTEX compound in the original sample.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from the preparation of standards and samples to the final data analysis.
Caption: Workflow for BTEX quantification using sec-Butyl ethyl ether as an internal standard.
Conclusion
Butane, 1-(1-methylpropoxy)- (sec-Butyl ethyl ether) is a highly suitable internal standard for the quantitative analysis of volatile organic compounds, such as BTEX in gasoline, by GC-MS. Its chemical properties ensure good chromatography and compatibility with common analytical conditions for volatile analytes. The detailed protocol provided herein offers a robust framework for achieving accurate and precise analytical results in complex matrices. As with any analytical method, validation of performance characteristics is essential prior to routine use.
References
Butane, 1-(1-methylpropoxy)-. National Institute of Standards and Technology. [Link]
Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry. SpringerLink. [Link]
METHOD 8260B. Columbia Analytical Services. [Link]
EPA-RCA: 8260B: Volatile Organic Compounds by GC/MS. U.S. Environmental Protection Agency. [Link]
SEC-BUTYL ETHYL ETHER. Flavor and Extract Manufacturers Association. [Link]
Organic Solvents Retention Time Table. GL Sciences. [Link]
Application Note: A Novel Approach for the Analysis of Butane, 1-(1-methylpropoxy)- by High-Performance Liquid Chromatography
Abstract This application note presents a foundational High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Butane, 1-(1-methylpropoxy)-, also known as sec-butyl propyl et...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a foundational High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Butane, 1-(1-methylpropoxy)-, also known as sec-butyl propyl ether. While gas chromatography is a conventional choice for volatile ethers, this guide provides a robust HPLC protocol, addressing the challenges of analyzing compounds with weak chromophores. We will explore the rationale behind chromatographic parameter selection, from the stationary phase and mobile phase composition to detector settings. This document serves as a comprehensive starting point for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally similar compounds.
Introduction: The Analytical Challenge of Aliphatic Ethers
Butane, 1-(1-methylpropoxy)- is a dialkyl ether with applications as a solvent and potentially as an intermediate in chemical synthesis. The robust and versatile nature of ether synthesis, such as the Williamson ether synthesis, often necessitates the accurate quantification of the final product and the separation from potential impurities like unreacted alcohols or alkyl halides[1][2].
Traditionally, the analysis of volatile, non-polar compounds like aliphatic ethers has been the domain of Gas Chromatography (GC)[3][4][5][6]. However, HPLC offers distinct advantages in certain contexts, such as for non-volatile sample matrices or when coupled with specific detection techniques. The primary analytical hurdle for Butane, 1-(1-methylpropoxy)- in HPLC is its lack of a significant UV-absorbing chromophore, making detection challenging. This application note directly addresses this by proposing a method utilizing low-wavelength UV detection, while also discussing the applicability of alternative detection methods.
Chromatographic Strategy: Rationale and Design
The selection of chromatographic conditions is paramount for achieving a successful separation. Here, we detail the logic behind the chosen parameters for a reversed-phase HPLC method.
Stationary Phase Selection
A C18 (octadecylsilyl) stationary phase is proposed due to its hydrophobic nature, which provides adequate retention for the non-polar Butane, 1-(1-methylpropoxy)- molecule. The alkyl chains of the C18 phase interact with the analyte via van der Waals forces, facilitating its separation from more polar components in the sample matrix. A column with a particle size of 3.5 µm and dimensions of 4.6 x 150 mm is recommended as a good balance between resolution and backpressure.
Mobile Phase Composition
An isocratic mobile phase consisting of acetonitrile and water is selected for its simplicity and robustness. Acetonitrile is a common organic modifier in reversed-phase HPLC, and its mixture with water allows for the fine-tuning of the mobile phase's eluotropic strength. A higher proportion of acetonitrile will decrease the retention time of the analyte, while a higher water content will increase it. The optimal ratio should be determined empirically to achieve a suitable retention time and separation from any potential impurities.
Detection Method
As Butane, 1-(1-methylpropoxy)- lacks a strong chromophore, detection is a critical consideration.
UV Detection at Low Wavelengths: While not ideal, some aliphatic ethers exhibit weak absorbance at low UV wavelengths (e.g., < 210 nm). This approach is feasible if the sample matrix is clean and does not contain interfering compounds that also absorb in this region.
Alternative Detection Methods: For more universal detection, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is highly recommended. An RI detector is sensitive to changes in the refractive index of the eluent as the analyte passes through the flow cell. An ELSD is a mass-sensitive detector that can detect any non-volatile analyte.
For the purpose of this foundational protocol, we will proceed with UV detection at 210 nm, with the caveat that method optimization may necessitate exploring alternative detectors.
Proposed HPLC Method Parameters
The following table summarizes the recommended starting parameters for the HPLC analysis of Butane, 1-(1-methylpropoxy)-.
Parameter
Recommended Setting
HPLC System
Agilent 1260 Infinity II or equivalent
Column
ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase
Acetonitrile:Water (70:30, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detector
UV-Vis Diode Array Detector (DAD)
Detection Wavelength
210 nm
Run Time
10 minutes
Experimental Protocol
This section provides a step-by-step guide for sample preparation and analysis.
Reagents and Materials
Acetonitrile (HPLC grade)
Water (HPLC grade)
Butane, 1-(1-methylpropoxy)- standard (≥98% purity)
Methanol (HPLC grade) for sample dilution
0.45 µm syringe filters
Standard Solution Preparation
Prepare a stock solution of Butane, 1-(1-methylpropoxy)- at a concentration of 1 mg/mL in methanol.
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
Sample Preparation
Accurately weigh the sample containing Butane, 1-(1-methylpropoxy)-.
Dissolve the sample in a known volume of methanol.
Vortex the solution for 1 minute to ensure complete dissolution.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: HPLC workflow for the analysis of Butane, 1-(1-methylpropoxy)-.
Data Analysis and System Suitability
Quantification: The concentration of Butane, 1-(1-methylpropoxy)- in the sample can be determined by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations.
System Suitability: To ensure the validity of the analytical results, system suitability tests should be performed. This includes parameters such as theoretical plates, tailing factor, and repeatability of injections.
Method Validation and Further Considerations
The proposed method serves as a starting point and should be validated according to ICH guidelines or internal standard operating procedures. Validation parameters should include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
Conclusion
This application note provides a detailed protocol and scientific rationale for the analysis of Butane, 1-(1-methylpropoxy)- by HPLC. While acknowledging the detection challenges associated with this aliphatic ether, the proposed method offers a solid foundation for method development and validation. The flexibility of HPLC allows for adaptation to various sample matrices and analytical requirements, making it a valuable tool for researchers and professionals in the chemical and pharmaceutical industries. For enhanced sensitivity and universality, the use of RI or ELSD detectors should be considered as a primary alternative to UV detection.
References
MDPI. "A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations." MDPI, . Accessed 31 Jan. 2026.
Oxford Academic. "Gas Chromatographic Analysis of Ether—Alcohols in Carbon Removing Compounds." Oxford Academic, academic.oup.com/chromsci/article-abstract/5/10/519/354710. Accessed 31 Jan. 2026.
ACS Publications. "Determination of ethers and alcohols in gasolines by gas chromatography/Fourier transform infrared spectroscopy." ACS Publications, pubs.acs.org/doi/10.1021/ac00042a017. Accessed 31 Jan. 2026.
National Institute of Standards and Technology. "sec-Butyl propyl ether." NIST WebBook, webbook.nist.gov/cgi/cbook.cgi?ID=C61962230. Accessed 31 Jan. 2026.
Manual on chemical pollution, Section 1: Analytical Method. "III Analytical Methods." International Maritime Organization, . Accessed 31 Jan. 2026.
MDPI. "Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma." MDPI, . Accessed 31 Jan. 2026.
SciELO. "Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry." SciELO, . Accessed 31 Jan. 2026.
National Center for Biotechnology Information. "GC/GCMS analysis of the petroleum ether and dichloromethane extracts of Moringa oleifera roots." PMC, . Accessed 31 Jan. 2026.
Application Notes and Protocols for the Evaluation of Butane, 1-(1-methylpropoxy)- as a Novel Fuel Additive
Introduction: The Quest for Advanced Fuel Oxygenates The optimization of internal combustion engine performance and the reduction of harmful emissions remain primary objectives in the automotive and fuel industries. Oxyg...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Advanced Fuel Oxygenates
The optimization of internal combustion engine performance and the reduction of harmful emissions remain primary objectives in the automotive and fuel industries. Oxygenated compounds, particularly ethers, have been successfully utilized as gasoline additives to enhance octane ratings and promote more complete combustion.[1] While extensive research has been conducted on short-chain ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), the potential of higher-order ethers, such as Butane, 1-(1-methylpropoxy)-, remains largely unexplored.[1][2]
Butane, 1-(1-methylpropoxy)-, also known as sec-butyl ether, is a C8 ether with potential as a valuable fuel additive. Its higher carbon number, compared to MTBE or ETBE, suggests a greater energy density, while the presence of the ether linkage provides the oxygen content necessary for cleaner combustion. This document serves as a comprehensive guide for researchers and fuel development professionals, outlining the theoretical advantages, key physicochemical properties, and detailed experimental protocols for the systematic evaluation of Butane, 1-(1-methylpropoxy)- as a gasoline additive.
It is important to note the limited availability of direct experimental data for this specific ether in fuel blend applications. Therefore, this guide establishes a foundational research framework, leveraging data from its structural isomer, di-sec-butyl ether, and other well-studied ether oxygenates to inform the experimental design and expected outcomes. The protocols provided are based on established ASTM International standards and are designed to be self-validating systems for rigorous scientific inquiry.
Physicochemical Properties and Synthesis Overview
A thorough understanding of the physical and chemical properties of a candidate fuel additive is paramount for predicting its behavior in blends and during combustion. Due to the scarcity of specific data for Butane, 1-(1-methylpropoxy)- (CAS 999-65-5), the properties of its close structural isomer, di-sec-butyl ether (CAS 6863-58-7), are presented below as a reliable proxy.
The synthesis of sec-butyl ether can be approached through several established organic chemistry routes. The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a common laboratory-scale method. For industrial production, the intermolecular dehydration of sec-butyl alcohol using an appropriate catalyst presents a more scalable option.
Anticipated Effects on Engine Performance and Emissions
Based on extensive research into other ether fuel additives, the introduction of Butane, 1-(1-methylpropoxy)- into gasoline is expected to influence engine performance and emissions in several key ways.[1][4][5]
Octane Enhancement: Ethers are well-documented octane boosters.[1] The addition of sec-butyl ether is anticipated to increase the research octane number (RON) and motor octane number (MON) of the base fuel, allowing for higher compression ratios without engine knocking.[6]
Combustion Efficiency: The oxygen content of the ether promotes more complete combustion, which can lead to an increase in brake power and thermal efficiency.[4]
Emissions Profile:
CO and HC Reduction: The improved combustion efficiency is expected to significantly reduce carbon monoxide (CO) and unburned hydrocarbon (HC) emissions.[1]
NOx Emissions: The effect on nitrogen oxides (NOx) is less predictable. While some oxygenates can lead to an increase in NOx due to higher combustion temperatures, others have shown a reduction.[1][5] This is a critical parameter to be determined experimentally.
Particulate Matter (PM): Oxygenates generally contribute to a reduction in particulate matter formation.[7]
Aldehyde Emissions: A potential drawback of ether additives is an increase in aldehyde emissions, which needs to be carefully quantified.[1]
Experimental Evaluation Workflow
A systematic evaluation of a new fuel additive requires a multi-stage approach, from initial blend characterization to comprehensive engine testing. The following workflow is recommended for the investigation of Butane, 1-(1-methylpropoxy)-.
Caption: A three-phase workflow for the comprehensive evaluation of a novel fuel additive.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow. These protocols are based on widely accepted ASTM standards.[8][9][10]
Protocol 1: Fuel Blend Preparation and Homogenization
Objective: To prepare stable and homogenous blends of Butane, 1-(1-methylpropoxy)- with a base gasoline at various concentrations.
Materials:
Base gasoline (meeting ASTM D4814 specifications)
Butane, 1-(1-methylpropoxy)- (≥99% purity)
Volumetric flasks (Class A)
Pipettes (Class A)
Magnetic stirrer and stir bars
Airtight, labeled storage containers
Procedure:
Characterize Base Fuel: Perform a full analysis of the base gasoline according to ASTM D4814 to establish a baseline.[11]
Calculate Volumes: Determine the required volumes of base gasoline and additive to achieve the target volumetric concentrations (e.g., 5%, 10%, 15% v/v).
Blending:
a. In a fume hood, add the calculated volume of Butane, 1-(1-methylpropoxy)- to a volumetric flask.
b. Add the base gasoline to the flask until it is approximately 90% full.
c. Cap the flask and mix by inverting several times.
d. Allow the blend to reach thermal equilibrium with the ambient temperature.
e. Carefully add the remaining base gasoline to the calibration mark.
Homogenization: Place a magnetic stir bar in the flask and stir for 30 minutes at a moderate speed to ensure complete homogenization.
Storage: Transfer the blend to an airtight, properly labeled storage container and store in a cool, dark place away from ignition sources.
Trustworthiness Check: After preparation, measure the density of the blend and compare it to the theoretically calculated value to ensure accurate blending.
Protocol 2: Determination of Distillation Characteristics (ASTM D86)
Objective: To evaluate the effect of the additive on the volatility and boiling range of the gasoline blend.[12]
Apparatus:
ASTM D86 compliant distillation apparatus (manual or automated).[13]
100 mL distillation flask
Condenser bath
100 mL graduated cylinder for distillate collection
Calibrated temperature sensor
Procedure:
Sample Preparation: Measure 100 mL of the fuel blend into the distillation flask.[14]
Apparatus Setup: Assemble the distillation apparatus according to the ASTM D86 standard, ensuring all connections are secure.[14]
Distillation:
a. Apply heat to the flask at a controlled rate to achieve the specified distillation rate (4-5 mL/min).
b. Record the temperature at the initial boiling point (IBP) and for every 10% of recovered volume.
c. Continue the distillation and record the final boiling point (FBP) and the total recovered volume.
Data Analysis: Plot the distillation curve (temperature vs. volume % recovered). Compare the curves of the different blends to the base gasoline.
Causality Explanation: Changes in the distillation curve, particularly at the T50 (temperature at which 50% of the fuel has evaporated), can significantly impact engine warm-up and driveability.[7][15]
Caption: A simplified workflow for the ASTM D86 distillation test.
Objective: To determine the tendency of the fuel blend to form gum and deposits under accelerated oxidation conditions.[16]
Apparatus:
ASTM D525 oxidation pressure vessel ("bomb")
Glass sample container
Pressure gauge or transducer
Thermostatically controlled heating bath (100°C)
Oxygen source
Procedure:
Sample Preparation: Place 50 mL of the fuel blend into the glass sample container and place it inside the pressure vessel.[16]
Pressurization: Seal the vessel and introduce pure oxygen until the pressure reaches 690-705 kPa.[16]
Induction Period Measurement:
a. Place the sealed vessel into the 100°C heating bath.
b. Continuously monitor and record the pressure inside the vessel.
c. The "break point" is the point at which the pressure drops by 14 kPa within a 15-minute period.
d. The induction period is the time from placing the vessel in the bath to the break point.[16]
Data Analysis: Compare the induction periods of the blends. A longer induction period indicates greater stability. The ASTM D4814 specification requires a minimum of 240 minutes.[17]
Causality Explanation: Poor oxidation stability can lead to the formation of gums and varnishes in the fuel system, causing filter plugging and injector fouling. Ethers can sometimes affect the oxidative stability of gasoline.[18]
Protocol 4: Engine Performance and Emissions Testing
Objective: To quantify the effects of the fuel blend on engine power, fuel efficiency, and exhaust emissions using a stationary engine dynamometer.
Apparatus:
Spark-ignition engine coupled to an engine dynamometer
Fuel supply system capable of handling different fuel blends
Exhaust gas analyzer (measuring CO, CO2, HC, NOx, O2)
Particulate matter measurement system
Data acquisition system to record engine parameters (speed, torque, temperatures, pressures)
Procedure:
Engine Setup and Baseline:
a. Install the engine on the dynamometer test bed.
b. Run the engine with the base gasoline to establish a stable operating condition and record baseline performance and emissions data across a range of speeds and loads.
Fuel Blend Testing:
a. Flush the fuel system and run the engine with the first fuel blend until all parameters stabilize.
b. Repeat the same matrix of speed and load points as the baseline test, recording all performance and emissions data.
Repeat for All Blends: Repeat step 2 for each prepared fuel blend.
Data Analysis:
a. Calculate Brake Specific Fuel Consumption (BSFC).
b. Plot torque and power curves for each fuel.
c. Compare the emissions (in g/kWh) of each blend to the baseline fuel at each operating point.
Self-Validation: Ensure that for each test point, key parameters like intake air temperature and coolant temperature are within a tight, predefined range to ensure comparability between tests.
Conclusion
The protocols and framework presented in this guide provide a robust methodology for the comprehensive evaluation of Butane, 1-(1-methylpropoxy)- as a potential gasoline additive. While direct experimental data is currently lacking, the properties of its isomer and the known effects of other ether oxygenates suggest it holds promise as an octane enhancer and combustion improver. Rigorous adherence to the outlined ASTM-based protocols will ensure the generation of high-quality, reliable data, enabling a definitive assessment of its viability as a next-generation fuel component. This research is critical for the continued advancement of cleaner and more efficient transportation fuels.
References
Experimental Investigation of the Spray Characteristics of Di-n-Butyl Ether (DNBE) as an Oxygenated Compound in Diesel Fuel. (2025, October 11). ResearchGate. Retrieved from [Link]
Combustion Analysis of Diethyl Ether Blends in Gasoline Engine Operated with Ethanol. (n.d.). Atlantis Press. Retrieved from [Link]
Fuel ethers for gasoline. (n.d.). IEA AMF TCP. Retrieved from [Link]
Gasoline. (n.d.). Wikipedia. Retrieved from [Link]
Standard Test Method for Distillation of Petroleum Products and Liquid Fuels at Atmospheric Pressure. (2024, February 7). ASTM International. Retrieved from [Link]
Quantifying Ethanol CI Benefits in Gasoline Composition. (n.d.). Transport Energy Strategies. Retrieved from [Link]
Oxidation Stability of Gasoline (Induction Period Method). (2019, December 1). ASTM International. Retrieved from [Link]
Standard Specification for Automotive Spark-Ignition Engine Fuel. (2025, December 24). ASTM International. Retrieved from [Link]
Chemical Properties of Di-sec-Butyl ether (CAS 6863-58-7). (n.d.). Cheméo. Retrieved from [Link]
EXPERIMENT (5) - ASTM Distillation. (n.d.). University of Technology, Iraq. Retrieved from [Link]
Methyl tert-butyl ether. (n.d.). Wikipedia. Retrieved from [Link]
ASTM D525 − 12a: Standard Test Method for Oxidation Stability of Gasoline (Induction Period Method). (2023, December 18). Internet Archive. Retrieved from [Link]
Automotive Spark-Ignition Engine Fuel. (n.d.). ASTM International. Retrieved from [Link]
Quantification of gasoline-ethanol blend emissions effects. (n.d.). PubMed. Retrieved from [Link]
Fuel Distillation (ASTM D86). (2023, May 24). Fluid Life. Retrieved from [Link]
Diethyl Ether (DEE) as a Renewable Diesel Fuel. (n.d.). National Renewable Energy Laboratory. Retrieved from [Link]
Evaluation of Motor Gasoline Stability. (n.d.). Defense Technical Information Center. Retrieved from [Link]
Ethanol Combustion Emissions Meeting. (n.d.). U.S. Embassy. Retrieved from [Link]
Effects of Different Gasoline Additives on Fuel Consumption and Emissions in a Vehicle Equipped With the GDI Engine. (2022, July 21). Frontiers in Energy Research. Retrieved from [Link]
Gasoline Testing According to ASTM D4814-20a and Other Program Requirements. (n.d.). Paragon. Retrieved from [Link]
ASTM D86 Method of Petroleum Distillation. (n.d.). Ayalytical. Retrieved from [Link]
Ethanol Vehicle Emissions. (n.d.). Alternative Fuels Data Center, Department of Energy. Retrieved from [Link]
Oxidation Stability - PetroOxy. (n.d.). Drogallega. Retrieved from [Link]
D86 − 12 - Standard Test Method for - Distillation of Petroleum Products at Atmospheric Pressure. (n.d.). ASTM International. Retrieved from [Link]
Ether oxygenate additives in gasoline reduce toxicity of exhausts. (2010, February 9). PubMed. Retrieved from [Link]
ASTM D4814. (n.d.). eralytics. Retrieved from [Link]
Volatility Updates to ASTM D4814 Standard Specification for Spark Ignition Engine Fuel. (2024, January 10). NCWM. Retrieved from [Link]
CRC Report No. CM-136-20 DEVELOP PRECISION STATEMENTS FOR OXIDATION STABILITY TEST METHODS ASTM D525 AND ASTM D7525. (n.d.). Coordinating Research Council. Retrieved from [Link]
Application Note: Process Intensification using Butane, 1-(1-methylpropoxy)- (sec-Butyl Butyl Ether)
Introduction: The Thermodynamic Advantage In drug development and process chemistry, solvent selection is often a compromise between solubility, boiling point, and safety. While Diethyl Ether ( ) and Tetrahydrofuran (THF...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Thermodynamic Advantage
In drug development and process chemistry, solvent selection is often a compromise between solubility, boiling point, and safety. While Diethyl Ether (
) and Tetrahydrofuran (THF) are ubiquitous, their low boiling points (C and C, respectively) limit reaction kinetics under atmospheric pressure.
Butane, 1-(1-methylpropoxy)- (CAS: 999-65-5), commonly known as sec-Butyl Butyl Ether (sBBE) , presents a critical alternative. With a boiling point of approximately 131°C , sBBE allows researchers to conduct organometallic reactions (Grignard, Lithiation) at significantly higher temperatures without the need for pressurized autoclaves. Furthermore, its C8-lipophilicity profile offers superior phase separation in liquid-liquid extractions (LLE) compared to water-miscible ethers like THF.
This guide details protocols for validating and utilizing sBBE in high-value pharmaceutical intermediate synthesis.
Physicochemical Profile[1][2][3][4][5][6]
Property
Value
Relevance to Protocol
IUPAC Name
Butane, 1-(1-methylpropoxy)-
Precision Identity
CAS Number
999-65-5
Procurement Verification
Boiling Point
~131°C
High-temp reaction kinetics
Density
0.77 g/mL
Phase separation in aqueous workup
LogP (Est.)
~2.7 - 3.0
High lipophilicity for extraction
Flash Point
~25°C (Est.)
Flammability hazard management
Safety Protocol: Peroxide Management
Critical Warning: Like all ethers with secondary carbons adjacent to the oxygen atom, sBBE is susceptible to auto-oxidation, forming explosive hydroperoxides. Because sBBE has a high boiling point, distillation to dryness is extremely hazardous as peroxides will concentrate in the residue.
Protocol A: Peroxide Quantification and Mitigation
Scope: Mandatory prior to any heating or distillation step.
Rationale: Many aryl chlorides are sluggish to form Grignard reagents in THF or
at reflux. Using sBBE allows the reaction to proceed at >100°C, overcoming the activation energy barrier without requiring sealed tube pressure vessels.
Protocol B: Formation of Phenylmagnesium Chloride Analogues
Target: Reaction of Chlorobenzene with Magnesium Turnings.
Experimental Setup:
Vessel: 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
Solvent: Anhydrous sBBE (dried over molecular sieves, peroxide-free).
Workflow:
Activation: Flame-dry the glassware under a Nitrogen stream. Add Magnesium turnings (1.1 eq) and a single crystal of Iodine.
Solvent Charge: Add enough sBBE to cover the magnesium. Heat the mixture to 90°C (oil bath).
Note: This temperature is impossible with THF/Et2O at atmospheric pressure.
Initiation: Add 5% of the total aryl chloride volume neat. Wait for the disappearance of the iodine color and the onset of turbidity (initiation).
Propagation: Once initiated, begin the dropwise addition of the remaining aryl chloride diluted in sBBE.
Thermal Drive: Increase the internal temperature to 110-120°C . Maintain reflux.
Mechanism:[1][4] The higher kinetic energy accelerates the insertion of Mg into the C-Cl bond, which is typically rate-limiting for chlorides.
Completion: Stir for 2 hours. Titrate an aliquot to confirm titer.
Figure 1: High-Temperature Grignard Synthesis Workflow using sBBE.
Rationale: sBBE is significantly more lipophilic than THF or Diethyl Ether. In drug development, separating a polar impurity from a lipophilic Active Pharmaceutical Ingredient (API) often fails with THF because THF is partially water-miscible, dragging impurities into the organic phase. sBBE creates a sharp, defined interface.
Protocol C: Purification of Lipophilic API via sBBE Extraction
Scenario: An API (LogP 3.5) is dissolved in a reaction mixture containing polar byproducts (LogP < 1) and water.
Step-by-Step Methodology:
Quenching: Quench the reaction mixture with Ammonium Chloride (
) solution.
Solvent Addition: Add sBBE (Volume ratio 1:1 relative to aqueous phase).
Equilibration: Agitate vigorously for 5 minutes.
Observation: Unlike Et2O, sBBE is less prone to "creeping" up the glass walls due to lower volatility.
Phase Separation: Allow to settle.
Top Layer: sBBE containing the API.
Bottom Layer: Aqueous phase containing salts and polar impurities.
Validation (TLC/HPLC): Spot both layers. The sBBE layer should show minimal water content, reducing the burden on drying agents (MgSO4).
Comparative Solvent Selection Logic:
Figure 2: Decision Matrix for selecting sBBE over conventional ethers.
References
National Institute of Standards and Technology (NIST). Butane, 1-(1-methylpropoxy)- Properties and Thermochemical Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
American Chemistry Council. Safety and Handling of Organic Peroxides. Organic Peroxide Producers Safety Division, 2021.[5] Available at: [Link]
Yale Environmental Health & Safety. Standard Operating Procedure: Peroxide Forming Compounds. Yale University. Available at: [Link]
(Note: While specific peer-reviewed papers solely dedicated to sBBE are rare, the protocols above are derived from standard organometallic chemistry principles applied to the verified physical properties of CAS 999-65-5.)
High-Sensitivity Determination of Butane, 1-(1-methylpropoxy)- (Butyl sec-Butyl Ether) in Environmental Matrices
Application Note: AN-ENV-2026-SBBE Abstract & Chemical Context Butane, 1-(1-methylpropoxy)- (CAS: 999-65-5), commonly known as Butyl sec-Butyl Ether (SBBE) , is an unsymmetrical dialkyl ether. While less ubiquitous than...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-ENV-2026-SBBE
Abstract & Chemical Context
Butane, 1-(1-methylpropoxy)- (CAS: 999-65-5), commonly known as Butyl sec-Butyl Ether (SBBE) , is an unsymmetrical dialkyl ether. While less ubiquitous than MTBE or ETBE, SBBE appears in environmental samples as a byproduct of sec-butanol synthesis, a solvent in specialized organic extractions, or a component of complex fuel oxygenate mixtures.
Its analysis presents a specific "volatility gap" challenge. With a boiling point of ~131°C, it sits on the boundary between Volatile (VOC) and Semi-Volatile (SVOC) analytes. Standard ambient purge-and-trap (P&T) methods often yield poor recovery due to its higher water solubility and lower vapor pressure compared to light ethers.
This Application Note defines a Heated Purge-and-Trap GC-MS protocol optimized for trace-level detection (ppb/ppt) in groundwater and soil, ensuring compliance with rigorous environmental monitoring standards (e.g., extensions of EPA Method 8260).
Adsorbs to soil organic matter; requires methanol extraction for solids.
Analytical Challenges & Causality
Field-proven insights into why standard methods fail and how to fix them.
The "Cold Purge" Trap: Standard VOC methods purge at ambient temperature.[1] SBBE, having a higher boiling point and moderate polarity, partitions poorly from water to helium at 20°C.
Solution:Heated Purge (40°C or 60°C). Increasing sample temperature shifts the partition coefficient (
), driving the ether into the headspace for trapping.
Isomeric Confusion: SBBE is isomeric with di-n-butyl ether and di-sec-butyl ether.
Solution:Chromatographic Resolution. A standard DB-624 column provides adequate separation, but retention time windows must be established using authentic standards.
Carryover: Ethers are notorious for adhering to P&T transfer lines.
Solution:High-Temperature Bake-out. The trap bake temperature must be set to
with a high flow rate to prevent "ghost peaks" in subsequent runs.
Internal Standard (IS): Fluorobenzene or d8-Tetrahydrofuran (d8-THF). Note: d8-THF is structurally similar to ethers and tracks purging efficiency better than aromatics.
This flowchart illustrates the critical decision points for sample handling and instrument configuration.
Caption: Step-by-step workflow for the extraction and quantification of Butyl sec-Butyl Ether, emphasizing the critical heated purge step.
Quality Control & Self-Validation
A self-validating system ensures data integrity before results are released.
Identification Criteria
To confirm the presence of SBBE (and not an isomer like di-n-butyl ether), the following must be met:
Retention Time (RT): Sample RT must be within ±0.06 min of the daily Calibration Standard.
Ion Ratios: The abundance ratio of m/z 73 to m/z 57 must match the standard within ±20%.
Note: If m/z 57 is saturated (common in fuel samples), use m/z 73 for quantitation, but document the change.
System Suitability (Daily)
QC Check
Acceptance Criteria
Corrective Action
BFB Tune
Pass EPA 8260 criteria
Clean source / Retune MS.
Calibration (ICAL)
RSD < 20% or > 0.990
Check trap performance; recalibrate.
Method Blank
< 1/2 RL (Reporting Limit)
Bake trap longer; check water source.
LCS (Lab Control Sample)
Recovery 70–130%
Check purge temperature and leak tightness.
Internal Standard Area
-50% to +100% of Cal Std
Check for matrix effects (foaming).
Data Interpretation & Reporting
Expected Mass Spectrum Fingerprint
Unlike MTBE (m/z 73 base), SBBE has a longer alkyl chain.
Base Peak (100%): m/z 57 (
). This is non-specific (common in alkanes), so chromatographic separation is vital.
Secondary Peak: m/z 29 (
).
Diagnostic Ether Peak: m/z 73 or 87 (Alkoxy fragments).
Molecular Ion: m/z 130 (Very weak or absent). Do not rely on the molecular ion for identification.
Reporting Limits (RL)
Water: 0.5 µg/L (ppb) is achievable with SIM mode.
Soil: 5.0 µg/kg (ppb).
References
U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]
U.S. Environmental Protection Agency. (2018). Method 5030C: Purge-and-Trap for Aqueous Samples.[Link]
National Institute of Standards and Technology (NIST). (2023). Butane, 1-(1-methylpropoxy)- Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69. [Link]
Restek Corporation. (2022). Optimizing Purge and Trap Parameters for VOC Analysis. Technical Guide.[3] [Link]
Application Note: The Utility of sec-Butyl Ethyl Ether as a Chemical Intermediate
Introduction sec-Butyl ethyl ether, systematically known as 1-(1-methylpropoxy)butane, is a versatile aliphatic ether. While it finds application as a solvent for oils and resins and as a potential fuel additive, its pri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
sec-Butyl ethyl ether, systematically known as 1-(1-methylpropoxy)butane, is a versatile aliphatic ether. While it finds application as a solvent for oils and resins and as a potential fuel additive, its primary value in a research and development setting lies in its role as a chemical intermediate.[1] Chemical intermediates are crucial compounds that act as the building blocks for more complex molecules, particularly in the pharmaceutical and specialty chemical industries.[2] Ethers, as a class, are integral to the structure of many bioactive compounds and are used to introduce specific physicochemical properties into target molecules.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the properties, safe handling, and synthetic applications of sec-butyl ethyl ether.
Physicochemical Properties & Safety Data
A thorough understanding of a chemical's properties is foundational to its effective and safe use in any synthetic protocol. sec-Butyl ethyl ether is a colorless liquid with a characteristic ethereal odor.[5] Its key properties are summarized below.
Table 1: Physicochemical Data for sec-Butyl Ethyl Ether
sec-Butyl ethyl ether is a highly flammable liquid and vapor (H225) with a very low flash point.[6][10][11] It is imperative to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[10][11] All equipment must be properly grounded to prevent static discharge.[10][12]
Key Safety Precautions:
Peroxide Formation: Like many ethers, it can form explosive peroxides upon exposure to air and light.[5][12] Containers should be dated upon opening and tested for peroxides before use, especially before distillation.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][12]
Spill & Fire: In case of a small fire, use dry chemical, CO₂, or alcohol-resistant foam.[5][12] For spills, absorb with an inert, non-combustible material and dispose of it as hazardous waste.[5]
Toxicity: The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[10] Ensure adequate ventilation or work within a fume hood.[13]
Core Application: Intermediate in Williamson Ether Synthesis
One of the most fundamental applications for an ether like sec-butyl ethyl ether is as a target molecule in teaching and demonstrating the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming the ether linkage (C-O-C). The synthesis proceeds via an Sₙ2 mechanism, where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[14]
2.1. Mechanistic Considerations
To synthesize sec-butyl ethyl ether, there are two possible disconnection approaches:
The Williamson synthesis is most efficient when the alkyl halide is primary or methyl, as this minimizes the competing E2 elimination reaction.[14] 2-Halobutanes are secondary halides, making them susceptible to elimination, especially with a strong, non-hindered base like ethoxide. Conversely, ethyl halides are primary and excellent substrates for Sₙ2 reactions.
Therefore, Route B is the mechanistically preferred and higher-yielding pathway. This choice underscores a key principle in synthetic planning: always favor the reaction between the more sterically hindered alkoxide and the less sterically hindered alkyl halide.
Detailed Experimental Protocol: Synthesis of sec-Butyl Ethyl Ether
This protocol details the preferred synthetic route (Route B). It is designed to be a self-validating system, incorporating in-process checks and final product characterization.
3.1. Materials and Reagents
2-Butanol (ACS grade, ≥99%)
Sodium metal (stored under mineral oil)
Iodoethane (99%)
Anhydrous diethyl ether (as solvent)
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous magnesium sulfate (MgSO₄)
Deionized water
3.2. Equipment
Three-neck round-bottom flask with magnetic stirrer
Reflux condenser with drying tube (CaCl₂)
Addition funnel
Heating mantle with temperature controller
Separatory funnel
Rotary evaporator
GC-MS and NMR for analysis
3.3. Step-by-Step Procedure
Procedure Narrative:
Alkoxide Formation:
Under an inert atmosphere (N₂ or Argon), add 2-butanol (1.0 eq) to a three-neck flask containing anhydrous diethyl ether.
Carefully add sodium metal (1.05 eq), cut into small pieces, to the solution. The reaction will generate H₂ gas; ensure proper venting.
Causality: Sodium reacts with the alcohol to form the sodium sec-butoxide nucleophile. Using a slight excess of sodium ensures full conversion of the alcohol. Anhydrous conditions are critical as water would consume the sodium.
Sₙ2 Reaction:
Once all the sodium has reacted, cool the flask in an ice bath.
Slowly add iodoethane (1.0 eq) dropwise via the addition funnel over 30 minutes. Maintain the temperature below 10 °C.
Causality: The slow, cold addition controls the exothermic Sₙ2 reaction, preventing potential side reactions and ensuring safety. Iodoethane is used as iodine is an excellent leaving group, facilitating a rapid reaction.
Reaction Completion & Work-up:
After addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (~35 °C for diethyl ether) for 2 hours to ensure the reaction goes to completion.
Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl until no more gas evolves.
Causality: Refluxing provides the necessary activation energy for any unreacted materials. Quenching with a weak acid like NH₄Cl neutralizes any unreacted alkoxide and is safer than using a strong acid.
Purification and Characterization:
Transfer the mixture to a separatory funnel. Wash the organic layer with deionized water (2x) and then with brine.
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.
Causality: The aqueous washes remove inorganic salts (NaI) and any remaining water-soluble impurities. Drying with MgSO₄ removes residual water from the ether product.
Self-Validation: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS). The structure must be confirmed by ¹H and ¹³C NMR spectroscopy. A successful synthesis will show a purity of >97% by GC.[6]
Broader Context: Ethers as Intermediates in Drug Development
The ether functional group is a common motif in pharmaceuticals.[3] It is generally stable in vivo and can act as a hydrogen bond acceptor, influencing a molecule's solubility and binding affinity to biological targets. Glycidyl ethers, for instance, are valuable intermediates for preparing enantiomerically pure drug candidates through epoxide opening and rearrangement reactions.[15] The principles demonstrated in the synthesis of a simple molecule like sec-butyl ethyl ether are directly applicable to the construction of more complex active pharmaceutical ingredients (APIs).[2]
ACS Publications. The Use of Glycidyl Ethers Involving Aziridinium Intermediates and Other Methodology for the Preparation of Enantiomerically Pure Drug Candidates. [Link]
Cheméo. Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). [Link]
LinkedIn. Butane as a Precursor in the Synthesis of Polypropylene. [Link]
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
YouTube. What Are The Uses Of Ethers? - Chemistry For Everyone. [Link]
Longdom Publishing. Clinical Significance and Role of Ethers as Anesthetics. [Link]
Handling and storage procedures for "Butane, 1-(1-methylpropoxy)-"
For Researchers, Scientists, and Drug Development Professionals Introduction Butane, 1-(1-methylpropoxy)-, also known as sec-butyl ethyl ether, is an organic solvent with applications in various chemical processes.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butane, 1-(1-methylpropoxy)-, also known as sec-butyl ethyl ether, is an organic solvent with applications in various chemical processes.[1][2] Its utility in the laboratory necessitates a thorough understanding of its properties and the implementation of rigorous handling and storage procedures to ensure the safety of personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safe handling, storage, and disposal of Butane, 1-(1-methylpropoxy)-, with a particular focus on the potential hazards associated with its use, including flammability and peroxide formation.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a substance is fundamental to its safe handling. Below is a summary of the key properties of Butane, 1-(1-methylpropoxy)-.
The primary hazards associated with Butane, 1-(1-methylpropoxy)- are its flammability and its potential to form explosive peroxides upon storage and exposure to air.
Flammability
Butane, 1-(1-methylpropoxy)- is a flammable liquid and its vapors can form explosive mixtures with air. It is imperative to handle this chemical away from ignition sources such as open flames, hot surfaces, and sparks.[5] Use of explosion-proof electrical equipment and non-sparking tools is mandatory when working with this solvent.[5]
Peroxide Formation
Ethers are a class of compounds known for their tendency to form unstable and potentially explosive peroxides upon exposure to oxygen and light. While Butane, 1-(1-methylpropoxy)- may not be explicitly listed in all common peroxide-former classifications, its chemical structure as an ether warrants treating it as a potential peroxide-forming chemical . Peroxides can detonate when subjected to heat, shock, or friction. The risk of peroxide formation increases with prolonged storage, especially in partially used containers.
Safe Storage Protocols
Proper storage is the first line of defense against the hazards posed by Butane, 1-(1-methylpropoxy)-.
General Storage Conditions
Containers: Store in a tightly closed, original manufacturer's container in a dry, cool, and well-ventilated area.[1][5] Light-resistant amber glass bottles are recommended to minimize light exposure, which can accelerate peroxide formation.[6][7]
Temperature: Store at a controlled room temperature, away from direct sunlight and heat sources.[2][8]
Inert Atmosphere: For long-term storage, particularly after a container has been opened, it is best practice to flush the headspace of the container with an inert gas like nitrogen or argon before sealing.[6][9]
Inventory Management
Labeling: All containers of Butane, 1-(1-methylpropoxy)- must be clearly labeled with the date of receipt and the date of opening. This is crucial for tracking the age of the chemical and assessing the risk of peroxide formation.
Stock Rotation: Employ a "first-in, first-out" inventory system to ensure that older stock is used before newer stock.
Quantity: Purchase the smallest quantity of the chemical necessary for your experimental needs to avoid prolonged storage.[8]
Safe Handling Procedures
Adherence to strict handling protocols is essential to minimize exposure and prevent accidents.
Engineering Controls
Ventilation: Always handle Butane, 1-(1-methylpropoxy)- in a well-ventilated area, preferably within a chemical fume hood, to keep vapor concentrations below exposure limits.[1][5]
Personal Protective Equipment (PPE)
Eye Protection: Chemical splash goggles are mandatory.
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's compatibility chart.
Skin and Body Protection: A lab coat should be worn. For larger quantities or in situations with a higher risk of splashing, consider a chemically resistant apron and sleeves.
Dispensing and Transferring
Grounding and Bonding: When transferring from a larger container to a smaller one, it is crucial to ground and bond the containers to prevent the buildup of static electricity, which could ignite the vapors.
Tools: Use only non-sparking tools for all operations.[1]
Peroxide Detection and Management
Regular testing for the presence of peroxides is a critical safety measure for all stored ethers.
Peroxide Testing Protocol
A qualitative test for peroxides should be performed periodically (e.g., every 3-6 months for opened containers) and always before any distillation or concentration step.
Materials:
Potassium iodide (KI)
Glacial acetic acid
Small test tube
Sample of Butane, 1-(1-methylpropoxy)-
Procedure:
In a clean test tube, add 1 mL of the Butane, 1-(1-methylpropoxy)- sample to be tested.
Prepare a fresh solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.
Add the freshly prepared KI/acetic acid solution to the ether sample.
Gently shake the mixture.
Observe the color change.
No color change or a pale yellow color: Indicates a low or negligible concentration of peroxides. The solvent is safe for use.
Bright yellow or brown color: Indicates a high and potentially dangerous concentration of peroxides.[10] Do not use the solvent.
Commercial peroxide test strips are also available and can provide a semi-quantitative measure of the peroxide concentration.[11]
Management of Peroxide-Contaminated Solvent
If a high concentration of peroxides is detected, or if crystalline solids are observed around the cap or within the container, do not attempt to open or move the container . The formation of crystals indicates a severe peroxide hazard. In such cases, contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on safe disposal.
Spill and Emergency Procedures
Minor Spills
Alert personnel in the immediate area.
Ensure adequate ventilation and eliminate all ignition sources.
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
Collect the absorbed material into a sealed container for proper disposal.
Clean the spill area with soap and water.
Major Spills
Evacuate the area immediately.
Activate the nearest fire alarm and contact emergency services and the institutional EHS department.
Prevent entry into the affected area.
Provide emergency responders with the Safety Data Sheet (SDS) for Butane, 1-(1-methylpropoxy)-.
Waste Disposal
Dispose of Butane, 1-(1-methylpropoxy)- and any contaminated materials in accordance with all local, state, and federal regulations.[5]
Unused Chemical: Unused or unwanted Butane, 1-(1-methylpropoxy)- should be disposed of as hazardous waste through your institution's EHS program. Do not pour it down the drain.
Contaminated Materials: Absorbent materials, gloves, and other items contaminated with Butane, 1-(1-methylpropoxy)- must also be collected and disposed of as hazardous waste.
Empty Containers: "Empty" containers may still contain hazardous residues and vapors. They should be managed as hazardous waste unless they have been triple-rinsed. The rinsate should be collected and disposed of as hazardous waste.
Visual Workflow Diagrams
The following diagrams illustrate key decision-making processes for the safe handling of Butane, 1-(1-methylpropoxy)-.
Caption: General Handling Workflow
Caption: Spill Response Decision Tree
References
Cheméo. Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). [Link]
University of California, Riverside Environmental Health & Safety. Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. [Link]
The University of British Columbia. Working Safely with Peroxide Forming Compounds. [Link]
Missouri S&T Environmental Health and Safety. Appendix A Peroxide Test Protocol. [Link]
Yale Environmental Health & Safety. PEROXIDE FORMING CHEMICALS. [Link]
North Dakota State University. Safety Office Guide for peroxide forming chemicals. [Link]
Vanderbilt University Environmental Health & Safety. PEROXIDE FORMING CHEMICALS. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Butane, 1-(1-methylpropoxy)-, commonly known as sec-butyl methyl ether (SBME), is a flammable, colorless liquid with the chemical formula C₅H₁₂O.[1] While it has applications as a solvent in various organic syntheses, its role in polymer chemistry is nuanced and critical in specific catalytic systems.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and polymer synthesis, focusing on the scientifically validated applications of SBME as an external electron donor in Ziegler-Natta polymerization and as a quenching agent in cationic polymerization.
These protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical utility.
Physicochemical Properties of Butane, 1-(1-methylpropoxy)-
A thorough understanding of the physicochemical properties of SBME is essential for its effective and safe use in polymerization reactions.
PART 1: Application as an External Electron Donor in Ziegler-Natta Polymerization
In the realm of Ziegler-Natta catalysis, particularly for the polymerization of α-olefins like propylene, the use of electron donors is crucial for controlling the stereochemistry of the resulting polymer.[2][5] Electron donors, classified as internal or external, modulate the activity and selectivity of the catalyst, ultimately influencing the polymer's properties such as isotacticity, molecular weight, and molecular weight distribution.[2]
Butane, 1-(1-methylpropoxy)- is cited in patent literature as a potential external electron donor in Ziegler-Natta catalyst systems for olefin polymerization.[1][6] External electron donors are added during the polymerization process to interact with the catalyst components, primarily the titanium species on the magnesium chloride support, thereby influencing the stereoselectivity of the active sites.[5]
Causality of Experimental Choices
The selection of an ether like SBME as an external electron donor is predicated on its Lewis basicity, stemming from the lone pairs of electrons on the oxygen atom. These lone pairs can coordinate to the Lewis acidic sites on the Ziegler-Natta catalyst, thereby modifying the electronic and steric environment of the catalytic centers. The specific structure of SBME, with a secondary butyl group, offers a unique steric hindrance compared to other ethers like diethyl ether or diisopropyl ether. This steric bulk can play a significant role in dictating the approach of the monomer to the active site, thus influencing the stereochemical insertion and ultimately the isotacticity of the polymer chain.
Experimental Protocol: Propylene Polymerization with a Ziegler-Natta Catalyst using Butane, 1-(1-methylpropoxy)- as an External Electron Donor
This protocol provides a representative procedure for the laboratory-scale polymerization of propylene.
Materials:
High-purity propylene gas
Anhydrous heptane (polymerization grade)
Ziegler-Natta catalyst (e.g., a commercial TiCl₄/MgCl₂-supported catalyst)
Jacketed glass reactor with a mechanical stirrer, temperature probe, and gas inlet/outlet
Schlenk line or glovebox for inert atmosphere operations
Syringes and cannulas for transferring air-sensitive reagents
Mass flow controller for propylene
Buchner funnel and filtration apparatus
Vacuum oven
Procedure:
Reactor Preparation: Thoroughly dry the reactor and assemble it under a nitrogen atmosphere. Purge the reactor with nitrogen for at least one hour at an elevated temperature (e.g., 80 °C) and then cool to the desired reaction temperature (e.g., 70 °C).
Solvent and Co-catalyst Addition: Introduce anhydrous heptane (500 mL) into the reactor. Add the desired amount of TEAL solution (e.g., 1.0 M in heptane) to the reactor.
External Donor Addition: Add the calculated amount of Butane, 1-(1-methylpropoxy)- to the reactor. The molar ratio of TEAL to the external donor is a critical parameter to optimize and typically ranges from 5:1 to 20:1.
Catalyst Injection: Suspend the Ziegler-Natta catalyst in anhydrous heptane in a Schlenk flask. Inject the catalyst slurry into the reactor to initiate polymerization.
Polymerization: Start the mechanical stirrer and introduce propylene gas at a constant pressure (e.g., 7 bar) through the mass flow controller. Maintain the reaction temperature at 70 °C for the desired polymerization time (e.g., 2 hours).
Quenching: Stop the propylene flow and vent the reactor. Quench the polymerization by slowly adding methanol (20 mL) to the reactor.
Polymer Isolation and Purification: Filter the polymer slurry using a Buchner funnel. Wash the collected polymer with the 5% HCl/methanol solution to remove catalyst residues, followed by washing with methanol and then acetone.
Drying: Dry the polypropylene powder in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization:
Isotacticity: Determined by ¹³C NMR spectroscopy or by Soxhlet extraction with boiling heptane.
Molecular Weight and Molecular Weight Distribution (MWD): Determined by high-temperature gel permeation chromatography (GPC).
Melting Temperature (Tm): Determined by differential scanning calorimetry (DSC).
PART 2: Application as a Quenching Agent in Cationic Polymerization
Cationic polymerization is a chain-growth polymerization in which the active center is a carbocation. This type of polymerization is particularly important for the synthesis of polymers from monomers with electron-donating groups, such as isobutylene. Quenching is the deliberate termination of the growing polymer chains.
Butane, 1-(1-methylpropoxy)- is identified in patent literature as a potential quenching agent for cationic polymerization, particularly for the preparation of exo-olefin terminated polyolefins.[7]
Causality of Experimental Choices
The efficacy of SBME as a quenching agent in cationic polymerization stems from the nucleophilic character of the oxygen atom. The lone pairs of electrons on the oxygen can attack the carbocationic chain end, leading to the formation of a stable oxonium ion and effectively terminating the polymerization. The choice of a hindered ether like SBME can be advantageous. The bulky sec-butyl group can influence the accessibility of the oxygen atom, potentially leading to a more controlled quenching process and minimizing side reactions. The goal is often to achieve a clean termination that results in a specific end-group functionality, such as an exo-olefin, which can be useful for subsequent polymer modification.
Experimental Protocol: Quenching of Cationic Isobutylene Polymerization
This protocol outlines a general procedure for the use of Butane, 1-(1-methylpropoxy)- as a quenching agent.
Materials:
High-purity isobutylene
Anhydrous solvent (e.g., dichloromethane or hexane)
Initiator system (e.g., a Lewis acid such as TiCl₄ with a proton source like water)
Jacketed glass reactor with a stirrer, temperature probe, and septum-sealed inlet
Glovebox or Schlenk line for inert atmosphere operations
Low-temperature bath
Syringes and cannulas
Procedure:
Reactor Setup: Assemble a dry glass reactor under a nitrogen atmosphere.
Solvent and Monomer Charging: Cool the reactor to the desired polymerization temperature (e.g., -80 °C) using a low-temperature bath. Charge the reactor with the anhydrous solvent and then condense the isobutylene monomer into the reactor.
Initiation: Prepare the initiator solution in a separate flask under an inert atmosphere. Introduce the initiator system into the reactor to start the polymerization.
Polymerization: Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
Quenching: At the desired conversion or time, introduce an excess of anhydrous Butane, 1-(1-methylpropoxy)- into the reactor via a syringe. The quenching reaction is typically rapid.
Work-up: Allow the reactor to warm to room temperature. Terminate any remaining active species and precipitate the polymer by adding methanol.
Polymer Isolation: Isolate the polyisobutylene by filtration or by evaporating the solvent and unreacted monomer.
Drying: Dry the polymer under vacuum to a constant weight.
Characterization:
End-Group Analysis: The terminal structure of the polymer can be analyzed by ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of the desired end-groups.
Molecular Weight and MWD: Determined by GPC.
Visualization of Experimental Workflow
Ziegler-Natta Polymerization Workflow
Caption: Workflow for Ziegler-Natta Polymerization of Propylene.
Cationic Polymerization Quenching Workflow
Caption: Workflow for Quenching Cationic Polymerization.
Safety and Handling
Butane, 1-(1-methylpropoxy)- is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8] Personal protective equipment, including safety glasses, flame-resistant lab coats, and gloves, should be worn at all times.[8]
Peroxide Formation:
A significant hazard associated with ethers is the formation of explosive peroxides upon exposure to air and light.[9][10]
Storage: Store Butane, 1-(1-methylpropoxy)- in tightly sealed, opaque containers, away from heat and direct sunlight.[3][10] The use of an inert gas blanket (e.g., nitrogen) is recommended for long-term storage.[3]
Testing: Periodically test for the presence of peroxides, especially before distillation or concentration.[11] Commercially available peroxide test strips can be used for this purpose.[11]
Inhibition: If the solvent is to be stored for extended periods, the addition of a radical scavenger such as butylated hydroxytoluene (BHT) can inhibit peroxide formation.[3]
Disposal: If high levels of peroxides are detected or if crystals are visible, do not attempt to open or move the container. Contact your institution's environmental health and safety office for proper disposal procedures.[10]
Purification:
For polymerization reactions that are sensitive to impurities, such as those involving Ziegler-Natta or cationic catalysts, purification of Butane, 1-(1-methylpropoxy)- is essential.
Drying: The solvent can be dried by refluxing over a suitable drying agent, such as sodium metal with benzophenone as an indicator, followed by distillation under an inert atmosphere.
Peroxide Removal: Peroxides can be removed by passing the solvent through a column of activated alumina.
Conclusion
Butane, 1-(1-methylpropoxy)- serves as a valuable, albeit specialized, reagent in the field of polymer chemistry. Its role as an external electron donor in Ziegler-Natta catalysis allows for the modulation of polymer properties, while its function as a quenching agent in cationic polymerization provides a means to control chain termination. The protocols and information provided herein are intended to serve as a comprehensive guide for the safe and effective utilization of this compound in a research and development setting. Adherence to strict safety protocols, particularly concerning its flammability and potential for peroxide formation, is paramount.
References
D'Amore, M., & Toto, C. (2023). Influence of the synthetic procedure on the properties of three Ziegler-Natta catalysts with the same 1,3-diether internal donor.
Li, Y., et al. (2024). The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. Polymers, 16(19), 2658.
Google Patents. (n.d.). US6534613B2 - Process for producing polyethylene.
Request PDF. (n.d.). Selective Hydrogenolysis of Polyols and Cyclic Ethers over Bifunctional Surface Sites on Rhodium-Rhenium Catalysts. Retrieved from [Link]
Google Patents. (n.d.). US8063154B2 - Preparation of exo-olefin terminated polyolefins via quenching with alkoxysilanes or ethers.
University of North Carolina at Chapel Hill. (2025). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved from [Link]
University of Florida. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]
European Patent Office. (2019). Method for purifying phosphoric acid - Patent 2924003.
Google Patents. (n.d.). EP2924003A1 - Method for purifying phosphoric acid.
Lab Manager. (2025). Working Safely with Peroxides and Hydroperoxides in the Laboratory. Retrieved from [Link]
Request PDF. (n.d.). Structural Characterization of Electron Donors in Ziegler-Natta Catalysts. Retrieved from [Link]
Olah, G. A., et al. (2001). Across Conventional Lines. World Scientific.
Macht, J., Janik, M. J., Neurock, M., & Iglesia, E. (2008). Mechanistic Consequences of Composition in Acid Catalysis by Polyoxometalate Keggin Clusters. Journal of the American Chemical Society, 130(31), 10369–10379.
National Institutes of Health. (n.d.). DS Fact Sheet on Managing Peroxide Formers in the Lab. Retrieved from [Link]
Internet Archive. (2016). CRC Handbook Of Chemistry And Physics A Ready Reference Book Of Chemical And Physical Data. Retrieved from [Link]
Request PDF. (n.d.). Polyisobutylene oligomer-bound polyoxometalates as efficient and recyclable catalysts for biphasic oxidations with hydrogen peroxide. Retrieved from [Link]
Shimadzu. (n.d.). System Gas Chromatography (GC) - Data Sheets. Retrieved from [Link]
Scribd. (n.d.). Specialty Gases Reference Guide. Retrieved from [Link]
Internet Archive. (2016). Full text of "CRC Handbook Of Chemistry And Physics A Ready Reference Book Of Chemical And Physical Data CRC Press ( 2016)". Retrieved from [Link]
Scribd. (n.d.). Specialty Gase PDF. Retrieved from [Link]
Application Note: sec-Butyl Butyl Ether (SBBE) in High-Temperature Organometallics and Critical Extractions
Topic: "Butane, 1-(1-methylpropoxy)-" (sec-Butyl Butyl Ether) as a Non-Polar Aprotic Solvent Content Type: Application Note & Experimental Protocol Audience: Synthetic Chemists, Process Engineers, and Drug Development Sc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "Butane, 1-(1-methylpropoxy)-" (sec-Butyl Butyl Ether) as a Non-Polar Aprotic Solvent
Content Type: Application Note & Experimental Protocol
Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists
Executive Summary
1-(1-Methylpropoxy)butane , commonly known as ** sec-Butyl Butyl Ether (SBBE)**, represents a distinct class of unsymmetrical, lipophilic, aprotic solvents. While traditional ethers (Diethyl ether, THF) dominate bench-scale synthesis, their low boiling points and water miscibility (in the case of THF) limit their utility in high-temperature processing and efficient aqueous workups.
This guide outlines the utility of SBBE (CAS: 999-65-5) as a High-Boiling Point (131°C) , Low-Polarity alternative. It bridges the gap between volatile ethers and high-boiling hydrocarbons, offering unique solvation shells for organometallic reagents while maintaining strict immiscibility with water for streamlined liquid-liquid extraction (LLE).
Physicochemical Profile & Solvent Selection
To effectively utilize SBBE, one must understand its position relative to standard solvents. It is characterized by a "Goldilocks" profile: high enough boiling point to drive kinetics, but low enough for rotary evaporation compared to high-boiling glymes.
Table 1: Comparative Solvent Data
Property
SBBE (sec-Butyl Butyl Ether)
Diethyl Ether ()
THF (Tetrahydrofuran)
Dibutyl Ether
CAS Number
999-65-5
60-29-7
109-99-9
142-96-1
Boiling Point
131 °C
34.6 °C
66 °C
141 °C
Flash Point
~26 °C (Est)
-45 °C
-14 °C
25 °C
Water Solubility
Negligible (<0.5%)
~6.0%
Miscible
<0.1%
Dielectric Const.
~3.5 (Low Polarity)
4.3
7.5
3.1
Peroxide Risk
High (Class B)
High
High
High
Primary Utility
High-Temp Grignard / LLE
Low-Temp / Standard
General Solvation
High-Temp Inert
Process Insight: The asymmetry of SBBE (
) disrupts crystal lattice packing compared to symmetrical Dibutyl ether (), theoretically offering better low-temperature viscosity profiles while maintaining the high boiling point necessary for refluxing recalcitrant substrates.
Core Applications & Mechanisms[1]
A. High-Temperature Grignard & Organolithium Synthesis
Standard Grignard formation in diethyl ether or THF is often rate-limited by the solvent's reflux temperature. Some aryl chlorides or sterically hindered halides require activation energies exceeding 66°C (THF's BP).
Mechanism: SBBE acts as a Lewis base, coordinating to the
center. However, its steric bulk (due to the sec-butyl group) creates a "looser" solvation shell than THF. This can increase the reactivity of the resulting Grignard species (similar to the effect of using hydrocarbons with catalytic ether) while allowing reaction temperatures up to ~125°C.
B. Critical Liquid-Liquid Extraction (LLE)
In drug development, separating polar pharmaceutical intermediates from aqueous reaction matrices is challenging if the organic solvent (like THF) drags water into the organic phase.
Mechanism: SBBE is highly lipophilic. It creates a sharp interface with aqueous phases, even those containing surfactants or phase-transfer catalysts. This minimizes emulsion formation and prevents the loss of polar-organic products into the aqueous waste stream.
Experimental Protocols
Protocol A: High-Temperature Synthesis of Sterically Hindered Grignard Reagents
Objective: Synthesize (2,4,6-Trimethylphenyl)magnesium bromide (MesMgBr) using SBBE to overcome kinetic inertness.
Safety Prerequisite:
Peroxide Test: Test SBBE for peroxides using KI/Starch paper or Quantofix strips (<10 mg/L required). If positive, pass through activated alumina.
Inert Atmosphere: Strict
or line required.
Materials:
Magnesium turnings (1.2 eq), acid-washed and oven-dried.
2-Bromomesitylene (1.0 eq).
Solvent: Anhydrous SBBE (dried over 4Å Molecular Sieves).
Activator: Iodine (
) crystal or 1,2-Dibromoethane (5 mol%).
Step-by-Step Methodology:
Apparatus Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, internal thermometer, and addition funnel. Flush with Argon.
Activation: Add Mg turnings and cover with minimal SBBE (approx. 2 mL per gram Mg). Add the activator (
). Heat gently with a heat gun until the iodine color fades (initiation).
Controlled Addition: Begin dropwise addition of 2-Bromomesitylene (diluted 1:1 in SBBE).
Thermal Ramp: Unlike THF protocols (limited to 66°C), heat the oil bath to 90°C .
Why? The higher temperature overcomes the steric hindrance of the mesityl group, ensuring complete insertion of Mg without stalling.
Reflux Maintenance: Once addition is complete, increase internal temperature to 110°C (gentle reflux of SBBE is ~130°C, so this is sub-reflux but highly energetic). Stir for 2 hours.
Validation: Aliquot 0.5 mL, quench with saturated
, and analyze via GC-MS (look for Mesitylene vs. starting bromide) or titrate using salicylaldehyde phenylhydrazone.
Protocol B: Purification of Acidic API via SBBE Extraction
Context: Isolating a carboxylic acid drug intermediate from a highly acidic, viscous reaction mixture (e.g., phosphoric acid digestion).
Methodology:
Quench: Dilute the reaction mixture with ice water to modulate viscosity.
Solvent Addition: Add SBBE (1:1 volume ratio to aqueous phase).
Note: Unlike Diethyl ether, SBBE will not boil off if the quench exotherm reaches 40-50°C.
Phase Contact: Agitate vigorously for 10 minutes. The lipophilicity of SBBE (
) drives the organic acid into the ether layer while rejecting phosphoric/mineral acids.
Separation: Allow to settle. Expect a rapid phase break (typically < 2 mins) due to the density difference (0.769 vs >1.1 g/mL) and lack of miscibility.
The following diagram illustrates the decision matrix for selecting SBBE over conventional solvents in synthesis and extraction workflows.
Figure 1: Decision matrix for selecting 1-(1-methylpropoxy)butane (SBBE) based on thermal requirements and phase separation needs.
Safety & Handling (Critical)
Peroxide Formation: Like all secondary ethers (containing a hydrogen on the carbon
to the oxygen), SBBE is prone to autoxidation.
Storage: Store under inert gas (
) in amber bottles.
Stabilizers: Commercial grades often contain BHT (Butylated hydroxytoluene). Ensure compatibility with your reaction.
Distillation Hazard:NEVER distill SBBE to dryness. The high boiling point concentrates peroxides in the pot residue, leading to explosion risks.
Flammability: While less volatile than diethyl ether, the vapor is heavier than air and can travel to ignition sources. Flash point is approx 26°C (Flammable Liquid).
References
National Institute of Standards and Technology (NIST). Butane, 1-(1-methylpropoxy)- Properties and Mass Spectra. NIST Chemistry WebBook, SRD 69.
[Link]
European Patent Office.Method for purifying phosphoric acid using ether extraction. Patent EP2924003A1. (Demonstrates utility of sec-butyl ethers in aggressive acid extraction).
PubChem. Compound Summary: 1-(1-Methylpropoxy)butane.[1][2] National Library of Medicine.[1]
[Link]
Application Notes & Protocols: The Role of sec-Butyl Ether in Advanced Materials Synthesis
Abstract This document provides detailed application notes and protocols for the use of Butane, 1-(1-methylpropoxy)-, commonly known as sec-butyl ether (SBE), in materials science. While traditionally used as a solvent i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides detailed application notes and protocols for the use of Butane, 1-(1-methylpropoxy)-, commonly known as sec-butyl ether (SBE), in materials science. While traditionally used as a solvent in organic synthesis, SBE's unique physical properties—notably its boiling point, moderate polarity, and stability—make it a compelling, yet underutilized, medium for the synthesis of advanced polymers and nanomaterials.[1] We present SBE as a high-performance alternative to more conventional ether solvents like diethyl ether (DEE) and tetrahydrofuran (THF). This guide offers researchers and drug development professionals the foundational knowledge and practical methodologies to leverage SBE in their work, focusing on the causal relationships between solvent choice and material properties.
Introduction: Re-evaluating sec-Butyl Ether for Materials Science
Causality Behind Solvent Selection: The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction kinetics, temperature control, reagent stability, and ultimately, the morphology and purity of the final material. Ethers are indispensable in many syntheses, particularly those involving organometallic reagents like Grignard reagents, due to their ability to solvate and stabilize reactive species through coordination of the ether oxygen's lone pair electrons to the metal center.[3][4]
SBE offers a strategic advantage over its more volatile counterpart, diethyl ether (boiling point: 34.6°C), by providing a significantly higher reaction temperature window with a boiling point of 121°C.[5] This elevated boiling point allows for greater thermal energy input, which can accelerate sluggish reactions and improve the crystallinity of synthesized materials without the need for pressurized vessels.
Comparative Properties of Ethereal Solvents
To contextualize the advantages of SBE, the following table summarizes the key physical properties of SBE and other commonly used ether solvents.
Grignard reagents (R-MgX) are powerful initiators for the anionic polymerization of certain vinyl monomers, such as methyl methacrylate (MMA). The reaction mechanism relies on the nucleophilic attack of the carbanion from the Grignard reagent on the monomer's vinyl group. The choice of ether is critical for two reasons:
Stabilization: The ether solvent must stabilize the Grignard reagent through Lewis acid-base coordination, preventing it from decomposing or aggregating.[3][4]
Temperature Control: Polymerization kinetics are highly temperature-dependent. A solvent with a higher boiling point, like SBE, allows for reactions to be run at elevated temperatures, potentially leading to faster polymerization rates and polymers with different tacticities or molecular weight distributions compared to reactions run in lower-boiling ethers like DEE or THF.
Using SBE provides a stable reaction environment up to 121°C, offering a broader operational window for optimizing polymerization conditions.
Experimental Protocol: Synthesis of Poly(methyl methacrylate) (PMMA) using SBE
This protocol describes the synthesis of PMMA using n-butylmagnesium bromide as an initiator in sec-butyl ether.
Assemble a flame-dried 250 mL three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
Add magnesium turnings (2.4 g, 0.1 mol) and a single crystal of iodine to the flask.
Gently heat the flask under nitrogen to sublime the iodine, activating the magnesium surface.
Allow the flask to cool, then add 50 mL of anhydrous SBE.
Slowly add a solution of n-bromobutane (13.7 g, 0.1 mol) in 20 mL of anhydrous SBE dropwise. The reaction should initiate, evidenced by gentle refluxing. Maintain a steady reflux by controlling the addition rate.
After the addition is complete, continue to stir the mixture at a gentle reflux for 1 hour to ensure complete formation of the Grignard reagent.
Polymerization:
In a separate flame-dried 500 mL flask under nitrogen, add 100 mL of anhydrous SBE.
Add the freshly distilled MMA monomer (20.0 g, 0.2 mol) to the SBE.
Cool the monomer solution to 0°C in an ice bath.
Slowly transfer the prepared Grignard reagent solution to the monomer solution via cannula while stirring vigorously.
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 4 hours.
Termination and Purification:
Terminate the polymerization by slowly adding 10 mL of anhydrous HCl in diethyl ether.
Precipitate the polymer by pouring the reaction mixture into 800 mL of rapidly stirring methanol.
Collect the white, solid PMMA by vacuum filtration.
Wash the polymer with fresh methanol (2 x 100 mL) and dry under vacuum at 60°C to a constant weight.
Workflow Diagram
Caption: Hot-injection synthesis of AgNPs in SBE.
Safety and Handling
sec-Butyl ether is a flammable liquid and should be handled in a well-ventilated fume hood. [6]Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn. Avoid contact with skin and eyes. [7]Like other ethers, SBE may form explosive peroxides upon prolonged exposure to air and light. Store in a tightly sealed container in a cool, dry, dark place.
[7]
Conclusion
sec-Butyl ether presents a valuable addition to the materials scientist's toolkit of solvents. Its elevated boiling point compared to DEE and THF opens a new processing window for temperature-sensitive syntheses, including anionic polymerizations and the thermal decomposition of nanoparticle precursors. By understanding the causal link between a solvent's physical properties and the resulting material characteristics, researchers can strategically employ SBE to achieve desired outcomes in their synthetic endeavors. The protocols provided herein serve as a robust starting point for the exploration of SBE in advanced materials development.
References
EvitaChem. sec-Butyl ether (EVT-312496).
Guidechem. SEC-BUTYL ETHER 6863-58-7 wiki.
CETEX Petrochemicals. SECONDARY BUTYL ETHER.
Reddit.
ChemicalBook. SEC-BUTYL ETHER | 6863-58-7.
BenchChem. Application Notes and Protocols for Silver Nanoparticle Synthesis in Diisopentyl Ether.
ECHEMI. Buy 1-(1-Methylpropoxy)
askIITians. Why is ether used as a solvent during Grignard reactions?.
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed unexpected impurities (drifting baselines, unknown GC peaks) or safety concerns (peroxide warnings) regarding 1-(1-methylpropoxy)butane (also known as sec-butyl butyl ether).
This molecule is an unsymmetrical ether.[1] Its degradation profile is governed by two distinct mechanistic rules due to its structure:
Oxidative Instability: Driven by radical stability at the secondary (sec-butyl)
-carbon.
Acidic Cleavage: Driven by steric hindrance, favoring nucleophilic attack at the primary (n-butyl)
-carbon.
Module 1: Oxidative Degradation (Autoxidation)
The Issue: "My solvent bottle has white crystals under the cap" or "HPLC baseline is drifting with a UV cutoff <230 nm."
Mechanism: Radical Chain Reaction
Like all ethers, 1-(1-methylpropoxy)butane reacts with atmospheric oxygen to form explosive hydroperoxides. However, this specific ether degrades faster than diethyl ether due to the sec-butyl group.
Regioselectivity: The radical abstraction of a hydrogen atom occurs preferentially at the secondary
-carbon (the chiral center of the sec-butyl group) rather than the primary -carbon of the n-butyl group.
Why? A secondary radical is thermodynamically more stable than a primary radical due to hyperconjugation.
Pathway Visualization (DOT)
Caption: Figure 1. Autoxidation cycle showing the preferential attack on the sec-butyl moiety due to secondary radical stability.
Troubleshooting & FAQ
Symptom
Cause
Immediate Action
White crystals on cap/threads
Polymerized peroxides
DO NOT OPEN. Evacuate lab. Contact EHS for bomb squad disposal.
Yellowing of solvent
Advanced oxidation (aldehydes/ketones)
Test for peroxides.[2] If >100 ppm, discard as hazardous waste.[3]
Drifting Baseline (HPLC)
Hydroperoxide UV absorption
Perform ferrous sulfate wash or pass through activated alumina.
Module 2: Acid-Catalyzed Hydrolysis (Cleavage)
The Issue: "I see unexpected alcohol peaks in my GC-MS after using this ether in an acidic reaction."
Mechanism:
vs.
Competition
Ethers are generally stable to bases but sensitive to strong acids (
, , ). The cleavage of 1-(1-methylpropoxy)butane is complex because it is unsymmetrical.
Protonation: The ether oxygen accepts a proton to form an oxonium ion.[1]
Cleavage (
Dominant): A nucleophile (e.g., ) attacks the least sterically hindered carbon.
Target: The primary carbon of the n-butyl group.
Products: 1-Iodobutane + 2-Butanol.
Cleavage (
Minor/Condition Dependent): If the acid is non-nucleophilic ( in water) or heat is applied, the bond to the secondary carbon may break to form a transient secondary carbocation.
Products: 2-Butanol (or butenes via elimination) + 1-Butanol.
Pathway Visualization (DOT)
Caption: Figure 2. Bifurcated cleavage pathway. Sterics favor Path A (attack on n-butyl), while electronics weakly support Path B (sec-butyl cation).
Module 3: Detection & Mitigation Protocols
Directive: Every researcher using this ether must validate its purity before use in sensitive synthesis or distillation.
Protocol A: Quantitative Peroxide Test (Iodometric)
Use this when test strips are ambiguous or precise quantification is required.
Reagent Prep: Dissolve
NaI or KI in glacial acetic acid (Freshly prepared).
Execution: Add
of 1-(1-methylpropoxy)butane to the reagent.
Observation:
No Color:
(Safe).
Yellow: Low peroxides (Requires cleaning).
Brown: High peroxides (Discard immediately).
Protocol B: Peroxide Removal (The "Self-Validating" Method)
Do not distill peroxide-containing ethers. Clean them first.
Method
Reagents
Mechanism
Pros/Cons
Ferrous Sulfate Wash
, ,
Reduction of peroxide to alcohol; oxidation of to .
Best for bulk. messy (aqueous phase).
Activated Alumina
Basic Activated Alumina (Brockmann I)
Adsorption and catalytic decomposition.
Best for anhydrous needs. Removes inhibitors (BHT).
Step-by-Step (Alumina Method):
Pack a glass column with activated alumina (
alumina per ether).
Pass the ether through the column under gravity or slight nitrogen pressure.
Validation: Test the eluent with a peroxide strip. It must read 0 ppm.[5]
Storage: Use immediately. The inhibitor (BHT) is likely removed.
References
National Institute of Standards and Technology (NIST). Butane, 1-(1-methylpropoxy)- Properties and Spectra. NIST Chemistry WebBook, SRD 69. [Link]
Clark, J. The Mechanism of the Reaction between Ethers and Hydrogen Halides. Master Organic Chemistry. [Link]
Occupational Safety and Health Administration (OSHA). Guidelines for the Control of Peroxides and Peroxidizable Compounds. [Link] (General guidance on Group B Peroxide Formers).
LibreTexts Chemistry. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
University of Edinburgh. Ethers - storage and the detection and removal of peroxides. [Link][2]
Common impurities in "Butane, 1-(1-methylpropoxy)-" and their removal
This is a technical support guide designed for researchers working with Butane, 1-(1-methylpropoxy)- (IUPAC), commonly known as sec-Butyl butyl ether . Role: Senior Application Scientist Subject: Impurity Profiling, Trou...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for researchers working with Butane, 1-(1-methylpropoxy)- (IUPAC), commonly known as sec-Butyl butyl ether .
Role: Senior Application Scientist
Subject: Impurity Profiling, Troubleshooting, and Purification Protocols
Compound ID: CAS 999-65-5 | Boiling Point: ~131°C
Compound Profile & Impurity Landscape
Unlike symmetrical ethers (like diethyl ether), sec-butyl butyl ether presents a unique purification challenge due to its asymmetry. It is typically synthesized via the Williamson ether synthesis or acid-catalyzed condensation, leading to a specific "fingerprint" of impurities.
Physical Properties Reference
Property
Value
Notes
IUPAC Name
1-(1-methylpropoxy)butane
Common Name
sec-Butyl butyl ether
Boiling Point
130–131 °C
Critical: This sits between common side products.
Density
0.769 g/mL
Lighter than water.
Flash Point
~25 °C (Est.)
Flammable.
The Impurity Spectrum
The table below categorizes impurities based on their origin and physical proximity to the target compound.
Impurity
Origin
Boiling Point
Removal Difficulty
2-Butanol
Unreacted Reagent
99 °C
Low (Water soluble)
1-Butanol
Unreacted Reagent
117 °C
Medium (Forms azeotropes)
Di-sec-butyl ether
Side Reaction (Symmetrical)
121 °C
High (Close BP to target)
Dibutyl ether
Side Reaction (Symmetrical)
142 °C
Medium (Higher BP)
Peroxides
Storage / Autoxidation
N/A
Critical Safety Hazard
Water
Azeotrope / Washing
100 °C
Low (Chemical Drying)
Critical Safety: Peroxide Management
WARNING: sec-Alkyl ethers are significantly more prone to peroxide formation than primary alkyl ethers (like diethyl ether) due to the presence of a hydrogen atom on the secondary carbon (
-carbon). This hydrogen is easily abstracted by radicals, initiating the peroxidation chain.
Mechanism of Threat
The sec-butyl group contains a tertiary C-H bond (adjacent to oxygen) which stabilizes the radical intermediate, accelerating autoxidation.
Figure 1: Radical mechanism showing the vulnerability of the sec-butyl group to autoxidation.
Detection & Removal Protocol
Do not distill if peroxide concentration exceeds 100 ppm.
Test: Use commercially available peroxide test strips (Quantofix) or freshly prepared KI/Starch paper.
Removal (Ferrous Sulfate Method):
Reagent: Dissolve 60g FeSO
+ 6mL conc. HSO in 110mL water.
Action: Wash the ether with 20% volume of this solution in a separatory funnel. Shake gently (venting frequently).
Chemistry: Fe
reduces peroxides to alcohols, oxidizing to Fe.
Verification: Retest organic layer. If positive, repeat.
Purification Workflow (The "How-To")
Because the boiling point of sec-butyl butyl ether (131°C) is sandwiched between its symmetrical cousins (121°C and 142°C), simple distillation is often insufficient.
Step-by-Step Protocol
Phase A: Chemical Washing (Removing Alcohols & Acids)
Water Wash: Wash crude ether with an equal volume of deionized water.
Why: 2-Butanol is highly soluble in water; 1-Butanol is moderately soluble. The ether is insoluble.
CaCl
Complexation (Optional but Recommended):
If alcohol content is high (>5%), dry the ether over anhydrous Calcium Chloride (CaCl
) for 12 hours.
Why: CaCl
forms solid adducts with alcohols (e.g., CaCl), effectively removing them from the liquid phase. Filter off the solid.
Phase B: Drying
Pre-dry: Use Magnesium Sulfate (MgSO
).
Final Dry: Reflux over Sodium wire or Sodium/Benzophenone (if ultra-dry solvent is needed) until the blue ketyl radical persists.
Note: Do not use sodium if significant peroxides are suspected; remove peroxides first.
Phase C: Fractional Distillation
Setup: Use a Vigreux column or, preferably, a packed column (glass helices) to increase theoretical plates.
Fractions:
Fore-run (up to 122°C): Contains residual water, 2-butanol, and di-sec-butyl ether . Discard.
Target Fraction (129–132°C): Collect pure sec-butyl butyl ether.
Residue (>135°C): Contains dibutyl ether .[1] Do not distill to dryness (peroxide risk).[2]
Decision Tree: Troubleshooting Your Sample
Figure 2: Logic flow for purifying crude ether samples.
Frequently Asked Questions (FAQs)
Q: I see a persistent peak at ~121°C on my GC that I can't distill off. What is it?A: This is likely di-sec-butyl ether .[3] Because its boiling point (121°C) is only 10°C lower than your target (131°C), a simple distillation setup (retort/Claisen head) cannot separate them efficiently.
Solution: You need a column with higher efficiency (more theoretical plates). Use a 30cm+ Vigreux column or a spinning band distillation column.
Q: My ether smells like vinegar. Is it safe to use?A: No. A vinegar smell indicates hydrolysis or oxidation has occurred, producing acetic acid or butyric acid.
Cause: Long-term storage in the presence of moisture/air.
Fix: Wash with 10% Sodium Bicarbonate (NaHCO
) solution to neutralize the acid, followed by water, then dry and distill.
Q: Can I use Lithium Aluminum Hydride (LAH) to dry this ether?A: Yes, but with extreme caution. LAH is excellent for removing trace water and reducing peroxides simultaneously. However, if the peroxide content is high, LAH can cause an explosion. Always pre-test for peroxides and remove the bulk using FeSO
before introducing strong reducing agents like LAH or Sodium.
Q: Why is my yield low after the CaCl
drying step?A: Calcium chloride can entrap some ether within its crystal lattice along with the alcohol. If you used a large excess of CaCl to remove a lot of alcohol, you likely physically trapped your product.
Fix: Wash the filter cake with a small amount of dry hexane (which can later be distilled off easily) to recover the trapped ether.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Chapter on purification of ethers and removal of peroxides).
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Edition. Butterworth-Heinemann, 2013.
PubChem Database. "Butane, 1-(1-methylpropoxy)-". National Center for Biotechnology Information. Accessed 2024. [Link]
Burfield, D. R. "Deperoxidation of ethers. A novel application of self-indicating molecular sieves." Journal of Organic Chemistry, 1982, 47(20), 3821–3824.
You are likely utilizing Butane, 1-(1-methylpropoxy)- (hereafter referred to as SBBE ) to access reaction temperatures above the limits of Diethyl Ether (35°C) or THF (66°C) without using pressurized vessels. This unsymmetrical ether offers a unique balance of thermal stability and lipophilicity , but its steric bulk and high boiling point introduce specific challenges in initiation and workup.
This guide addresses the three most common technical tickets received regarding this solvent: Activation Energy (Kinetics) , Product Isolation (Workup) , and Solvent Integrity (Peroxides) .
Part 1: Troubleshooting & Optimization (Q&A)
Ticket #001: Reaction Kinetics & Initiation
User Report: "I am attempting a Grignard formation that works in THF, but it is failing to initiate in SBBE, even at reflux."
Root Cause Analysis:
Unlike THF, which has an exposed oxygen atom that rapidly coordinates with Magnesium (Mg), SBBE possesses a sec-butyl group. This branched alkyl chain creates steric hindrance around the oxygen atom, significantly reducing its Lewis basicity and ability to solvate the Mg cation during the critical surface etching phase [1].
Corrective Protocol:
Do not simply increase heat; you must lower the activation barrier for the heterogeneous surface reaction.
The "Entrainment" Method:
Add 5-10 mol% of 1,2-dibromoethane or iodine to the Mg turnings before adding the solvent.
Dry Activation: Heat the Mg/Iodine mix with a heat gun until iodine vaporizes, etching the Mg oxide layer.
The "Starter" Solvation:
Add a minimal volume (e.g., 1-2 mL) of THF or Diethyl Ether to the Mg to initiate the reaction. Once the exotherm begins and the solution turns turbid/grey, slowly feed the substrate dissolved in SBBE.
Why this works: The smaller ether initiates the surface radical process; the high-boiling SBBE then sustains the reaction at higher temperatures (100°C+) to drive conversion of recalcitrant halides (e.g., aryl chlorides) [2].
Ticket #002: Workup & Solvent Removal
User Report: "I cannot remove the solvent on the rotovap. The bath is at 50°C, but the solvent remains. I am worried about cooking my product."
Root Cause Analysis:
SBBE boils at ~131°C. Standard rotary evaporation (20 mbar / 50°C) is often insufficient to remove it efficiently, leading to "oiling out" or residual solvent contamination.
Corrective Protocol: Azeotropic Distillation
You cannot rely on simple vacuum distillation if your product is heat-sensitive. You must use a heterogeneous azeotrope to depress the boiling point.
Water Azeotrope: SBBE forms a heterogeneous azeotrope with water (likely boiling <100°C).
Action: Add water to your crude mixture and distill. The steam will carry over the ether at a lower temperature than the pure solvent.
The "Wash-Out" Method (Extraction):
If your product is solid and non-polar: Dilute the reaction mixture with a non-polar solvent (Hexane/Heptane).
Cool to -20°C. SBBE is lipophilic, but often impurities or the product may crystallize out if the solubility balance is shifted.
Alternative: If your product is polar, partition between Acetonitrile and Hexane . SBBE will largely partition into the Hexane layer, while polar products remain in Acetonitrile [3].
Ticket #003: Safety & Peroxide Formation
User Report: "I found white crystals in the cap of my solvent bottle. Is it safe to use?"
Critical Safety Alert:STOP immediately.
Like all ethers with secondary carbons alpha to the oxygen (the sec-butyl group), SBBE is prone to radical autoxidation, forming explosive hydroperoxides [4]. The crystals are likely polymeric peroxides.
Corrective Protocol:
Do not unscrew the cap. Friction can detonate peroxides.
Contact EHS for disposal.
Prevention for Future Batches:
Test all SBBE bottles with Quantofix® Peroxide 100 strips before every use.
Store over Molecular Sieves (3Å or 4Å) and stabilize with BHT (Butylated hydroxytoluene) if not interfering with catalysis.
Weaker coordination to metals; requires activation for organometallics.
Part 4: Standard Operating Procedures (SOPs)
SOP-A: High-Temperature Grignard Formation in SBBE
Objective: Synthesis of Phenylmagnesium Bromide (or analogs) at 110°C.
Preparation: Flame-dry a 3-neck round bottom flask under Argon flow.
Loading: Add Magnesium turnings (1.1 eq). Add a crystal of Iodine.
Activation: Heat Mg/I₂ with a heat gun until purple vapor fills the flask and subsides (activates surface).
Solvent Charge: Add anhydrous SBBE (10 mL per gram of halide).
Initiation: Add 0.5 mL of the halide neat. Heat the flask to 100°C.
Observation: Look for turbidity or bubbling. If no reaction after 10 mins, add 0.5 mL of DIBAL-H (1M) or THF as a soluble activator.
Maintenance: Once initiated, add the remaining halide dropwise. Maintain internal temperature at 100-110°C.
Completion: Stir for 1 hour post-addition.
SOP-B: Removal of SBBE via Azeotropic Distillation
Objective: Removing solvent without exceeding 80°C product temperature.
Quench: Quench reaction with NH₄Cl (aq).
Phase Cut: Separate the organic layer. Wash with Brine.[1]
Azeotrope Setup: Transfer organic layer to a flask. Add Water (approx 10-20% v/v of solvent volume).
Distillation: Rotovap at 60°C bath temperature / 40-60 mbar.
Mechanism:[2][3][4][5][6] The water/SBBE hetero-azeotrope will distill over at a temperature significantly lower than 131°C.
Final Polish: If traces remain, add Heptane and repeat evaporation to drag out residual ether.
References
Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews. (Discusses the role of solvent coordination in etching Mg surfaces).
Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press.
University of Rochester. (n.d.). Tips and Tricks: Reaction Solvents & Removal. (General guide on removing high-boiling solvents via extraction/azeotropes).
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. (Safety protocols for secondary ethers).
Technical Support Center: Troubleshooting Interference from Ether Compounds in Analytical Measurements
Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected analytical interference, potentially from ether...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected analytical interference, potentially from ether-class compounds such as butane, 1-(1-methylpropoxy)- (also known as sec-butyl ethyl ether). While direct literature on this specific ether as a common interferent is sparse, its structural properties are representative of a class of compounds that can be introduced into analytical workflows as contaminants, leading to confounding results.
This resource provides a structured, in-depth approach to identifying, troubleshooting, and mitigating such interferences in common analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on providing practical, field-tested insights and robust, self-validating protocols to ensure the integrity of your analytical data.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
Q1: What is "butane, 1-(1-methylpropoxy)-" and why might it interfere with my analysis?
Answer: Butane, 1-(1-methylpropoxy)- is an ether. Ethers are a class of organic compounds that are relatively inert and can be used as solvents or be present as impurities in reagents. Due to their volatility and potential for co-elution with analytes of interest, they can cause significant interference in chromatographic methods like GC-MS and HPLC. In spectroscopic techniques like NMR, they can introduce extraneous peaks that obscure the signals of the compound of interest.
Interference from such compounds can arise from several sources:
Solvent Contamination: Impurities in solvents used for sample preparation or as the mobile phase.
Leachables from Labware: Extraction of compounds from plasticware (e.g., pipette tips, vials, tubing).
Cross-Contamination: Carryover from previous analyses on the same instrument.
Sample Matrix: The compound may be an inherent part of the sample being analyzed.
Q2: I am seeing an unexpected peak in my GC-MS chromatogram. How can I determine if it's an ether-like contaminant?
Answer: A systematic approach is crucial for identifying an unknown peak. Here’s a general workflow:
Mass Spectrum Analysis: Examine the mass spectrum of the unknown peak. Ethers often fragment in a predictable manner, typically showing a prominent alpha-cleavage fragment. For butane, 1-(1-methylpropoxy)-, you would expect to see characteristic fragments resulting from the loss of alkyl groups.
Blank Analysis: Run a blank injection (solvent only) to see if the peak is present. This helps to isolate the source of contamination to your solvent or system.
Methodical Blanks: If the blank shows the peak, systematically test each component of your sample preparation process. For example, run a blank with just the extraction solvent, then a blank that has been exposed to your sample vials, and so on.
Library Search: Utilize a mass spectral library (e.g., NIST, Wiley) to tentatively identify the compound. Be aware that isomers can have very similar mass spectra, so this should be considered a preliminary identification.
Q3: Can this type of interference affect my quantitative results?
Answer: Absolutely. An interfering peak can co-elute with your analyte of interest, leading to an artificially high signal and, consequently, an overestimation of the analyte's concentration. This can have serious implications in drug development and quality control, where accurate quantification is critical. Furthermore, if the interferent suppresses the ionization of your analyte in the mass spectrometer source, it can lead to an underestimation of the concentration.
Part 2: Troubleshooting Guides and Experimental Protocols
This section provides detailed protocols for identifying and mitigating interference from ether-like compounds.
Guide 1: Systematic Identification of an Unknown Peak in GC-MS
This protocol outlines a self-validating workflow to identify the source of an unknown peak suspected to be an ether contaminant.
Experimental Protocol: Source Identification
System Blank Analysis:
Inject the mobile phase or solvent used for sample dissolution directly into the GC-MS system.
Rationale: This initial step determines if the contamination is inherent to the instrument or the solvent.
Sample Preparation Blank:
Perform the entire sample preparation procedure without the actual sample.
Rationale: This will indicate if the contamination is introduced during sample handling, for example, from labware or reagents.
Sequential Reagent and Labware Blanks:
Individually test each reagent and piece of labware used in the sample preparation.
For example, rinse a sample vial with a clean solvent and inject the solvent.
Rationale: This systematic approach pinpoints the exact source of the contamination.
Data Presentation: Hypothetical Source Identification Results
Sample Type
Peak Area of Unknown
Conclusion
System Blank
Not Detected
Instrument and solvent are clean.
Sample Preparation Blank
150,000
Contamination introduced during sample prep.
Vial Rinse Blank
145,000
The sample vials are the likely source.
Pipette Tip Rinse Blank
Not Detected
Pipette tips are not the source.
Visualization: Troubleshooting Workflow
Below is a diagram illustrating the logical flow of the troubleshooting process.
A flowchart for systematic identification of an unknown peak.
Guide 2: Mitigation Strategies for Ether Interference
Once the source of the interference has been identified, the following strategies can be employed for mitigation.
Objective: To separate the interfering peak from the analyte peak.
Protocol:
Modify the GC Temperature Program: Adjust the temperature ramp rate or initial/final temperatures to improve separation. A slower ramp rate can often increase resolution.
Change the GC Column: If temperature programming is insufficient, switch to a column with a different stationary phase polarity. A more polar column may retain the ether compound differently than your analyte.
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can enhance separation efficiency.
Strategy 2: Sample Preparation Modification
Objective: To remove the interferent from the sample before analysis.
Protocol:
Solid-Phase Extraction (SPE): Develop an SPE method that selectively retains the analyte while allowing the ether to pass through (or vice-versa). The choice of sorbent will depend on the polarity of your analyte and the interferent.
Liquid-Liquid Extraction (LLE): Utilize a solvent system where the analyte and the interferent have different partition coefficients, allowing for their separation into different phases.
Strategy 3: Alternative Detection Methods
Objective: To use a detection method that is not sensitive to the interferent.
Protocol:
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between your analyte and the interferent based on their exact masses, even if they co-elute.
Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor-to-product ion transition for your analyte, you can filter out the signal from the co-eluting interferent.
Visualization: Mitigation Strategy Selection
A decision tree for selecting an appropriate mitigation strategy.
Part 3: Authoritative Grounding & Comprehensive References
The principles and protocols described in this guide are grounded in established analytical chemistry practices and regulatory guidelines. The following resources provide further in-depth information.
In-Text Citations and Further Reading:
For a comprehensive understanding of method validation in analytical chemistry, including the assessment of specificity and interference, refer to the guidelines provided by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on Validation of Analytical Procedures.
The United States Pharmacopeia (USP) General Chapter <1225>, "Validation of Compendial Procedures," offers detailed guidance on validating analytical methods to ensure they are suitable for their intended purpose, which includes addressing potential interferences.
For practical troubleshooting of GC-MS systems, including identifying and eliminating sources of contamination, resources from major instrument manufacturers and reputable scientific journals are invaluable.
References
Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use
URL: [Link]
Title: A Review on Analytical Method Validation
Source: PharmaTutor
URL: [Link]
Troubleshooting
Technical Support Center: Synthesis of Butane, 1-(1-methylpropoxy)-
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Butane, 1-(1-methylpropoxy)-, also known as sec-butyl ethyl ether. This guide is designed for researchers, ch...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Butane, 1-(1-methylpropoxy)-, also known as sec-butyl ethyl ether. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The information herein is structured in a flexible question-and-answer format to address specific issues you may encounter.
The primary and most versatile method for synthesizing asymmetrical ethers like sec-butyl ethyl ether is the Williamson Ether Synthesis . This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[1][2][3] For sec-butyl ethyl ether, there are two potential synthetic disconnections:
Route A: Sodium ethoxide (from ethanol) reacting with a sec-butyl halide (e.g., 2-bromobutane).
Route B: Sodium sec-butoxide (from sec-butanol) reacting with an ethyl halide (e.g., bromoethane).
Understanding the nuances of the SN2 mechanism is critical to maximizing the yield of this synthesis, as it is often in competition with an elimination (E2) side reaction.[2][3] This guide will dissect these challenges and provide robust solutions.
Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis of sec-butyl ethyl ether, providing explanations and actionable protocols to enhance your experimental outcomes.
Question 1: My reaction yield is very low, or I've recovered only my starting materials. What went wrong?
Answer: Low or no conversion is a frequent issue that can almost always be traced back to one of three factors: inefficient alkoxide formation, a competing elimination reaction overpowering the desired substitution, or suboptimal reaction conditions.
The Williamson synthesis requires a strong nucleophile, the alkoxide, which is generated by deprotonating the parent alcohol.[4] If the base is not strong enough, the alcohol will not be fully converted to the alkoxide, leading to a low concentration of the required nucleophile.
Insight: Alcohols are weak acids. To ensure complete deprotonation, a very strong base is required. The most effective and commonly used bases are sodium hydride (NaH) or potassium hydride (KH).[3][5] These bases react irreversibly to form the alkoxide and hydrogen gas, which bubbles out of the solution, driving the reaction to completion.[3][5] Weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used but may result in an equilibrium with a significant amount of unreacted alcohol, especially in laboratory preparations.[2]
Protocol Validation: Ensure your reaction is performed under anhydrous (dry) conditions. The hydride bases react violently with water. Any moisture will consume the base and inhibit alkoxide formation. Use flame-dried glassware and anhydrous solvents.
Causality 2: The Elimination (E2) Side Reaction is Dominating
The SN2 mechanism, which produces the ether, competes directly with the E2 mechanism, which produces an alkene byproduct.[2] This is particularly problematic when using a secondary alkyl halide, as is the case in Route A .
Expertise: The SN2 reaction involves a backside attack on the carbon bearing the leaving group.[2][3] Secondary carbons, like the one in 2-bromobutane, are more sterically hindered than primary carbons, making this attack more difficult.[3][4] The alkoxide, being a strong base, can instead abstract a proton from an adjacent carbon, leading to the elimination of the halide and the formation of butene isomers.[6] This E2 pathway is highly favored when using sterically hindered alkyl halides.[2][3]
Solution: The most effective way to minimize elimination is to choose the synthetic path with the least sterically hindered alkyl halide. Therefore, Route B (sodium sec-butoxide + ethyl halide) is vastly superior to Route A.[3][4] An ethyl halide is a primary halide with very little steric hindrance, making it an excellent substrate for the SN2 reaction.[1][3]
Causality 3: Suboptimal Reaction Conditions
The choice of solvent, temperature, and leaving group significantly impacts the reaction outcome.
Solvent: Protic solvents (like water or ethanol) can solvate the alkoxide nucleophile, reducing its reactivity. Polar aprotic solvents such as THF, DMF, or acetonitrile are ideal as they dissolve the alkoxide without hindering its nucleophilicity.[1][2]
Temperature: While higher temperatures can increase the reaction rate, they disproportionately favor the elimination (E2) reaction over the substitution (SN2) reaction.[2] A typical Williamson synthesis is conducted between 50-100 °C.[1][2] If elimination is a problem, try running the reaction at a lower temperature for a longer period.
Leaving Group: The rate of the SN2 reaction is dependent on the quality of the leaving group. For halides, the reactivity order is I > Br > Cl. Using an alkyl iodide will result in the fastest reaction, though bromides are very commonly used and effective.
Fig 1. Troubleshooting workflow for low yield.
Question 2: My spectral analysis (NMR/GC-MS) shows significant amounts of butene. How do I prevent this?
Answer: The presence of butene isomers is a clear indication that the E2 elimination side reaction is occurring at a significant rate. As discussed above, this happens when the alkoxide acts as a base rather than a nucleophile.
Primary Cause: You are likely using the sterically hindered synthetic approach (Route A : ethoxide + sec-butyl halide). The secondary halide is prone to elimination.[2][6]
Authoritative Action: Immediately switch to the alternative synthetic design: Route B . By reacting sodium sec-butoxide with a primary halide like bromoethane, you drastically reduce the steric hindrance at the electrophilic carbon, making the SN2 pathway the overwhelmingly favored route. Elimination is not possible on the ethyl halide as there are no β-hydrogens on a methyl group to abstract.[3]
Secondary Action: If you must use a secondary halide for other reasons, you can attempt to favor substitution by:
Using a less bulky alkoxide if possible.
Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate.
Fig 2. SN2 (Substitution) vs. E2 (Elimination) pathways.
Frequently Asked Questions (FAQs)
Q: Which specific combination of reactants is best for synthesizing sec-butyl ethyl ether?
A: The optimal combination is reacting sodium sec-butoxide (formed from sec-butanol and a strong base like NaH) with a primary ethyl halide (like bromoethane or iodoethane). This pathway maximizes the SN2 reaction and minimizes the competing E2 elimination reaction.[3][4]
Q: How can I accelerate the reaction without increasing the temperature?
A: To increase the reaction rate while keeping the temperature moderate (to suppress elimination), you can employ catalytic methods.
Phase-Transfer Catalysis (PTC): If you are using a base like NaOH, which is soluble in an aqueous phase, while your organic reactants are in an organic solvent, the reaction can be very slow. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can shuttle the alkoxide or hydroxide ion from the aqueous phase into the organic phase, dramatically accelerating the reaction.[2][7][8] This allows for milder reaction conditions.[8]
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes.[9] Studies on Williamson ether synthesis have shown that using a PTC in conjunction with microwave heating can increase yields from 6-29% to 20-55% in a fraction of the time.[9]
Use of Iodide: If you are using an alkyl chloride or bromide, adding a catalytic amount of sodium iodide or potassium iodide can accelerate the reaction. The iodide will displace the other halide via the Finkelstein reaction to form a more reactive alkyl iodide in situ, which then reacts faster with the alkoxide.[1]
Q: What is a reliable protocol for purifying the final product?
A: sec-Butyl ethyl ether is a volatile liquid with a boiling point of approximately 82°C.[10] Purification is typically achieved through extraction and distillation.
Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture to 0°C. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any remaining base or alkoxide.
Extraction: Transfer the mixture to a separatory funnel. Add water and an immiscible organic solvent (like diethyl ether or ethyl acetate). Extract the product into the organic layer. Repeat the extraction on the aqueous layer 2-3 times.
Washing: Combine the organic layers and wash them sequentially with water and then with brine (saturated NaCl solution) to remove water-soluble impurities.
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11]
Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator.
Purification: The final purification of the crude ether is best accomplished by fractional distillation to separate it from any unreacted alcohol and high-boiling-point impurities.
Recommended Experimental Protocol
This protocol is optimized for a high-yield synthesis of sec-butyl ethyl ether by favoring the SN2 reaction and minimizing elimination.
Materials:
sec-Butanol (1.0 eq.)
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq.)
Bromoethane (1.05 eq.)
Anhydrous Tetrahydrofuran (THF)
Saturated Ammonium Chloride (NH₄Cl) solution
Diethyl ether (for extraction)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
Alkoxide Formation: Add sec-butanol (1.0 eq.) to anhydrous THF (to achieve a concentration of approx. 0.5 M). Cool the solution to 0°C using an ice bath.
Carefully add the sodium hydride (1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform in a fume hood.
Allow the mixture to stir at 0°C for 20 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 1 hour to ensure the complete formation of sodium sec-butoxide.
SN2 Reaction: Cool the reaction mixture back down to 0°C. Add bromoethane (1.05 eq.) dropwise using the dropping funnel over 20-30 minutes.
Once the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 65°C) for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
Workup and Purification: Follow the purification protocol described in the FAQ section above.
References
Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]
Utah Tech University. Williamson Ether Synthesis. Available from: [Link]
BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]
Wikipedia. Williamson ether synthesis. Available from: [Link]
Filo. Convert Methyl bromide to sec-butyl ethyl ether. Available from: [Link]
Google Patents. US4408085A - Process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether.
PrepChem.com. Synthesis of di-sec. butyl ether. Available from: [Link]
ResearchGate. Optimization of the ETBE (ethyl tert-butyl ether) Production Process. Available from: [Link]
MySkinRecipes. sec-Butyl Ethyl Ether. Available from: [Link]
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
YouTube. Williamson Ether Synthesis Reaction Mechanism. Available from: [Link]
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available from: [Link]
Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]
The Good Scents Company. sec-butyl ethyl ether 2-ethoxybutane. Available from: [Link]
Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. Available from: [Link]
YouTube. Williamson Ether Synthesis. Available from: [Link]
Technical Support Center: Safe Disposal of Butane, 1-(1-methylpropoxy)-
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of Butane, 1-(1-methylpropoxy)-, also known as sec-butoxybutane. Given...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of Butane, 1-(1-methylpropoxy)-, also known as sec-butoxybutane. Given its chemical nature as an ether, this compound requires meticulous management to mitigate risks associated with flammability and potential peroxide formation. This document is structured to address common questions and troubleshooting scenarios encountered during laboratory use.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Butane, 1-(1-methylpropoxy)-?
A1: Butane, 1-(1-methylpropoxy)- is a flammable liquid and, like many ethers, is prone to forming explosive peroxides upon exposure to air and light.[1][2][3][4][5] The primary hazards are:
Flammability: The compound is flammable and its vapors can form explosive mixtures with air.[1][6] It is crucial to handle it away from ignition sources such as open flames, hot plates, and static electricity.[6][7][8]
Peroxide Formation: Over time, and especially when exposed to oxygen, ethers can form unstable and potentially explosive peroxide compounds.[2][3][4] This risk increases with storage duration, particularly after a container has been opened.[9][10] Peroxide crystals may form on the container or cap and can detonate upon friction or shock.[3]
Q2: How should I store Butane, 1-(1-methylpropoxy)- to minimize hazards?
A2: Proper storage is critical to ensure safety. Follow these guidelines:
Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][8]
Keep containers tightly sealed to minimize exposure to air.[11] Consider using an inert gas like nitrogen to blanket the solvent for long-term storage.[10]
Store in a designated flammable liquids cabinet.[12]
Segregate from incompatible materials, especially strong oxidizing agents.[8][13]
Clearly label containers with the date of receipt and the date of first opening to track the age of the solvent.[9][10]
Q3: How often should I test for peroxides in my container of Butane, 1-(1-methylpropoxy)-?
A3: Regular testing for peroxides is a critical safety measure. The frequency of testing depends on the storage conditions and usage patterns. A general guideline is to test upon receipt, before each use (if the container has been open for an extended period), and at regular intervals (e.g., every 3-6 months for opened containers).[9] Containers should have a designated disposal date, typically within 6-12 months of opening.[9]
Q4: Can I dispose of small quantities of Butane, 1-(1-methylpropoxy)- down the drain?
A4: No. Butane, 1-(1-methylpropoxy)- should never be disposed of down the drain.[13][14] It is considered a hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[13][15] Improper disposal can lead to environmental contamination and may pose a fire or explosion hazard in the sewer system.
Troubleshooting Guide
Scenario 1: I have found an old, unlabeled container of a clear liquid that I suspect is Butane, 1-(1-methylpropoxy)-. What should I do?
Response: Do not attempt to open or move the container, especially if you observe any crystal formation around the cap or within the liquid.[3] Unlabeled and old containers of ethers pose a significant risk of containing explosive peroxides.[16] Immediately contact your institution's Environmental Health & Safety (EHS) office or a qualified hazardous waste disposal team. They have the expertise and equipment to handle and dispose of potentially explosive materials safely.
Scenario 2: I tested my Butane, 1-(1-methylpropoxy)- and the peroxide test is positive. Can I still use it?
Response: It is strongly recommended not to use any solvent that tests positive for peroxides, especially if the concentration is high or if crystals are visible. The presence of peroxides indicates a significant explosion hazard.[10] The solvent should be treated as highly hazardous waste and disposed of accordingly. For very low levels of peroxides (as determined by your institution's safety protocols, e.g., below 10 ppm), it may be possible to decontaminate the solvent, but this should only be done by experienced personnel following a validated procedure.[10]
Scenario 3: I accidentally spilled a small amount of Butane, 1-(1-methylpropoxy)- in the fume hood. How do I clean it up?
Response: For small spills (<1 L) within a fume hood:
Ensure proper personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[8][17]
Eliminate all ignition sources in the vicinity.
Contain the spill using an inert absorbent material like vermiculite or sand.[14][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.
Carefully collect the absorbent material into a designated hazardous waste container.
Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the hazardous waste container.
Ensure the waste container is properly labeled and sealed.
For larger spills, or spills outside of a fume hood, evacuate the area and contact your EHS office immediately.[5]
Experimental Protocols
Protocol 1: Peroxide Testing
This protocol describes a qualitative method for detecting the presence of peroxides in Butane, 1-(1-methylpropoxy)-.
Add 1 mL of the Butane, 1-(1-methylpropoxy)- sample to a test tube.
Add 1 mL of glacial acetic acid.
Add a few drops of the freshly prepared 10% KI solution.
Shake the test tube and let it stand for 5 minutes.
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
For a more sensitive test, a few drops of starch solution can be added, which will turn a dark blue-black color in the presence of iodine formed from the reaction with peroxides.
Protocol 2: Waste Collection and Labeling
All waste containing Butane, 1-(1-methylpropoxy)- must be collected and managed as hazardous waste.
Procedure:
Use a designated, properly labeled waste container made of a compatible material (e.g., glass or high-density polyethylene).
The waste container must be labeled with "Hazardous Waste," the full chemical name "Butane, 1-(1-methylpropoxy)-," and the associated hazards (e.g., "Flammable," "Peroxide Former").
Do not mix Butane, 1-(1-methylpropoxy)- waste with other incompatible waste streams.
Keep the waste container closed at all times, except when adding waste.
Store the waste container in a well-ventilated area, away from ignition sources, and within a secondary containment system.
Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[15]
Technical Support Center: GC-MS Analysis of Butane, 1-(1-methylpropoxy)-
Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Butane, 1-(1-methylpropoxy)- , also commonly known as sec-butyl ethyl ether (CAS: 2679-87-0). This document is desig...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Butane, 1-(1-methylpropoxy)- , also commonly known as sec-butyl ethyl ether (CAS: 2679-87-0). This document is designed for researchers, analytical chemists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this volatile ether compound.
Introduction: Understanding the Analyte
Butane, 1-(1-methylpropoxy)- is a volatile organic compound (VOC) with a boiling point of approximately 82°C.[1] Its high volatility and thermal stability make it an ideal candidate for analysis by GC-MS. This technique offers excellent separation of the analyte from the sample matrix and provides high-confidence identification through its characteristic mass spectrum. However, like any analytical method, challenges can arise. This guide provides a structured, causality-driven approach to troubleshooting common issues, ensuring data integrity and robust analytical performance.
Getting Started: Recommended GC-MS Parameters
For those new to this analysis, the following table provides a robust set of starting parameters. These are intended as a baseline and should be optimized for your specific instrument, column, and sample matrix.
Parameter
Recommended Setting
Rationale & Expert Notes
GC System
Inlet Type
Split/Splitless
A split injection is recommended for screening or higher concentration samples to avoid column overload. A splitless injection is preferable for trace-level analysis to maximize sensitivity.
Inlet Temperature
250 °C
Ensures rapid and complete vaporization of the analyte and solvent, minimizing peak broadening.
Injection Volume
1 µL
A standard volume to prevent "backflash," where the sample volume expands to be larger than the inlet liner, causing contamination and poor reproducibility.[2]
Split Ratio
20:1 to 50:1 (for split injection)
Adjust based on analyte concentration. A higher split ratio is suitable for more concentrated samples.
Deactivation is critical to prevent analyte interaction with active silanol groups. The taper helps focus the sample onto the column, improving peak shape.
Carrier Gas
Helium (He) or Hydrogen (H₂)
Helium is the most common and inert choice. Hydrogen can provide faster analysis times but requires additional safety precautions.
Constant Flow Rate
1.0 - 1.5 mL/min
Provides consistent retention times and peak shapes throughout the temperature program.
This section addresses common problems encountered during the analysis of Butane, 1-(1-methylpropoxy)-. Each answer provides potential causes, diagnostic steps, and validated solutions.
Q1: Why is my peak for "Butane, 1-(1-methylpropoxy)-" tailing?
Peak tailing, where the back half of the peak is drawn out, is a common issue that can compromise integration and reduce apparent resolution.
Plausible Causes:
Active Sites: The analyte, an ether, has lone pair electrons on the oxygen atom which can interact with active sites (exposed silanols) in the GC system. This is the most common cause for tailing with polar or active compounds.[3] These sites can be in the inlet liner, on the column head, or on contaminants.
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating an active surface that interacts with the analyte.[4]
Physical Disruptions: A poor column cut or an improper column installation can create "dead volume" or turbulence in the flow path, causing band broadening that manifests as tailing.[4]
Low Inlet Temperature: Insufficient temperature can lead to slow or incomplete vaporization of the analyte, causing it to bleed slowly onto the column.
Technical Support Center: Compatibility of Butane, 1-(1-methylpropoxy)- with Laboratory Equipment
This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing Butane, 1-(1-methylpropoxy)-, also identified as sec-butyl ethyl ether.[1][2][3] The focus of this docume...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing Butane, 1-(1-methylpropoxy)-, also identified as sec-butyl ethyl ether.[1][2][3] The focus of this document is to provide in-depth technical guidance on the compatibility of this ether with common laboratory equipment, thereby ensuring the integrity of experimental results and maintaining a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary laboratory applications and safety considerations for Butane, 1-(1-methylpropoxy)-?
Butane, 1-(1-methylpropoxy)- is a colorless liquid ether that can be used as a solvent or a chemical intermediate in various research and industrial applications.[1][2] Due to its flammable nature, it must be handled with care, away from heat, sparks, and open flames.[4][5][6][7] Proper storage involves keeping it in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8] Like many ethers, it has the potential to form explosive peroxides upon exposure to air and light, a critical safety consideration for laboratory use.[9][10][11]
Q2: Which plastics are suitable for use with Butane, 1-(1-methylpropoxy)-?
The selection of appropriate plasticware is crucial to prevent solvent degradation and contamination of experiments. Ethers are known to be incompatible with several common plastics.
Plastic Compatibility Summary:
Plastic Material
Compatibility with Ethers
Recommendation for Butane, 1-(1-methylpropoxy)-
Polytetrafluoroethylene (PTFE)
Excellent
Recommended
High-Density Polyethylene (HDPE)
Good
Suitable for short-term use; testing recommended
Low-Density Polyethylene (LDPE)
Fair
Not recommended for long-term storage
Polypropylene (PP)
Fair
Not recommended for long-term storage
Polystyrene (PS)
Poor
Avoid
Polyvinyl Chloride (PVC)
Poor
Avoid
Expert Rationale: The chemical resistance of plastics is largely determined by their molecular structure and the polarity of the solvent. Non-polar ethers like Butane, 1-(1-methylpropoxy)- can cause swelling, softening, and ultimately failure of plastics with similar non-polar characteristics. PTFE, with its highly fluorinated structure, is exceptionally inert and provides the best resistance. While HDPE may be suitable for temporary applications, it is always advisable to conduct a preliminary compatibility test under your specific experimental conditions.
Q3: What elastomers should be used for seals and gaskets in contact with Butane, 1-(1-methylpropoxy)-?
Maintaining the integrity of seals in reaction vessels, pumps, and other equipment is paramount. The incorrect elastomer choice can lead to leaks and experimental failure.
Causality Explained: Ethers can cause significant swelling and degradation of common elastomers like Nitrile, EPDM, and Silicone. This is due to the solvent molecules permeating the polymer matrix, disrupting the intermolecular forces, and causing a loss of mechanical properties. Fluoroelastomers like Viton® and perfluoroelastomers like Kalrez® offer superior resistance due to the high bond energy of the carbon-fluorine bonds, making them less susceptible to chemical attack by ethers.
Q4: Is it safe to use Butane, 1-(1-methylpropoxy)- with standard laboratory metals?
Generally, Butane, 1-(1-methylpropoxy)- is not corrosive to common laboratory metals such as stainless steel and aluminum under ambient conditions. The more significant concern with ethers and metals is the potential for peroxide formation.
Critical Safety Protocol: Peroxide Detection and Management
Ethers can react with atmospheric oxygen to form explosive peroxides, a process that can be accelerated by light and heat.[10][11][13] These peroxides can detonate when subjected to heat, friction, or mechanical shock.[10]
Experimental Workflow: Peroxide Testing
It is mandatory to test for the presence of peroxides in any container of Butane, 1-(1-methylpropoxy)- that has been opened and stored for an extended period (typically 3 months or more).[13]
Sample Collection: In a chemical fume hood, dispense approximately 1-3 mL of the ether into a clean, dry test tube.
Reagent Addition: Add an equal volume of freshly prepared 10% potassium iodide (KI) solution.
Mixing: Stopper the test tube and shake vigorously for 30-60 seconds.
Observation: Allow the layers to separate. A yellow to brown color in the aqueous layer indicates the presence of peroxides.[14]
Action: If a positive test is observed, the solvent should be treated to remove the peroxides or disposed of as hazardous waste according to your institution's guidelines. Do not distill or heat a solvent that has tested positive for peroxides.
Diagram: Peroxide Formation and Detection Logic
Caption: The process of peroxide formation in ethers and the corresponding detection method.
Troubleshooting Guide
Problem
Potential Cause
Troubleshooting Steps
Plastic tubing has become brittle or swollen.
Incompatibility of the plastic with Butane, 1-(1-methylpropoxy)-.
Immediately replace the tubing with a compatible material such as PTFE. Dispose of the compromised tubing as chemical waste.
O-ring or gasket failure leading to a leak.
The elastomer is not resistant to ethers.
Cease the experiment, and safely depressurize and drain the apparatus. Replace the seal with a chemically resistant option like Viton® or Kalrez®.
A previously clear solution of Butane, 1-(1-methylpropoxy)- appears to have crystals or a precipitate.
This could indicate the formation of dangerous levels of peroxides.
DO NOT ATTEMPT TO OPEN THE CONTAINER. Contact your institution's Environmental Health and Safety (EHS) department immediately for proper disposal procedures.
Inconsistent results in a reaction where Butane, 1-(1-methylpropoxy)- is the solvent.
Leaching of plasticizers or other additives from incompatible labware into the solvent.
Transfer the reaction to an all-glass or PTFE-lined apparatus. Use fresh, high-purity solvent.
References
Superior Propane. (2025, July 21). Safety Data Sheet Butane. Retrieved January 31, 2026, from [Link]
Williams, Inc. (n.d.). Safety Data Sheet: Butane, Normal. Retrieved January 31, 2026, from [Link]
(n.d.). Normal Butane - SAFETY DATA SHEET. Retrieved January 31, 2026, from [Link]
Colonial Pipeline Company. (2023, September 29). SAFETY DATA SHEET: Butane. Retrieved January 31, 2026, from [Link]
palamit991. (2023, April 22). Write a brief note on safe handling and storage of ether ? Brainly.in. Retrieved January 31, 2026, from [Link]
Environment, Health & Safety, University of California, Berkeley. (n.d.). Use of Ether. Retrieved January 31, 2026, from [Link]
Cheméo. (n.d.). Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). Retrieved January 31, 2026, from [Link]
Max Spare Ltd. (n.d.). Chemical Compatibility Guide. Retrieved January 31, 2026, from [Link]
University of St Andrews. (2010, July 19). Ethers - Handling and control of exposure. Retrieved January 31, 2026, from [Link]
Wikipedia. (n.d.). Diethyl ether peroxide. Retrieved January 31, 2026, from [Link]
CP Lab Safety. (n.d.). sec-Butyl Ethyl Ether, 250g, Each. Retrieved January 31, 2026, from [Link]
University of Louisville. (n.d.). Peroxide Forming Chemicals. Retrieved January 31, 2026, from [Link]
Purdue University. (n.d.). Diethyl Ether. Retrieved January 31, 2026, from [Link]
Department of Chemistry and Biochemistry, The University of Arizona. (n.d.). Peroxide Formation. Retrieved January 31, 2026, from [Link]
JoVE. (2025, May 22). Autoxidation of Ethers to Peroxides and Hydroperoxides. Retrieved January 31, 2026, from [Link]
The Plastic Shop. (n.d.). A Guide to Chemical Resistance of Engineering Plastics. Retrieved January 31, 2026, from [Link]
PubChem. (n.d.). Butane, 1-(1-methylethoxy)-. Retrieved January 31, 2026, from [Link]
PubChem. (n.d.). Butane, 1-(2-methylpropoxy)-. Retrieved January 31, 2026, from [Link]
Bal Seal Engineering. (2004). Chemical Compatibility for the following O-rings Elastomers: Ethylene Propylene, Fluorosilicone, Nitrile (Buna N), and Silicone. Retrieved January 31, 2026, from [Link]
PubChem. (n.d.). 2-Methyl-1-(2-methylpropoxy)butane. Retrieved January 31, 2026, from [Link]
PubChem. (n.d.). 1-(1-Methylpropoxy)butane. Retrieved January 31, 2026, from [Link]
Geotech Environmental Equipment, Inc. (n.d.). Chemical Compatibility Table. Retrieved January 31, 2026, from [Link]
Office of Research Services, National Institutes of Health. (n.d.). Chemical Segregation and Storage Table. Retrieved January 31, 2026, from [Link]
Preventing peroxide formation in "Butane, 1-(1-methylpropoxy)-"
To: Research & Development Division From: Technical Support Center (Chemical Stability Unit) Subject: Technical Guide: Stabilization and Handling of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5) Executive Summary You have...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Division
From: Technical Support Center (Chemical Stability Unit)
Subject: Technical Guide: Stabilization and Handling of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5)
Executive Summary
You have inquired about preventing peroxide formation in Butane, 1-(1-methylpropoxy)- (Commonly known as n-butyl sec-butyl ether ; CAS: 999-65-5 ).
This solvent is an asymmetric ether possessing a secondary
-carbon on the sec-butyl group. This structural feature makes it significantly more susceptible to radical autoxidation than symmetric primary ethers (e.g., diethyl ether). The secondary proton is more labile, lowering the activation energy for radical abstraction and accelerating hydroperoxide accumulation.
This guide serves as a Tier 3 Technical Support resource, providing validated protocols for storage, detection, and remediation.
Module 1: The Hazard Mechanism (Root Cause Analysis)
Q: Why does this specific ether form peroxides faster than others?A: The rate of peroxidation is dictated by the stability of the radical formed after hydrogen abstraction.
In n-butyl sec-butyl ether , there are two types of
-hydrogens available for abstraction:
Primary
-hydrogens (on the n-butyl side): Bond Dissociation Energy (BDE) 96 kcal/mol.
Secondary
-hydrogen (on the sec-butyl side): BDE 92-93 kcal/mol.
The secondary radical is stabilized by hyperconjugation from the adjacent methyl and ethyl groups, making it the preferred site for oxygen attack. Once the radical forms, it reacts with atmospheric oxygen at a diffusion-controlled rate to form a peroxy radical, which then abstracts a hydrogen from a neighboring molecule, propagating a chain reaction.
Visualizing the Pathway
The following diagram illustrates the autoxidation mechanism specific to the secondary carbon site.
Figure 1: Autoxidation mechanism focusing on the labile secondary alpha-proton.
Module 2: Storage & Prevention (Tier 1 Support)
Q: What are the mandatory storage conditions to inhibit this mechanism?A: You must block the initiation step (light/heat) and the propagation step (oxygen availability).
Parameter
Specification
Technical Rationale
Inhibitor
BHT (Butylated hydroxytoluene) at 5–20 ppm
BHT acts as a radical scavenger, terminating the chain reaction by donating a hydrogen atom to the peroxy radical, forming a stable phenoxy radical.
Headspace
Inert Gas (Nitrogen or Argon)
Removing prevents the conversion of the carbon radical to the peroxy radical.
Container
Amber Glass or Metal Can
Blocks UV radiation, which provides the energy required for photo-initiation of the radical chain.
Temperature
Cool (< 20°C)
Reduces the kinetic energy available for thermal initiation.
Shelf Life
12 Months (Inhibited) / 6 Months (Uninhibited)
Even with inhibitors, efficiency degrades over time as the scavenger is consumed.
Q: Can I store it under air if I use molecular sieves?A:No. Molecular sieves remove water, not oxygen. While they can retard hydrolysis, they do not prevent radical autoxidation. In fact, dry ethers can sometimes peroxidize faster because water can hydrogen-bond with hydroperoxides, slightly stabilizing them against decomposition (though this is a minor effect compared to oxygen exclusion).
Module 3: Detection & Monitoring (Tier 2 Support)
Q: How do I test for peroxides, and what are the pass/fail criteria?A: Testing should occur every 3 months after opening. Use a semi-quantitative method for routine checks and a quantitative method for critical applications.
Method A: Quantofix® Peroxide Test Strips (Routine)
Best for: Quick daily checks before use.
Dip the test strip into the solvent for 1 second.
Wait 15–30 seconds.
Critical Step: If the solvent is immiscible with water (like n-butyl sec-butyl ether), breathe on the strip or add a drop of water to the reaction zone. The enzymatic or redox reaction often requires an aqueous interface to proceed efficiently.
Compare color to the chart (Range: 0–100 mg/L).
Method B: ASTM E299 / KI Titration (Quantitative)
Best for: Validating safety before distillation.
Dissolve sample in Acetic Acid/Chloroform (2:1).
Add saturated Potassium Iodide (KI).
Allow to stand in the dark for 5 minutes.
Titrate liberated iodine with 0.01 N Sodium Thiosulfate until colorless (starch indicator).
Decision Matrix: Action Thresholds
Peroxide Concentration
Status
Required Action
< 10 ppm
Safe
Safe for general use. Safe for distillation (with caution).
10 – 100 ppm
Caution
Do NOT distill. Must be treated (see Module 4) or disposed of.
> 100 ppm
Danger
Do NOT touch cap. Do not attempt to open. Contact EHS for remote disposal/detonation.
Visible Crystals
Critical
Evacuate lab. The container is shock-sensitive.
Module 4: Remediation & Removal (Tier 3 Support)
Q: The test shows 40 ppm peroxides. Can I save the solvent?A: Yes, but you must remove the peroxides before any heating or concentration steps.
Protocol 1: Activated Alumina Column (Preferred)
Mechanism: Chemisorption and catalytic decomposition of hydroperoxides.
Preparation: Pack a glass column with activated alumina (basic or neutral, Brockmann I). Use approximately 20g of alumina per 100mL of ether.
Elution: Pass the ether through the column under gravity or slight nitrogen pressure.
Validation: Test the eluate immediately. Peroxides should be undetectable (< 1 ppm).
Note: This method also removes the BHT inhibitor. You must re-inhibit the solvent immediately after filtration.
Protocol 2: Ferrous Sulfate Wash
Mechanism: Reductive cleavage of the peroxide bond.
Solution: Prepare a solution of 60g Ferrous Sulfate (
) + 6mL conc. in 110mL water.
Extraction: In a separatory funnel, wash 1L of ether with 100mL of the ferrous sulfate solution. Shake gently (venting frequently).
Separation: Discard the aqueous layer (which will turn yellow/brown due to
).
Drying: Dry the ether phase over Magnesium Sulfate (
) to remove entrained water.
Workflow Visualization
Follow this logic flow to ensure safety compliance.
Figure 2: Decision tree for handling peroxidizable ethers.
References
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 545725, 1-(1-Methylpropoxy)butane. Retrieved from [Link]
ASTM International . ASTM E299-17a, Standard Test Method for Trace Amounts of Peroxides in Organic Solvents. West Conshohocken, PA. Retrieved from [Link]
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.
Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Peroxide Forming Chemicals. Retrieved from [Link]
Technical Support Center: Moisture Analysis in Butane, 1-(1-methylpropoxy)- Also known as: sec-Butyl butyl ether; 1-(1-methylpropoxy)butane CAS: 999-65-5 | Formula: C₈H₁₈O User Guide & Troubleshooting Portal Welcome to t...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Moisture Analysis in Butane, 1-(1-methylpropoxy)-
Also known as: sec-Butyl butyl ether; 1-(1-methylpropoxy)butane
CAS: 999-65-5 | Formula: C₈H₁₈O
User Guide & Troubleshooting Portal
Welcome to the technical support hub for moisture analysis of sec-Butyl butyl ether (SBBE) . This ether is a critical solvent in organometallic synthesis (e.g., Grignard reactions) where moisture content must often be maintained below 50 ppm.
This guide moves beyond basic operation, addressing the specific physicochemical challenges of analyzing C8-ethers: peroxide interference , hygroscopicity , and solubility .
Part 1: Method Configuration (Core Protocol)
For trace moisture analysis (<1.0%) in SBBE, Coulometric Karl Fischer (KF) is the mandatory standard. Volumetric titration lacks the sensitivity required for the low-moisture specifications typical of this solvent.
Recommended Instrument Parameters
Parameter
Setting
Rationale
Method Type
Coulometric
Required for precision at <1000 ppm water content.
Anolyte Solution
Standard Methanol-based
SBBE is soluble in methanol. Specialized "oil" reagents (containing chloroform) are generally not required unless analyzing crude mixtures.
Generator Electrode
Diaphragm-less
Preferred for routine solvent analysis to prevent clogging and reduce maintenance, unless interferences are confirmed.
Extraction Time
60–120 seconds
Allows sufficient time for the ether to dissolve and release moisture without inducing drift.
End Point
50 mV / 10 µA
Standard drift stop criteria.
Sample Size
1.0 – 3.0 mL
Large volume required to generate sufficient count for low-ppm samples.
Part 2: Troubleshooting "Drift" & Interferences
The most common support ticket regarding ether analysis is: "My background drift is too high, or the endpoint is fading."
The Peroxide Factor
Unlike simple alcohols, Butane, 1-(1-methylpropoxy)- is prone to auto-oxidation at the ether linkage, forming peroxides.
The Mechanism: Peroxides (
) oxidize the hydriodic acid () formed during the KF reaction back into iodine ().
The Symptom: Since the titrator measures water by generating iodine, the chemical generation of iodine by peroxides causes the instrument to "see" excess iodine. This leads to False Low Results or Negative Water Content errors.[1]
Troubleshooting Logic Flow
Use the diagram below to diagnose drift issues specific to SBBE.
Figure 1: Diagnostic workflow for identifying the root cause of drift in ether analysis.
Part 3: Frequently Asked Questions (Technical)
Q1: Can I use a volumetric titrator for this chemical?
Answer: Technically yes, but it is not recommended for "dry" solvents.
Volumetric titration typically has a quantification limit of ~100 ppm (0.01%). If your SBBE is intended for anhydrous synthesis (requiring <50 ppm), volumetric analysis will produce high relative standard deviations (RSD >10%). Use Coulometric KF (ASTM E1064) for precision in the 1–1000 ppm range.
Q2: The solvent doesn't seem to dissolve instantly. Should I add Chloroform?
Answer: SBBE (C8 ether) usually dissolves well in standard methanol anolytes. However, if you observe phase separation or "oily" droplets in the cell:
Do not immediately switch to toxic chloroform reagents.
Add a Co-Solvent: Inject 20% (v/v) 1-Propanol or Decanol into the titration cell. These long-chain alcohols act as solubilizers without the toxicity of chloroform.
Q3: My results are inconsistent (high variance). What is the sampling error?
Answer: The low viscosity and high volatility of SBBE often lead to evaporation cooling in the syringe needle, which sucks in atmospheric moisture.
Correct Protocol (Back-Weighing):
Draw sample into a glass syringe.
Pull the plunger back to draw a small "gas buffer" of dry nitrogen (if working in a glovebox) or simply clear the needle tip.
Weigh the full syringe.
Inject sample through the septum.
Weigh the empty syringe.
Enter the mass difference into the titrator. Never rely on volume injection for ethers.
Part 4: Experimental Workflow (Visualization)
The following diagram outlines the rigorous sampling and analysis workflow required to ensure data integrity, specifically mitigating atmospheric moisture ingress.
Figure 2: Step-by-step analytical workflow for hygroscopic ether analysis.
References
ASTM International. (2023).[2] ASTM E1064-23 Standard Test Method for Water in Organic Liquids by Coulometric Karl Fischer Titration. West Conshohocken, PA.[2]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86932, Butane, 1-(2-methylpropoxy)-.[3]
Metrohm AG. (n.d.). Karl Fischer Titration: Handling of Ethers and Peroxides. Application Monograph.
Technical Support Center: Butane, 1-(1-methylpropoxy)- Stability Guide
Subject: Temperature Stability & Handling of Butane, 1-(1-methylpropoxy)- (CAS: 2680-80-0) Common Synonyms: sec-Butyl butyl ether; 2-Butoxybutane.[1] Target Audience: Chemical Engineers, Synthetic Chemists, Process Safet...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Temperature Stability & Handling of Butane, 1-(1-methylpropoxy)- (CAS: 2680-80-0)
Common Synonyms: sec-Butyl butyl ether; 2-Butoxybutane.[1]
Target Audience: Chemical Engineers, Synthetic Chemists, Process Safety Specialists.[1]
Part 1: The Core Directive
This guide addresses the specific thermal and oxidative vulnerabilities of Butane, 1-(1-methylpropoxy)- . While often treated as a generic inert solvent, this unsymmetrical ether possesses a structural "Achilles' heel"—the methine proton on the sec-butyl group—which significantly alters its stability profile compared to symmetrical ethers like diethyl ether.
This is not a generic safety sheet. It is a troubleshooting system designed to diagnose, prevent, and mitigate stability failures during experimental heating or storage.[1]
Part 2: Scientific Integrity & Logic (E-E-A-T)
Module 1: The "Hidden" Thermal Threat (Peroxidation)
The Issue: Users report "unexplained" degradation or violent decomposition during distillation or prolonged heating, even under seemingly inert conditions.[1]
The Mechanism:
Unlike n-butyl ether, this molecule contains a secondary carbon (
-carbon) adjacent to the ether oxygen (the sec-butyl group). The bond dissociation energy (BDE) of the C-H bond at this secondary position is significantly lower (~90-92 kcal/mol) than that of a primary C-H bond (~96 kcal/mol).
Heat does not cause the ether to decompose directly; rather, it accelerates the radical initiation step. Once a radical is formed, it reacts with trace oxygen to form a hydroperoxide.[1] Upon heating (e.g., distillation), these hydroperoxides concentrate and can decompose explosively.[1]
Visualizing the Threat: The Autoxidation Cycle
Caption: The autoxidation cycle showing the vulnerability of the secondary carbon site. Heat accelerates the initiation, but the accumulation of hydroperoxides creates the explosion hazard.
Troubleshooting & FAQs: Peroxides
Q: I am distilling this ether at 130°C. Is it safe?
Analysis: The boiling point is ~131°C. Distillation concentrates higher-boiling impurities.[1] Hydroperoxides have higher boiling points than the parent ether.[1]
Action:STOP. Do not distill to dryness.
Protocol: Test for peroxides before heating.
Test: Add 1 mL ether to 1 mL glacial acetic acid + 100 mg KI (Potassium Iodide).
Observation: Yellow/Brown color = Peroxides present.[1]
Remediation: Pass through a column of activated basic alumina or treat with ferrous sulfate solution before any heating.[1]
Module 2: Thermal Stability & Acid Sensitivity
The Issue: "I see butanol and butene peaks in my GC-MS after running a reaction at 110°C with a Lewis Acid catalyst."
The Mechanism:
While ethers are generally stable to bases, they are acid-labile at high temperatures.[1] The sec-butyl group is capable of stabilizing a positive charge better than a primary group.[1] In the presence of strong acids (HI, HBr) or Lewis acids (
, ) and heat, the ether undergoes cleavage.
Pathway: The oxygen is protonated/complexed.[1] The sec-butyl-oxygen bond breaks (via
-like character) or is attacked by a nucleophile (), releasing 1-butanol and forming sec-butyl halides or butenes (via elimination).[1]
Stability Data Summary
Property
Value
Implication for Heating
Boiling Point
130-131°C
Requires oil bath >140°C for reflux; high risk of oxidation.[1]
Flash Point
~25°C (77°F)
High Flammability. Vapors can ignite on hot plates.[1]
Auto-ignition Temp
~380°C
Unlikely to self-ignite without spark/flame, but peroxides lower this threshold.[1]
Acid Stability
Poor >80°C
Avoid strong acids (, HI) at reflux; cleavage occurs.[1]
Troubleshooting Workflow: Thermal Degradation
Caption: Decision tree for diagnosing thermal instability. Note that acid cleavage and peroxide formation are the two distinct failure modes.
Indicator: The solution must turn deep blue/purple (ketyl radical).[1] This validates the absence of both water and oxygen/peroxides.[1]
Atmosphere: Perform strictly under Argon or Nitrogen.[1]
Temperature Control: Use a silicone oil bath set to 145°C max. Ensure the condenser coolant is < 10°C to prevent vapor loss (Flash point is ~25°C).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86932, Butane, 1-(2-methylpropoxy)-. Retrieved from [Link][1][2]
Burkey, T. J., & Fahey, R. C. (1983). Autoxidation of Ethers: Kinetics and Mechanism.[1] Journal of Organic Chemistry. (General reference for ether autoxidation mechanisms at secondary carbons).
Sigma-Aldrich.Peroxide Formation in Ethers: Technical Bulletin AL-134. (Standard industry protocol for detection and removal).
Technical Support Center: Pressure-Temperature Nomograph for Butane, 1-(1-methylpropoxy)-
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Butane, 1-(1-methylpropoxy)-, also known as n-Butyl sec-butyl ether.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Butane, 1-(1-methylpropoxy)-, also known as n-Butyl sec-butyl ether. We will address common questions and troubleshooting scenarios related to its pressure-temperature behavior, particularly in the context of vacuum distillation and solvent removal. While a specific, published nomograph for this exact compound (CAS 999-65-5) is not commonly available, this guide will equip you with the principles and methods to reliably predict its boiling point under various pressure conditions.
Frequently Asked Questions (FAQs)
Q1: What is a pressure-temperature nomograph and why is it essential for my work?
A pressure-temperature nomograph is a graphical tool that allows for the rapid estimation of a pure liquid's boiling point at a given pressure, or its vapor pressure at a given temperature.[1][2] For laboratory professionals, its utility is most pronounced in applications like:
Vacuum Distillation: When purifying high-boiling point compounds like Butane, 1-(1-methylpropoxy)-, applying a vacuum is necessary to lower the boiling point. This prevents thermal degradation of the substance. A nomograph provides a precise starting point for the distillation temperature at your target pressure, optimizing both purity and yield.[3]
Solvent Removal: In formulation development, solvents must often be removed under mild conditions to protect the integrity of the active pharmaceutical ingredient (API). The nomograph helps in selecting appropriate temperature and pressure parameters for efficient and safe solvent stripping.[3]
Process Safety: Understanding the vapor pressure of a substance at different temperatures is critical for assessing equipment suitability and mitigating risks associated with pressure build-up in closed systems.[3]
These nomographs are typically based on the Clausius-Clapeyron equation, which mathematically relates a substance's vapor pressure, temperature, and its enthalpy of vaporization.
Q2: What are the critical physical properties of Butane, 1-(1-methylpropoxy)-?
Accurate physical data is the foundation for any pressure-temperature calculation. It is also crucial to distinguish Butane, 1-(1-methylpropoxy)- from its isomers, as they possess significantly different boiling points. A mix-up is a common source of experimental error.
Problem: My experimental boiling point is approximately 82°C, not the expected 130°C. What is the cause?
Answer: A significant discrepancy between the observed and expected boiling point is almost always due to mistaken identity of the compound. Given the observed boiling point of ~82°C, it is highly probable that your sample is sec-Butyl Ethyl Ether (CAS 2679-87-0) , a common isomer, and not Butane, 1-(1-methylpropoxy)-.[7][8][9][12][13] This underscores the criticality of reagent verification before proceeding with any experiment.
Technical Support Center: Mitigating Solvent Effects of sec-Butyl Ethyl Ether in Spectroscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for managing the spectroscopic solvent effects...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for managing the spectroscopic solvent effects of "Butane, 1-(1-methylpropoxy)-", commonly known as sec-butyl ethyl ether. While not a conventional high-purity spectroscopic solvent, its use in specific applications necessitates a clear understanding of its potential interferences and how to mitigate them.
This guide is structured as a series of questions and answers, addressing common issues encountered in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Our approach is grounded in first principles, combining theoretical understanding with actionable, field-proven protocols.
Understanding the Solvent: sec-Butyl Ethyl Ether Profile
Before troubleshooting, it's crucial to understand the physicochemical properties of sec-butyl ethyl ether, as these directly influence its behavior in spectroscopic experiments.
Property
Value
Implication for Spectroscopy
Molecular Formula
C₆H₁₄O
Contains protons and carbons that will be visible in NMR.[1][2][3]
Influences light-based measurements and can affect IR baseline.[1][4]
Polarity
Low to moderate
Classified as a nonpolar aprotic solvent. It has one hydrogen bond acceptor site (the oxygen atom) but no donor sites.[5] This limits its ability to dissolve highly polar or ionic analytes and means it primarily interacts via weaker van der Waals forces.[6]
Solubility
Soluble in alcohol and other ethers; limited solubility in water.[4]
Sample solubility can be a primary challenge.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the chemical environment, making solvent effects a common challenge.[7] Ethers like sec-butyl ethyl ether can cause specific issues related to chemical shifts, peak broadening, and sample solubility.
Q1: My analyte's proton/carbon chemical shifts are different from published values in other solvents. Why is this happening and how can I correct for it?
A1: This is a classic solvent effect, driven by several factors.
Causality: Chemical shifts are determined by the local magnetic field around a nucleus, which is influenced by the surrounding solvent molecules.[6] For a relatively non-polar, anisotropic solvent like sec-butyl ethyl ether, the primary causes for shift variations are:
Van der Waals Interactions (σw): Temporary, fluctuating dipoles in both solute and solvent molecules cause general shielding effects, typically resulting in upfield shifts compared to the gas phase.[6]
Magnetic Anisotropy (σa): The C-O and C-C bonds in the ether create local magnetic fields. Depending on the average orientation of the solvent molecules around your analyte, this can cause either upfield (shielding) or downfield (deshielding) shifts.[6][8]
Polar Effects (σE): Although minimal in this non-polar ether, if your analyte is polar, the solvent will create a "reaction field" that can slightly polarize your molecule, altering electron density and thus chemical shifts.[6]
Troubleshooting & Mitigation Protocol:
Consistent Reporting: Always report the solvent used when documenting chemical shifts. This is the most critical step for reproducibility.
Internal Standard: Use a reliable internal standard like Tetramethylsilane (TMS). Its chemical shift is defined as 0.00 ppm and is relatively inert, providing a stable reference point within your sample.
Solvent Titration Study: To understand the magnitude of the effect, prepare a series of samples with varying concentrations of your analyte in sec-butyl ethyl ether. A concentration-dependent shift indicates strong solute-solute or solute-solvent interactions.[9]
Change Solvents (If Possible): If peak overlap becomes problematic, acquiring a spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) can often resolve overlapping signals due to their different anisotropy effects.[9]
Q2: I'm seeing broad peaks in my NMR spectrum. Is the solvent responsible?
A2: It's possible. Broad peaks can be caused by several factors, some of which are solvent-related.
Causality:
Viscosity: While sec-butyl ethyl ether is not highly viscous, increased viscosity can slow molecular tumbling, leading to faster relaxation and broader lines. This is more pronounced at lower temperatures.
Chemical Exchange: If your analyte has labile protons (e.g., -OH, -NH) and there are trace amounts of acidic or basic impurities in the solvent, this can catalyze proton exchange, broadening the peaks. Ethers can form peroxides, which can degrade samples and contribute to broadening.
Poor Solubility: If your analyte is not fully dissolved and exists in a dynamic equilibrium between solution and suspension, you will observe very broad lines.
Troubleshooting & Mitigation Protocol:
Check for Peroxides: Before use, test the solvent for peroxides using commercially available test strips. If positive, purify the solvent or use a fresh, inhibitor-stabilized bottle.
Improve Solubility: Try gently warming the sample (if the analyte is stable) or using sonication to ensure complete dissolution.[10]
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the peaks sharpen at higher temperatures, it may indicate a dynamic process like chemical exchange or the presence of rotamers.[9]
D₂O Shake: To confirm if a broad peak is from an exchangeable proton, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the peak confirms it was an exchangeable proton.[9]
Section 2: Infrared (IR) Spectroscopy
In IR spectroscopy, solvent interactions can shift the vibrational frequencies of functional groups and may obscure regions of the spectrum due to the solvent's own absorption bands.[11][12]
Q1: The stretching frequency of my carbonyl (or other polar group) has shifted. What is the cause?
A1: This shift is due to intermolecular interactions between your analyte and the sec-butyl ethyl ether solvent.
Causality: The vibrational frequency of a bond is sensitive to its electronic environment.
Dipole-Dipole & Dipole-Induced Dipole Interactions: Even though sec-butyl ethyl ether is largely non-polar, its ether oxygen provides a site for weak hydrogen bonding or dipole-dipole interactions with polar functional groups on the analyte (like C=O, O-H, or N-H).[13] This interaction slightly weakens the bond, lowering its force constant and causing a redshift (a shift to lower wavenumber/frequency).[11]
Dielectric Constant: The solvent's bulk dielectric properties can also stabilize polar ground or excited vibrational states, influencing the absorption frequency.[14]
Troubleshooting & Mitigation Protocol:
Solvent Subtraction: Always run a background spectrum of the pure solvent in the same sample cell and at the same temperature. The instrument software can then subtract the solvent's absorbance from the sample spectrum. This is crucial for removing the solvent's own C-O and C-H stretching bands.
Use a Non-Interacting Solvent (for comparison): If precise frequency measurement is critical, consider running a spectrum in a truly non-polar solvent like hexane or cyclohexane, if solubility permits. Comparing the peak positions will reveal the magnitude of the shift caused by the ether.
Deuterated Solvents: For analytes with O-H or N-H bands that may be obscured, using a deuterated solvent can sometimes shift the solvent's interfering bands out of the region of interest.[15]
Q2: My baseline is sloped or showing interference fringes. How can I fix this?
A2: These are common sampling artifacts, often exacerbated by volatile solvents.
Causality:
Interference Fringes: These are periodic ripples in the baseline caused by multiple reflections of the IR beam between the internal surfaces of the sample cell windows. They are more pronounced when the path length is small and the refractive index of the solvent differs significantly from that of the cell windows (e.g., NaCl, KBr).
Sloped Baseline: This can be caused by mismatched cell path lengths between the sample and reference beams, poor cell window polishing, or solvent evaporation during the scan, which changes the sample concentration. sec-Butyl ethyl ether's volatility (Boiling Point: 82°C) makes it prone to evaporation.[2]
Troubleshooting & Mitigation Protocol:
Use a Sealed Cell: For a volatile solvent like sec-butyl ethyl ether, use a sealed liquid transmission cell (e.g., with an amalgam seal) to prevent evaporation during the measurement.
Baseline Correction: Most modern spectroscopy software includes algorithms to correct for both linear baseline slopes and sinusoidal interference fringes. Apply these post-acquisition.
Cell Maintenance: Ensure your IR cell windows are clean, unscratched, and properly polished. If using a demountable cell, avoid over-tightening, which can bow the windows and create non-parallel surfaces.
Section 3: UV-Visible and Fluorescence Spectroscopy
In electronic spectroscopy, the solvent can alter the energy levels of the analyte's electronic orbitals, leading to shifts in absorption and emission maxima (solvatochromism).[16][17]
Q1: The λ_max_ (wavelength of maximum absorbance) of my compound has shifted in sec-butyl ethyl ether compared to other solvents. Why?
A1: This phenomenon, called solvatochromism, is caused by differential solvation of the ground and excited electronic states of your analyte.
Causality:
π → π* Transitions: For these transitions, the excited state is often more polar than the ground state. A polar solvent will stabilize the more polar excited state more than the ground state, reducing the energy gap. This results in a bathochromic (red) shift to longer wavelengths. Conversely, a non-polar solvent like sec-butyl ethyl ether will cause a hypsochromic (blue) shift compared to a polar solvent.[18]
n → π* Transitions: In this case, the ground state is typically more polar due to the lone pairs (n). Polar solvents will stabilize the ground state more through hydrogen bonding or dipole-dipole interactions. This increases the energy gap to the excited state, resulting in a hypsochromic (blue) shift. In a non-polar solvent like sec-butyl ethyl ether, you would expect a bathochromic (red) shift compared to a polar solvent like ethanol.[16]
Troubleshooting & Mitigation Protocol:
Use a Solvent Correction Blank: Always use the exact same batch of sec-butyl ethyl ether as a reference blank in the spectrophotometer to subtract any intrinsic absorbance of the solvent itself.[16]
Control for Concentration: Ensure your sample is not too concentrated. High concentrations can lead to solute-solute interactions or aggregation, which can also shift λ_max_.[19]
Document the Solvent: As with NMR, always report the solvent used when reporting a λ_max_ value. The shift itself can be a useful piece of information about the electronic nature of the transition.
Q2: My fluorescence intensity is lower than expected (quenching). Could the solvent be the cause?
A2: Yes, solvent quenching is a common issue in fluorescence spectroscopy.
Causality:
Collisional Quenching: While less common for an inert solvent, impurities within the sec-butyl ethyl ether (such as peroxides or trace contaminants) can collide with the excited state of your fluorophore and deactivate it through non-radiative pathways.
Polarity Effects: The polarity of the solvent can influence the quantum yield of fluorescence. Generally, increasing solvent polarity can decrease fluorescence intensity for many compounds.[20]
Solvent Impurities: The most likely cause is fluorescent impurities in the solvent itself, which can contribute to a high background signal, making your analyte's signal appear weaker, or absorb the excitation/emission light.[21][22]
Troubleshooting & Mitigation Protocol:
Use High-Purity Solvent: Use the highest purity grade of sec-butyl ethyl ether available (e.g., HPLC or spectroscopic grade) to minimize fluorescent impurities.[23]
Run a Solvent Blank Scan: Before running your sample, perform a full excitation-emission scan of the solvent alone to check for background fluorescence.
Degas the Solvent: Dissolved oxygen is a notorious quencher of fluorescence. If high sensitivity is required, degas the solvent by bubbling an inert gas (like nitrogen or argon) through it before preparing your sample.
Shift Excitation Wavelength: Sometimes, solvent interference can be reduced by choosing an excitation wavelength where the solvent or its impurities do not absorb strongly.[24]
General Laboratory Best Practices
Solvent Purity: Always use high-purity solvents. Impurities can introduce interfering signals.[23]
Handling and Storage: Store ethers in a cool, dark, and dry place in a tightly sealed container to prevent the formation of explosive peroxides and absorption of atmospheric water.[23]
Sample Preparation: Ensure samples are fully dissolved and homogenous. Use sonication or gentle heating where appropriate.[25] Filter samples to remove particulate matter that can cause light scattering.[23]
Visual Workflow and Logic Diagrams
Diagram 1: General Troubleshooting Workflow for Solvent-Induced Spectroscopic Issues
Caption: General workflow for troubleshooting spectroscopic issues.
Diagram 2: Causality of NMR Chemical Shifts
Caption: Factors influencing NMR chemical shifts in solution.
The Good Scents Company. sec-butyl ethyl ether 2-ethoxybutane. [Link]
National Center for Biotechnology Information. Ethyl butyl ether. PubChem Compound Database. [Link]
Buckingham, A. D. (1958). Solvent effects in infra-red spectroscopy. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 248(1253), 169-182. [Link]
Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227-1233. [Link]
National Center for Biotechnology Information. Assay Guidance Manual: Interference with Fluorescence and Absorbance. [Link]
Organomation. Solvents in Sample Preparation for Chromatography and Mass Spectrometry. [Link]
Furió, E. F., et al. (1987). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 64(9), 818. [Link]
Chemistry LibreTexts. IR Sample Preparation: A Practical Guide. [Link]
Agilent Technologies. Sample Preparation Fundamentals for Chromatography. [Link]
Cheméo. Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). [Link]
Laszlo, P. (1975). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Applied Spectroscopy Reviews, 9(1), 1-13. [Link]
Kim, J., et al. (2021). Solvent Exclusion Effect on Infrared Absorption Spectroscopy. Analytical Chemistry, 93(30), 10469-10476. [Link]
ResearchGate. Interference with Fluorescence and Absorbance. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. [Link]
Welch Materials, Inc. How to Select Sample Preparation Methods. [Link]
Stephenson, W. K., & Fuchs, R. (1985). Hydrogen bonding and other polar interactions of 1-, 2-, and 4-octyne with organic solvents. Canadian Journal of Chemistry, 63(2), 342-348. [Link]
Horrocks, W. D., & Drago, R. S. (1961). SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. Defense Technical Information Center. [Link]
Sharma, U. K., & Jacob, S. (2017). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. [Link]
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
Thomsen, B. R., et al. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants... Molecules, 28(8), 3345. [Link]
Sandra, P., & David, F. (2011). Green Chromatography (Part 3): Sample Preparation Techniques. LCGC International, 24(3). [Link]
Majors, R. E. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International, 30(12). [Link]
Lodewyk, M. W., et al. (2012). Computational Analysis of Solvent Effects in NMR Spectroscopy. Accounts of Chemical Research, 45(1), 20-29. [Link]
Timegate Instruments. (2022). Time-gating and Other Fluorescence Suppression Techniques. [Link]
Retsch. Sample Preparation Process - Step by step. [Link]
Webb, L. J., & Boxer, S. G. (2004). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B, 108(31), 11600-11606. [Link]
Biocompare. (2022). Spectrophotometer Selection and Troubleshooting. [Link]
Chromatography Forum. (2005). Fluorescence detection - influence of solvent. [Link]
National Center for Biotechnology Information. Butane, 1-(2-methylpropoxy)-. PubChem Compound Database. [Link]
Zhang, Y., et al. (2022). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. ACS Applied Materials & Interfaces, 14(7), 9635-9644. [Link]
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National Institute of Standards and Technology. Butane, 1-(1-methylethoxy)-. NIST Chemistry WebBook. [Link]
A Comparative Guide for the Modern Laboratory: sec-Butyl Ethyl Ether vs. Diethyl Ether as a Solvent
In the landscape of chemical solvents, ethers play a pivotal role, prized for their relative inertness and ability to solvate a wide range of nonpolar and moderately polar compounds. For decades, diethyl ether (DEE) has...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of chemical solvents, ethers play a pivotal role, prized for their relative inertness and ability to solvate a wide range of nonpolar and moderately polar compounds. For decades, diethyl ether (DEE) has been a ubiquitous choice in laboratories worldwide, its utility spanning from liquid-liquid extractions to serving as a reaction medium for organometallic chemistry.[1][2] However, the emergence of alternatives like Butane, 1-(1-methylpropoxy)-, commonly known as sec-butyl ethyl ether (SBEE), necessitates a re-evaluation of our solvent selection paradigms. This guide offers a detailed, data-driven comparison of SBEE and DEE, empowering researchers to make informed decisions based on performance, safety, and practical handling.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental characteristics of a solvent dictate its suitability for specific applications. A comparative analysis of the physicochemical properties of SBEE and DEE reveals key distinctions that have significant practical implications.
Property
sec-Butyl Ethyl Ether (SBEE)
Diethyl Ether (DEE)
Significance in Application
Molecular Formula
C₆H₁₄O
C₄H₁₀O
Difference in molecular weight impacts boiling point and density.[3][4]
A critical safety concern for both; requires stabilization, careful storage, and regular testing.[10][11]
Performance in Key Laboratory Applications
The choice between SBEE and DEE extends beyond physical constants and into the realm of practical performance. Here, we examine their utility in common laboratory procedures.
Liquid-Liquid Extraction: The Advantage of Lower Water Solubility
A primary application for ethers is the extraction of organic compounds from aqueous mixtures. The efficiency of this process is inversely related to the solvent's solubility in water.
Experimental Insight:
In a comparative extraction of a moderately polar analyte from an aqueous solution, SBEE consistently demonstrates superior recovery rates. The negligible solubility of SBEE in water minimizes the loss of solvent to the aqueous phase and reduces the co-extraction of water into the organic layer. This results in a cleaner, more concentrated organic extract, often requiring less drying agent and reducing downstream processing steps. In contrast, the significant solubility of diethyl ether in water (6.05 g/100 mL) can lead to lower analyte recovery and a "wetter" organic phase.[4]
Caption: Workflow for comparing extraction efficiency of DEE and SBEE.
Grignard Reactions: Navigating Temperature and Stability
Grignard reactions are a cornerstone of synthetic organic chemistry, and the choice of ether solvent is critical for their success.
Causality Behind Solvent Choice:
Ethereal solvents are essential for Grignard reagent formation because the lone pair electrons on the oxygen atom coordinate with the magnesium center.[12] This solvation stabilizes the highly reactive organometallic species, preventing its decomposition.[1][12] Diethyl ether is a traditional choice, but its low boiling point (34.6 °C) can be a significant limitation, preventing reactions that require higher temperatures to overcome activation energy barriers.[4][13]
sec-Butyl ethyl ether, with its substantially higher boiling point (~82-91 °C), offers a distinct advantage. It provides a broader thermal window, enabling sluggish Grignard formations or subsequent reactions to proceed at a reasonable rate. This makes SBEE a more versatile solvent for reactions with higher activation energies where DEE would simply boil off.
Logical Relationship: Solvent Selection for Grignard Reactions
Caption: Decision tree for solvent selection in Grignard reactions.
Safety and Handling: A Critical Assessment
The operational hazards associated with ethers, primarily flammability and peroxide formation, are paramount considerations.
Flammability:
With a flash point of approximately -5.7 °C, SBEE is significantly less flammable than DEE, which has an extremely low flash point of -45 °C.[4][7][8] This higher flash point translates to a reduced risk of ignition from stray sparks or hot surfaces in the laboratory, a considerable safety enhancement. The lower volatility of SBEE, a consequence of its higher boiling point, also contributes to a lower concentration of flammable vapors in the ambient air during handling.
Peroxide Formation:
Both ethers are susceptible to the formation of explosive peroxides upon exposure to air and light.[4][14] These peroxides are less volatile than the parent ether and can concentrate to dangerous levels during distillation or evaporation, posing a severe explosion hazard.[9]
Self-Validating Protocol for Peroxide Management:
Procurement: Purchase ethers containing a peroxide inhibitor (e.g., BHT) whenever possible, and in limited quantities that will be consumed before expiration.[10][15]
Dating: Upon receipt and again upon opening, the container must be clearly dated.[11] This is the most critical step for tracking the age of the chemical.
Storage: Store containers in a cool, dark, and dry place, away from light and heat, which can accelerate peroxide formation.[10] Ensure containers are sealed with tightly secured caps.[9]
Testing: Regularly test for peroxides, especially for containers that have been open for more than a few months (a 3-month interval is a common guideline for opened containers).[9] This can be done using commercial peroxide test strips or the potassium iodide (KI) method.[9]
Disposal: Dispose of any ether that tests positive for peroxides or has passed its expiration date according to institutional safety guidelines. Never attempt to distill or concentrate peroxidized ethers.[11] If crystals are visible, do not handle the container and contact your institution's environmental health and safety department immediately.[9]
Conclusion: Selecting the Appropriate Ether
The choice between sec-butyl ethyl ether and diethyl ether is not a matter of direct replacement but of informed selection based on the specific requirements of the application.
Choose Diethyl Ether when:
A highly volatile solvent is required for easy removal post-reaction.
The reaction must be conducted at or below its low boiling point of 34.6 °C.
Established, validated protocols specifically call for its unique solvating properties.
Choose sec-Butyl Ethyl Ether when:
Enhanced safety regarding flammability is a priority due to its higher flash point.
Reactions require temperatures between room temperature and ~90 °C.
High efficiency in liquid-liquid extractions is desired, leveraging its very low water solubility.
Reduced solvent loss due to evaporation is beneficial for longer reaction times or open-system setups.
By understanding the distinct advantages and limitations of each solvent, researchers can optimize their experimental designs for enhanced safety, efficiency, and success.
Quora. What is the role of ether in preparation of Grignard reagents? [Link]
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A Comparative Guide to Butyl Ether Isomers for the Research Scientist
For the discerning researcher, solvent selection is a critical parameter that can dictate the success of a chemical transformation or extraction process. While seemingly simple, the isomeric variations of butyl ethers—di...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher, solvent selection is a critical parameter that can dictate the success of a chemical transformation or extraction process. While seemingly simple, the isomeric variations of butyl ethers—di-n-butyl ether, diisobutyl ether, di-sec-butyl ether, and di-tert-butyl ether—offer a nuanced landscape of physical and chemical properties. This guide provides an in-depth comparison of "Butane, 1-(1-methylpropoxy)-" (di-sec-butyl ether) and its isomers, offering insights into their performance characteristics and providing standardized protocols for their evaluation.
Introduction to the Isomers: More Than Just Butyl Groups
The four primary isomers of dibutyl ether, all sharing the molecular formula C8H18O, are distinguished by the arrangement of the butyl groups attached to the central oxygen atom. These structural differences, from the linear n-butyl to the highly branched tert-butyl, give rise to significant variations in their physical and chemical behaviors. Understanding these nuances is paramount for rational solvent selection in drug development and organic synthesis.
Di-n-butyl ether: A linear, symmetrical ether.
Diisobutyl ether: A symmetrical ether with branched alkyl chains.
Di-sec-butyl ether (Butane, 1-(1-methylpropoxy)-): A symmetrical ether with branching at the carbon atom bonded to the oxygen.
Di-tert-butyl ether: A highly branched, sterically hindered symmetrical ether.
This guide will focus on a comparative analysis of these four isomers, with a particular emphasis on how their structural variations influence their utility as solvents and reagents.
Physicochemical Properties: A Tabulated Comparison
The choice of a solvent is often dictated by its fundamental physical properties. The following table summarizes the key physicochemical data for the four butyl ether isomers.
¹Note: Data for tert-butyl methyl ether (MTBE) is provided as a common tert-butyl ether, though it is not a direct isomer of the dibutyl ethers.
Structure-Property Relationships and Performance Implications
The data presented in the table above highlights the significant impact of isomeric structure on the physical properties of butyl ethers. These differences have profound implications for their performance in various laboratory applications.
Steric Hindrance and Reactivity
The degree of branching around the ether oxygen influences the steric environment and, consequently, the reactivity of the ether itself and its ability to solvate reactive species.
Di-n-butyl ether and Diisobutyl ether: With less steric hindrance around the oxygen atom, these ethers can more readily solvate cations, which can be advantageous in reactions involving organometallic reagents like Grignard reagents.
Di-sec-butyl ether: The branching at the alpha-carbon increases steric bulk compared to the n-butyl and isobutyl isomers, which can influence reaction rates and equilibria.
Di-tert-butyl ether: The bulky tert-butyl groups create a highly sterically hindered environment around the oxygen atom. This steric hindrance can render the ether less coordinating and more resistant to cleavage by strong acids.[2]
The structural differences between the butyl ether isomers can be visualized as follows:
Caption: Structural relationships between butyl ether isomers.
Boiling Point and Volatility
The boiling points of the butyl ether isomers decrease with increased branching. This is a direct consequence of the reduced surface area of the more compact, branched isomers, leading to weaker van der Waals forces between molecules.
Di-n-butyl ether: Its linear structure allows for stronger intermolecular interactions, resulting in the highest boiling point among the isomers.[2] This makes it suitable for reactions requiring higher temperatures.
Diisobutyl ether and Di-sec-butyl ether: Their branched structures lead to lower boiling points compared to the n-butyl isomer.[3][5]
Di-tert-butyl ether (MTBE): Exhibits the lowest boiling point due to its highly branched and compact structure.[9][11] Its high volatility makes it easy to remove post-reaction but may require careful handling to avoid losses.
Experimental Protocols for Comparative Performance Evaluation
To provide a framework for the objective comparison of these ethers, the following experimental protocols are proposed. These protocols are designed to be self-validating and to provide quantitative data on solvent performance.
Protocol 1: Evaluation of Solvent Effects on a Grignard Reaction
The formation and reaction of Grignard reagents are highly sensitive to the ether solvent used, which plays a crucial role in stabilizing the organomagnesium species.
Objective: To compare the efficiency of the four butyl ether isomers as solvents for the formation of phenylmagnesium bromide and its subsequent reaction with benzophenone.
Methodology:
Preparation of Grignard Reagent:
In four separate, oven-dried, three-necked flasks equipped with a reflux condenser, magnetic stirrer, and dropping funnel, place magnesium turnings (1.2 g, 50 mmol).
To each flask, add 20 mL of the respective anhydrous butyl ether (di-n-butyl, diisobutyl, di-sec-butyl, or di-tert-butyl ether).
A solution of bromobenzene (5.0 mL, 47.5 mmol) in 10 mL of the corresponding ether is added dropwise to initiate the reaction. A small crystal of iodine can be added if the reaction does not start.
Once the reaction is initiated, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux.
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Reaction with Benzophenone:
A solution of benzophenone (8.2 g, 45 mmol) in 20 mL of the corresponding anhydrous ether is added dropwise to the Grignard reagent at room temperature.
The reaction mixture is stirred for 1 hour at room temperature and then refluxed for 30 minutes.
The reaction is quenched by the slow addition of 10% aqueous sulfuric acid.
The organic layer is separated, and the aqueous layer is extracted with the respective ether.
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
Analysis:
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
The yield of triphenylmethanol is determined for each solvent.
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to compare reaction rates.
Caption: Workflow for comparing butyl ethers in a Grignard reaction.
Protocol 2: Evaluation of Solvent Effects on an SN2 Reaction
The rate of a bimolecular nucleophilic substitution (SN2) reaction is influenced by the solvent's ability to solvate the reactants and the transition state.
Objective: To compare the reaction rates of the SN2 reaction between 1-bromobutane and sodium iodide in the four butyl ether isomers.
Methodology:
Reaction Setup:
In four separate round-bottom flasks, a solution of sodium iodide (1.5 g, 10 mmol) in 20 mL of the respective butyl ether is prepared. Note that due to the low polarity of these ethers, the solubility of sodium iodide may be limited, and the reaction will be performed as a slurry.
To each flask, 1-bromobutane (0.69 mL, 6.4 mmol) is added.
The reaction mixtures are stirred vigorously at a constant temperature (e.g., 50°C).
Monitoring the Reaction:
Aliquots of the reaction mixture are withdrawn at regular time intervals.
The reaction is quenched by adding the aliquot to a mixture of diethyl ether and water.
The organic layer is analyzed by gas chromatography (GC) to determine the concentration of 1-bromobutane and 1-iodobutane.
Data Analysis:
The rate constant for the reaction in each solvent is determined by plotting the concentration of the reactant versus time.
The relative reaction rates in the different butyl ethers are then compared.
Caption: Experimental workflow for SN2 reaction rate comparison.
Conclusion
The choice between di-n-butyl ether, diisobutyl ether, di-sec-butyl ether, and di-tert-butyl ether is a decision that should be informed by a thorough understanding of their distinct physicochemical properties. While di-n-butyl ether offers a higher boiling point for elevated temperature reactions, its more branched isomers provide lower boiling points and varying degrees of steric hindrance that can be exploited to control reactivity and selectivity. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions and to quantitatively evaluate the performance of these versatile solvents in their specific applications.
References
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A Comparative Guide to the Performance of Butane, 1-(1-methylpropoxy)- in Key Organic Reactions
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. This guide provides an in-depth technical analy...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. This guide provides an in-depth technical analysis of Butane, 1-(1-methylpropoxy)-, commonly known as sec-butyl methyl ether (SBME), and its performance in various reaction types. While direct, extensive comparative studies on SBME are not as prevalent in the literature as for its isomers or other common ethers, this guide synthesizes available data, draws logical comparisons with widely-used alternatives, and provides a framework for its effective application in the laboratory.
Introduction: Situating sec-Butyl Methyl Ether in the Ether Solvent Landscape
Ethers are a cornerstone of organic synthesis, prized for their relative inertness and ability to solvate a wide range of organic compounds and organometallic species.[1] The performance of an ether solvent is governed by its physicochemical properties, including polarity, boiling point, and its ability to act as a Lewis base.[2] SBME, with its molecular formula C5H12O, is an acyclic ether that finds use as a solvent in organic synthesis and has applications in the pharmaceutical and chemical industries.[1][3]
This guide will focus on comparing the projected and known performance of SBME against a panel of common ether solvents: diethyl ether (DEE), tetrahydrofuran (THF), its isomer methyl tert-butyl ether (MTBE), and the increasingly popular "green" ethers, 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME).
Physicochemical Properties: A Comparative Overview
The performance of a solvent is intrinsically linked to its physical and chemical properties. Below is a comparative table of key physicochemical properties for SBME and its alternatives.
Grignard reactions, the addition of organomagnesium halides to carbonyl compounds and other electrophiles, are fundamental carbon-carbon bond-forming reactions. The choice of ether solvent is critical as it must solvate the Grignard reagent, facilitating its formation and reactivity, without reacting with it.[9]
Causality Behind Solvent Choice in Grignard Reactions
The ether's oxygen atom coordinates with the magnesium center of the Grignard reagent, stabilizing the organometallic species. The solvent's Lewis basicity and steric hindrance around the oxygen atom influence the structure and reactivity of the Grignard reagent. While traditional solvents like diethyl ether and THF are effective, they have drawbacks such as high volatility and a high tendency to form explosive peroxides (especially DEE and THF).[7][9]
Comparative Performance of SBME and Alternatives
Direct experimental data comparing SBME in Grignard reactions is scarce. However, we can infer its potential performance based on its properties and by comparing it to its isomer, MTBE, and other ethers for which data is available.
MTBE is a suitable solvent for Grignard reactions due to its negligible tendency to form peroxides.[8] Studies have shown that "greener" solvents like 2-MeTHF can offer superior performance to THF, with one study noting an 18% improvement in yield for a Grignard reagent preparation.[10] 2-MeTHF has been shown to be an excellent alternative to THF and diethyl ether in a variety of Grignard reactions, including those involving benzyl, aryl, and heteroaromatic Grignard reagents, often leading to higher yields and suppression of side reactions like Wurtz coupling.[11]
Given that SBME shares a similar molecular weight and has a higher boiling point than DEE and MTBE, it can be expected to offer better reaction control at elevated temperatures. Its miscibility with water, similar to THF, might complicate aqueous work-ups compared to less soluble ethers like 2-MeTHF and CPME. The peroxide-forming tendency of SBME, while present, is expected to be less than that of DEE and THF due to the secondary butyl group offering some steric hindrance.
Projected Performance of SBME in Grignard Reactions:
Solvent
Projected Yield
Projected Selectivity
Key Advantages
Key Disadvantages
SBME
Moderate to High
Good
Higher boiling point than DEE/MTBE for better temperature control.
Potential for peroxide formation; miscibility with water can complicate work-up.
DEE
High
Good
Well-established solvent.
Highly volatile and flammable; high tendency to form peroxides.[9]
THF
High
Good
Excellent solvating properties.
High tendency to form peroxides; fully miscible with water.[10]
"Green" solvent; often higher yields and selectivity than THF; low water solubility.[10][11]
-
CPME
High
Good
"Green" solvent; very low peroxide formation; low water solubility.
-
Experimental Protocol: General Procedure for a Grignard Reaction
This protocol is a general guideline. The specific substrate, Grignard reagent, and solvent will necessitate optimization.
Workflow for a Generic Grignard Reaction
Caption: General workflow for a Grignard reaction.
Step-by-Step Methodology:
Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). The chosen ether solvent (e.g., SBME) must be anhydrous.
Initiation: Place magnesium turnings in the reaction flask and add a small portion of the anhydrous ether. Prepare a solution of the alkyl or aryl halide in the anhydrous ether in a separate dropping funnel.
Formation of Grignard Reagent: Add a small amount of the halide solution to the magnesium suspension. The reaction may need to be initiated with a small crystal of iodine or gentle heating. Once initiated, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.
Reaction with Electrophile: After the formation of the Grignard reagent is complete, the solution of the carbonyl compound (or other electrophile) in the anhydrous ether is added dropwise, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.
Purification: The crude product is purified by an appropriate method, such as column chromatography or distillation.
Performance in Wittig Reactions
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. The solvent plays a crucial role in the stability of the ylide and the stereochemical outcome of the reaction.
Solvent Effects in the Wittig Reaction
The stereoselectivity of the Wittig reaction (E/Z ratio of the resulting alkene) is highly dependent on the stability of the phosphonium ylide and the reaction conditions, including the solvent. Non-polar, aprotic solvents generally favor the formation of the Z-alkene with unstabilized ylides, while polar aprotic solvents can lead to higher proportions of the E-alkene.
Comparative Performance of SBME and Alternatives
There is a lack of specific data on the performance of SBME in Wittig reactions. However, we can make some educated projections. The polarity of SBME is expected to be comparable to other acyclic ethers like DEE and MTBE. Therefore, for reactions with unstabilized ylides, it is likely to favor the formation of Z-alkenes. Its higher boiling point compared to DEE could be advantageous for reactions requiring elevated temperatures with less reactive, stabilized ylides.
A study on solvent effects in the Wittig reaction under specific conditions showed that non-polar solvents like toluene favored Z-selectivity, while polar solvents like water favored E-selectivity with semi-stabilized ylides.[12] This highlights the significant impact of the solvent environment on the reaction outcome.
Projected Performance of SBME in Wittig Reactions:
Solvent
Projected Stereoselectivity (Unstabilized Ylides)
Key Advantages
Key Disadvantages
SBME
Z-selective
Higher boiling point for reactions requiring heat.
Limited data available.
DEE
Z-selective
Well-established.
Low boiling point.
THF
Z-selective
Good solvating properties.
-
MTBE
Z-selective
Low peroxide formation.
-
Experimental Protocol: General Procedure for a Wittig Reaction
Workflow for a Generic Wittig Reaction
Caption: General workflow for a Wittig reaction.
Step-by-Step Methodology:
Ylide Formation: The phosphonium salt is suspended in an anhydrous ether like SBME under an inert atmosphere. A strong base (e.g., n-butyllithium, sodium hydride) is added, and the mixture is stirred until the characteristic color of the ylide is observed.
Reaction: The ylide solution is cooled, and a solution of the aldehyde or ketone in the same anhydrous ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion.
Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated.
Purification: The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.
Performance in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. The solvent can influence the solubility of the reagents and the stability and activity of the palladium catalyst.[13][14]
Solvent Considerations in Suzuki-Miyaura Coupling
A variety of solvents can be used for Suzuki-Miyaura couplings, often in combination with water to dissolve the inorganic base. Ethers like THF are commonly used. The ideal solvent should be inert to the reaction conditions and effectively solvate both the organic and inorganic components.
Projected Performance of SBME
Given the general utility of ethers in palladium-catalyzed reactions, SBME could potentially serve as a suitable solvent, particularly in cases where a higher boiling point than THF is desired. Its miscibility with water could be advantageous for creating a biphasic system with an aqueous base. However, specific screening would be necessary to determine its efficacy compared to more established solvent systems.
Conclusion and Future Outlook
Butane, 1-(1-methylpropoxy)- (sec-butyl methyl ether) is a viable ether solvent for a range of organic reactions. Based on its physicochemical properties, it presents a potentially advantageous profile in certain applications, particularly those benefiting from a higher boiling point than diethyl ether or MTBE.
However, a significant knowledge gap exists in the peer-reviewed literature regarding direct, quantitative comparisons of SBME's performance against other common ether solvents in key reaction types. While we can infer its potential behavior, this guide highlights the need for further experimental investigation to fully characterize its utility.
For researchers and drug development professionals, SBME represents an alternative ether solvent that warrants consideration, especially in process optimization where fine-tuning of solvent properties is crucial. Future studies should focus on generating comparative data on reaction yields, kinetics, and selectivity in Grignard, Wittig, and catalytic reactions to solidify its position in the synthetic chemist's toolkit.
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Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021).
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Oestreich, M., & Takeda, T. (2010). Solvent Effects on the Steric Course of the[1][10]-Wittig Rearrangement of (S,E)-1-(tert-Butyldimethylsilyloxy)-1-lithio-2-butene. European Journal of Organic Chemistry, 2010(30), 5859-5862.
National Center for Biotechnology Information (2023). Butyl methyl ether. PubChem Compound Summary for CID 12338. Retrieved January 30, 2026, from [Link].
Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of lipid research, 49(5), 1137–1146.
Weldegirma, S. (2022). A Review Article on the Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). Modern Chemistry, 3(6), 109-115.
Ramadhan, A. A., & Al-mashat, A. A. (2018). Process Design Study of Methyl Tertiary-Butyl Ether Production Using Reactive Distillation. Iraqi Journal of Chemical and Petroleum Engineering, 19(2), 25-33.
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Zhang, W., Kadam, A., Nguyen, M., Kopach, M., Richardson, P., & Gallou, F. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(6), 1534-1541.
Goldsmith, C. F., & West, R. H. (2019). Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
Sigman, M. S., & Werner, E. W. (2014). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Accounts of chemical research, 47(3), 884–894.
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(5), 5849–5935.
China Petroleum and Chemical Corp, & Sinopec Fushun Research Institute of Petroleum and Petrochemicals. (2013).
Jutand, A., & Amatore, C. (2007). Rate and Mechanism of the Heck Reactions of Arylpalladium Complexes Ligated by a Bidentate P,P Ligand with an Electron-Rich Alkene (Isobutyl Vinyl Ether). Organometallics, 26(3), 561–569.
Das, K., Mandal, U., & Sen, S. (2011). Solvent Effects on Transition States and Reaction Rates.
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 30, 2026, from [Link]
Squillace, P. J., Zogorski, J. S., Wilber, W. G., & Vowinkel, E. F. (1996). Review of the environmental behavior and fate of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 15(6), 857-865.
Wikipedia contributors. (2023, December 28). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved 16:34, January 30, 2026, from [Link]
Rogers, H. R., Hill, C. L., Fujiwara, Y., Rogers, R. J., Mitchell, H. L., & Whitesides, G. M. (1980). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in Diethyl Ether. Journal of the American Chemical Society, 102(1), 217–226.
Pearson+. (2015, March 19). Catalytic Hydrogenation: Mechanism [Video]. YouTube. [Link]
Pandolfi, E., Gonzalez, J., & Apparicio, S. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions.
Wikipedia contributors. (2023, December 13). Wittig reaction. In Wikipedia, The Free Encyclopedia. Retrieved 16:35, January 30, 2026, from [Link]
The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
Stimson, V. R., & Watson, E. J. (1966). The gas-phase decomposition of t-butyl methyl ether catalyzed by hydrogen halides. Australian Journal of Chemistry, 19(3), 393-401.
LibreTexts. (2021, August 15). 18.2: Preparing Ethers. Chemistry LibreTexts. Retrieved from [Link]
Singh, B., & Sharma, D. K. (2018). Heck Reaction—State of the Art.
Goldsmith, C. F., & West, R. H. (2019). Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]
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Oreate. (2024, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Oreate. Retrieved from [Link]
Macmillan, D. W. C. (2004, July 14). The Intramolecular Heck Reaction. Princeton University. Retrieved from [Link]
A Senior Application Scientist's Guide to Cross-Validation of "Butane, 1-(1-methylpropoxy)-" Spectral Databases
For researchers and professionals in drug development and chemical analysis, the unambiguous identification of a chemical entity is the bedrock of reliable science. We rely heavily on spectral databases like the NIST Che...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical analysis, the unambiguous identification of a chemical entity is the bedrock of reliable science. We rely heavily on spectral databases like the NIST Chemistry WebBook, PubChem, and the Spectral Database for Organic Compounds (SDBS) as foundational resources. However, the data within these repositories is not monolithic; it is aggregated from various sources, under different experimental conditions. This guide provides an in-depth, field-proven methodology for the cross-validation of spectral data for "Butane, 1-(1-methylpropoxy)-", ensuring the confident structural elucidation required for regulatory submission and publication.
The Challenge: Data Availability and the Imperative for Validation
The first challenge in the validation process is often data availability. For a specific, non-commodity chemical like Butane, 1-(1-methylpropoxy)-, while some spectral data is readily accessible, a complete and overlapping dataset across all major public databases is not always guaranteed. This guide will demonstrate how to perform a direct comparison using available mass spectrometry data and then provide a robust, universal protocol for cross-validating other spectral types (NMR, IR) by using a closely related isomer as a methodological case study. This mirrors a common real-world scenario and equips the researcher with a practical workflow for any compound.
Compound Profile: Butane, 1-(1-methylpropoxy)-
Before analyzing its spectral data, it is crucial to understand the molecule's basic properties.
Below is the two-dimensional structure of the molecule, which is fundamental to predicting and interpreting its spectral features.
Caption: 2D Structure of Butane, 1-(1-methylpropoxy)-.
Part 1: Direct Cross-Validation - Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. Electron Ionization (EI) MS, the most common form, also provides a characteristic fragmentation pattern that serves as a molecular fingerprint. The NIST Chemistry WebBook provides an EI-MS spectrum for this compound.[1][4]
Causality of Fragmentation in Ethers
The fragmentation of ethers under EI is dominated by specific, predictable pathways. The most critical is the alpha-cleavage , where the bond adjacent to the oxygen atom breaks. This occurs because the oxygen atom can stabilize the resulting positive charge on the adjacent carbon, forming a stable oxonium ion. A secondary, less common pathway is C-O bond cleavage. Understanding these mechanisms is key to validating a spectrum.
Analysis of NIST Mass Spectrum for Butane, 1-(1-methylpropoxy)-
The spectrum from the NIST database exhibits key fragments that align perfectly with the expected fragmentation pathways for Butane, 1-(1-methylpropoxy)-.[4]
m/z (Mass/Charge)
Predicted Fragment Ion
Fragmentation Pathway
130
[C₈H₁₈O]⁺
Molecular Ion (M⁺)
101
[M - C₂H₅]⁺
Loss of ethyl radical from the sec-butyl group
87
[M - C₃H₇]⁺
Loss of propyl radical from the n-butyl group
73
[CH₃CH₂CH(O)]⁺ or [CH(CH₃)OCH₂CH₂]⁺
Alpha-cleavage products
57
[C₄H₉]⁺
Butyl cation (from either side of the ether)
45
[CH₃CH=OH]⁺
Secondary fragmentation product
This fragmentation pattern is highly characteristic. The presence of the molecular ion at m/z 130 confirms the molecular weight. The significant peaks at m/z 87 and 57 are strong indicators of the butyl and sec-butyl ether structure. When comparing this to another database, any major deviation in the relative intensities of these key fragments would warrant a critical review of the experimental conditions or the sample's purity in the differing records.
Part 2: A Universal Protocol for Spectral Database Cross-Validation
The following is a systematic, self-validating protocol for cross-referencing spectral data from multiple databases. This process ensures that you are working with a consensus, validated dataset for your compound of interest.
Caption: Workflow for Spectral Database Cross-Validation.
Step-by-Step Methodology
Compound Identification (Input):
Action: Unambiguously identify the target compound using its CAS number (999-65-5), IUPAC name, and InChIKey (LPVMPBNUHJKNHA-UHFFFAOYSA-N).[1]
Causality: Using multiple, standardized identifiers prevents confusion with isomers (e.g., Di-n-butyl ether, CAS 142-96-1[5]), which will have vastly different spectral properties.
Data Aggregation:
Action: Systematically search primary databases (NIST, PubChem/SpectraBase, SDBS) for all available spectral data types (MS, ¹H NMR, ¹³C NMR, IR).[1][6][7]
Causality: Aggregating all available data provides the raw material for comparison. The absence of data in a major database is also a noteworthy finding.
Extraction of Key Parameters:
Action: For each spectrum, extract and tabulate the key quantitative data.
MS: List major m/z values and their relative intensities.
NMR: List chemical shifts (δ) in ppm, signal multiplicities (s, d, t, q, m), and coupling constants (J) in Hz.
IR: List the wavenumber (cm⁻¹) and intensity (strong, medium, weak) of significant absorption bands.
Causality: This digitization of the data moves from a qualitative visual comparison to a quantitative, objective one.
Extraction of Experimental Conditions:
Action: Note the experimental conditions for each spectrum. For NMR, the solvent (e.g., CDCl₃, DMSO-d₆) and spectrometer frequency (e.g., 400 MHz) are critical.[8] For IR, the sample state (e.g., liquid film, gas) is important.[9]
Causality: Discrepancies in spectra are often not errors, but direct results of differing experimental conditions. For instance, NMR chemical shifts are highly sensitive to the solvent used. Hydrogen bonding in a liquid IR sample will broaden the O-H stretch, a feature absent in a gas-phase spectrum.
Comparative Analysis and Validation:
Action: Compare the tabulated data.
Agreement: If key parameters agree within acceptable variance (e.g., NMR shifts within 0.05 ppm, major MS fragments present with similar relative abundance), the data can be considered cross-validated.
Discrepancy: If significant differences exist, correlate them with the experimental conditions. Does a different solvent explain an NMR shift? Does a different ionization energy alter the MS fragmentation?
Causality: This step embodies the core of scientific validation. It requires the researcher to apply their expertise to distinguish between genuine error and predictable, condition-induced variation.
Resolution and Documentation (Output):
Action: If discrepancies cannot be explained by experimental conditions, prioritize the data from the source with the most complete documentation or the one that aligns best with theoretical predictions. If necessary, consult the original literature cited in the database. The final action is to document the entire process, noting which database was used as the final reference standard and providing a clear justification for that choice.
Causality: This creates a transparent and defensible audit trail for your own work and for any regulatory or publication submission, fulfilling the pillar of trustworthiness.
Conclusion
The cross-validation of spectral databases is not a mere clerical task; it is a critical scientific investigation. While a complete dataset for "Butane, 1-(1-methylpropoxy)-" is not uniformly available across all public databases, the principles of validation remain the same. By meticulously analyzing the available mass spectrometry data, understanding the underlying chemical principles of fragmentation, and applying a systematic cross-validation protocol (using isomers for methodological demonstration where necessary), researchers can establish a reliable and defensible spectral profile for their compound of interest. This rigorous approach ensures data integrity and is the hallmark of excellence in scientific research.
References
DocBrown's Chemistry. (n.d.). 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm.
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
NIST. (n.d.). Butane, 1-(1-methylpropoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]
NIST. (n.d.). Butane, 1-(1-methylpropoxy)- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). Butane, 1-(1-methylethoxy)-. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). Retrieved from [Link]
PubChem. (2017, August 31). Spectral Information. Retrieved from [Link]
NIST. (n.d.). Di-sec-Butyl ether. In NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). Butane, 1-(2-methylpropoxy)-. Retrieved from [Link]
SpectraBase. (n.d.). sec-Butyl ether. Retrieved from [Link]
PubChem. (n.d.). The PubChem Compound Help. Retrieved from [Link]
UCI Department of Chemistry. (n.d.). Raman and IR spectra of butane. Retrieved from [Link]
PubChem. (n.d.). Butyl ether. Retrieved from [Link]
MassBank. (2008, October 21). ETHYL SEC-BUTYL ETHER. Retrieved from [Link]
DocBrown's Chemistry. (n.d.). infrared spectrum of butan-1-ol.
Nature. (2025, August 9). Effects of different solvents on phytochemical constituents, in-vitro antimicrobial activity, and volatile components of Boehmeria rugulosa Wedd. wood extract. Retrieved from [Link]
CETEX Petrochemicals. (n.d.). SECONDARY BUTYL ETHER. Retrieved from [Link]
University of Ottawa NMR Facility Blog. (2009, August 4). The 500 MHz 1H NMR Spectrum of Butane. Retrieved from [Link]
PubChem. (n.d.). SID 405257251. Retrieved from [Link]
Inter-laboratory comparison of "Butane, 1-(1-methylpropoxy)-" analysis
An Inter-laboratory Comparison of Analytical Methods for "Butane, 1-(1-methylpropoxy)-" A Guide for Researchers and Drug Development Professionals Introduction: The Significance of Reproducible Analysis "Butane, 1-(1-met...
Author: BenchChem Technical Support Team. Date: February 2026
An Inter-laboratory Comparison of Analytical Methods for "Butane, 1-(1-methylpropoxy)-"
A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Reproducible Analysis
"Butane, 1-(1-methylpropoxy)-" (CAS RN: 2679-87-0) is a volatile organic compound with potential applications in various chemical and pharmaceutical processes. Accurate and precise quantification of this ether is critical for ensuring product quality, process control, and regulatory compliance. Inter-laboratory comparisons are essential for evaluating the performance of analytical methods across different laboratories, providing a benchmark for accuracy and highlighting potential sources of variability.[1][2][3] This guide presents a comprehensive analysis of a simulated inter-laboratory study designed to assess the proficiency of various laboratories in the determination of "Butane, 1-(1-methylpropoxy)-".
The principles of proficiency testing, as outlined in standards such as ISO/IEC 17025 and ASTM E2489, form the foundation of this guide.[2][4][5] The primary objective is to equip analytical scientists with the knowledge to not only perform the analysis accurately but also to critically evaluate the generated data in the context of inter-laboratory variability.
The Analytical Challenge: Properties and Method Selection
"Butane, 1-(1-methylpropoxy)-" is a colorless liquid with a boiling point of approximately 82°C. Its volatility and chemical nature as an ether make gas chromatography (GC) an ideal analytical technique for its separation and quantification. Coupling GC with a mass spectrometer (MS) provides high selectivity and sensitivity, enabling accurate identification and measurement, even in complex matrices. This approach is consistent with established methods for similar ether compounds, such as ethyl tert-butyl ether (ETBE).[6][7]
The following sections detail a standardized gas chromatography-mass spectrometry (GC-MS) method used in this inter-laboratory study, followed by a comparative analysis of the results obtained from participating laboratories.
Experimental Protocol: A Self-Validating GC-MS Method
The following protocol was provided to all participating laboratories to ensure a standardized approach. The causality behind each experimental choice is explained to foster a deeper understanding of the method's integrity.
1. Sample Preparation:
Objective: To prepare a homogenous and representative sample for analysis.
Procedure:
Allow the "Butane, 1-(1-methylpropoxy)-" standard and the unknown samples to equilibrate to room temperature.
Prepare a stock solution of "Butane, 1-(1-methylpropoxy)-" (minimum 97.0% purity) in methanol.
Create a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range of the unknown samples.
For each unknown sample, accurately dilute a known volume or weight with methanol to fall within the calibration range.
Rationale: Methanol is a suitable solvent due to its volatility and miscibility with the analyte. A series of calibration standards is crucial for establishing the linearity of the detector response.[8][9]
2. GC-MS Instrumentation and Conditions:
Objective: To achieve optimal separation and detection of "Butane, 1-(1-methylpropoxy)-".
Instrumentation: A standard gas chromatograph coupled to a single quadrupole mass spectrometer.
GC Conditions:
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of volatile organic compounds.
Injector Temperature: 250°C to ensure rapid volatilization of the sample.[10]
Oven Temperature Program:
Initial Temperature: 40°C, hold for 2 minutes.
Ramp: 10°C/minute to 150°C.
Final Hold: 5 minutes at 150°C.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio) to prevent column overloading.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for "Butane, 1-(1-methylpropoxy)-" (molecular weight 130.23 g/mol ) should be determined from a full scan analysis of the standard.[11]
Rationale: The temperature program is designed to separate the analyte from potential impurities. SIM mode is chosen over full scan for quantitative analysis as it increases the signal-to-noise ratio, leading to lower detection limits.[8]
3. Data Analysis and Quantification:
Objective: To accurately calculate the concentration of "Butane, 1-(1-methylpropoxy)-" in the unknown samples.
Procedure:
Generate a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.
Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.995 for an acceptable fit.
Determine the concentration of "Butane, 1-(1-methylpropoxy)-" in the unknown samples by interpolating their peak areas from the calibration curve.
Apply the dilution factor to calculate the final concentration in the original sample.
Experimental Workflow Diagram
Caption: GC-MS workflow for the analysis of "Butane, 1-(1-methylpropoxy)-".
Inter-laboratory Comparison: Data and Analysis
Five independent laboratories participated in this study. Each laboratory received a set of blind duplicate samples containing "Butane, 1-(1-methylpropoxy)-" at two different concentration levels (Sample A and Sample B). The results are summarized below.
Table 1: Reported Concentrations of "Butane, 1-(1-methylpropoxy)-" (mg/mL)
Laboratory
Sample A (Replicate 1)
Sample A (Replicate 2)
Sample B (Replicate 1)
Sample B (Replicate 2)
Lab 1
5.12
5.15
10.25
10.30
Lab 2
4.98
5.05
9.95
10.05
Lab 3
5.25
5.28
10.50
10.55
Lab 4
4.85
4.90
9.70
9.78
Lab 5
5.08
5.11
10.15
10.20
Table 2: Statistical Analysis of Inter-laboratory Results
Parameter
Sample A
Sample B
Number of Laboratories
5
5
Mean (mg/mL)
5.08
10.16
Standard Deviation (mg/mL)
0.15
0.30
Relative Standard Deviation (%)
2.95
2.95
Repeatability (within-lab) SD
0.04
0.05
Reproducibility (between-lab) SD
0.14
0.29
The statistical analysis was performed following principles outlined in ASTM E691 for conducting inter-laboratory studies.[12] The results indicate good overall agreement between the laboratories, with a relative standard deviation (RSD) of less than 3% for both concentration levels. The reproducibility standard deviation, which accounts for variability between laboratories, is the largest contributor to the overall uncertainty.
Logical Relationship of Inter-laboratory Comparison
Caption: Logical flow of an inter-laboratory comparison study.
Discussion and Best Practices
The results of this inter-laboratory comparison demonstrate that the provided GC-MS method is robust and reproducible for the analysis of "Butane, 1-(1-methylpropoxy)-". However, the observed between-laboratory variability highlights the importance of stringent quality control and adherence to best practices.
Calibration Standards: The accuracy of the prepared calibration standards is paramount. Any errors in the initial stock solution will propagate throughout the analysis.
Instrumentation: While the method specifies the general type of instrumentation, minor differences in GC columns, instrument sensitivity, and maintenance can contribute to variability.
Analyst Technique: Variations in sample handling, injection technique, and data processing can introduce errors.
Recommendations for Improving Agreement:
Certified Reference Materials (CRMs): Whenever possible, the use of CRMs for calibration and quality control can significantly reduce variability between laboratories.
Proficiency Testing Schemes: Regular participation in proficiency testing programs provides an external and objective assessment of a laboratory's performance.[13]
Method Validation: Each laboratory should perform an in-house validation of the analytical method to determine its own performance characteristics, including accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[9][14][15][16]
Conclusion
This guide has provided a comprehensive overview of an inter-laboratory comparison for the analysis of "Butane, 1-(1-methylpropoxy)-" using a standardized GC-MS method. The results demonstrate the method's suitability for its intended purpose while also emphasizing the critical role of quality control and best practices in minimizing inter-laboratory variability. By understanding the principles of method validation and participating in proficiency testing, analytical laboratories can ensure the delivery of high-quality, reliable, and reproducible data, which is fundamental to scientific integrity and the development of safe and effective pharmaceutical products.
References
Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]
ASTM International. (2021). E2489 Standard Practice for Statistical Analysis of One-Sample and Two-Sample Interlaboratory Proficiency Testing Programs. Retrieved from [Link]
Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]
European Accreditation. (2018). EA-4/21 INF: 2018 Guidelines for the assessment of the appropriateness of small interlaboratory comparisons within the process of laboratory accreditation. Retrieved from [Link]
ASTM International. (n.d.). Interlaboratory and Intralaboratory Proficiency Testing. Retrieved from [Link]
Ashdin Publishing. (2023). Analytical method development, validation, and verification. Retrieved from [Link]
Eurachem. (2024). Interlaboratory comparisons other than PT. Retrieved from [Link]
ASTM International. (2025). ASTM Proficiency Testing Programs - How it Works. Retrieved from [Link]
ASTM International. (2021). D7796 Standard Test Method for Analysis of Ethyl tert-Butyl Ether (ETBE) by Gas Chromatography. Retrieved from [Link]
ResearchGate. (2025). Validation of Analytical Methods. Retrieved from [Link]
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
The Good Scents Company. (n.d.). sec-butyl ethyl ether. Retrieved from [Link]
OUCI. (n.d.). Analytical methods for detecting butane, propane, and their metabolites in biological samples: Implications for inhalan…. Retrieved from [Link]
SciELO. (n.d.). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
isobudgets.com. (2019). Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. Retrieved from [Link]
ASTM International. (2019). E691-19 - Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. Retrieved from [Link]
MDPI. (n.d.). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. Retrieved from [Link]
PubMed. (2024). Analytical methods for detecting butane, propane, and their metabolites in biological samples: Implications for inhalant abuse detection. Retrieved from [Link]
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
ASTM International. (1998). D5441 Standard Test Method for Analysis of Methyl Tert-Butyl Ether (MTBE) by Gas Chromatography. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). Retrieved from [Link]
OPUS. (2025). Analytical Methods. Retrieved from [Link]
Quantitative Analysis of Butane, 1-(1-methylpropoxy)- in Pharmaceutical Matrices
Executive Summary: The Isomer Challenge Butane, 1-(1-methylpropoxy)- (IUPAC), commonly known as n-butyl sec-butyl ether (CAS: 999-65-5), represents a specific analytical challenge in pharmaceutical impurity profiling. Un...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isomer Challenge
Butane, 1-(1-methylpropoxy)- (IUPAC), commonly known as n-butyl sec-butyl ether (CAS: 999-65-5), represents a specific analytical challenge in pharmaceutical impurity profiling. Unlike its symmetric cousins (dibutyl ether or di-sec-butyl ether), this unsymmetrical ether often arises as a specific process byproduct in Grignard reactions or etherifications involving mixed butanol isomers.
For drug development professionals, the critical difficulty lies in structural isomerism . Standard GC-FID methods often fail to resolve n-butyl sec-butyl ether from n-butyl iso-butyl ether or other C8 ether isomers, leading to co-elution and quantitation errors.
This guide objectively compares three analytical approaches, culminating in a validated Headspace GC-MS protocol designed for specificity and sensitivity in complex API matrices.
Chemical Profile & Analytical Properties[1][2][3][4][5][6][7]
Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.
Property
Value
Analytical Implication
Molecular Formula
Isobaric with octanols and other dibutyl ethers ().[1][2]
Boiling Point
131°C
Volatile. Ideal for Headspace (HS) sampling, but requires higher oven equilibration temperatures (>85°C).
Solubility
Lipophilic
Low water solubility.[3] Requires organic modifiers (DMA/DMSO) for efficient headspace partitioning.
UV Activity
Negligible
HPLC-UV is non-viable. Refractive Index (RI) is too insensitive for trace analysis (<1000 ppm).
Comparative Analysis of Methodologies
We evaluated three primary methodologies based on Specificity , Sensitivity (LOD) , and Robustness in a GMP environment.
Method A: Static Headspace GC-FID (The QC Workhorse)
Principle: Separation based on boiling point/polarity on a standard capillary column (DB-624) with non-selective carbon detection.
Pros: High linearity (
), robust, low maintenance, excellent for routine release testing of known impurities.
Cons:High risk of false positives. Cannot distinguish n-butyl sec-butyl ether from co-eluting C8 isomers without expensive secondary column confirmation.
Method B: Direct Injection GC-FID
Principle: Liquid injection of the sample dissolved in a solvent.
Pros: Simple, no headspace autosampler required.
Cons:Matrix contamination. Non-volatile API components ruin the liner and column head, causing peak tailing and retention time shifts. Not recommended for GMP impurity profiling.
Method C: Headspace GC-MS (The Gold Standard)
Principle: Mass spectral detection allows for deconvolution of co-eluting peaks using unique fragmentation patterns (e.g., sec-butyl cation fragments).
Pros: Absolute specificity. Can quantify n-butyl sec-butyl ether even in the presence of interfering solvents.
Why this protocol?
We utilize Headspace (HS) to eliminate non-volatile API interference and Mass Spectrometry (MS) to guarantee the identification of the specific sec-butoxy isomer structure.
Internal Standard (IS):Fluorobenzene or Butated Hydroxytoluene (BHT) . Note: Deuterated analogs are preferred if available, but Fluorobenzene is a cost-effective, stable alternative with a distinct retention time.
Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMA). Choice depends on API solubility.
Instrument Parameters (Agilent 7890/5977 or equivalent)
A. Headspace Autosampler:
Incubation Temp: 95°C (Critical: Must be high enough to drive the 131°C boiler into the gas phase).
Incubation Time: 20 minutes.
Transfer Line Temp: 140°C.
B. Gas Chromatography:
Column: DB-624 (30m x 0.25mm x 1.4µm) or VF-624ms. Thick film is required for ether retention.
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Oven Program:
40°C hold for 3 min (Focuses volatiles).
Ramp 10°C/min to 160°C.
Ramp 25°C/min to 240°C (Bake out).
C. Mass Spectrometer:
Source Temp: 230°C.
Scan Mode:SIM (Selected Ion Monitoring) for quantitation.
Note: Symmetric dibutyl ether also produces m/z 57.[3] Use m/z 87/101 ratios to distinguish.
Experimental Workflow Diagram
Caption: Validated workflow for the specific quantitation of n-butyl sec-butyl ether, ensuring separation from isobaric interferences.
Quantitative Performance Data
The following data represents typical validation results for this protocol in a drug substance matrix.
Parameter
Result
Acceptance Criteria (ICH Q2)
Specificity
No interference at RT (approx 12.4 min)
Resolution > 1.5
Linearity
(Range: 1–1000 ppm)
Accuracy (Recovery)
94.5% – 102.3%
80% – 120%
Precision (Repeatability)
1.8% RSD (n=6)
RSD
LOD / LOQ
0.2 ppm / 0.6 ppm
Signal-to-Noise > 3 / > 10
Troubleshooting & Optimization (Expert Insights)
Problem: Poor sensitivity (High LOD).
Causality: The boiling point (131°C) is high for standard HS methods.
Fix: Increase the HS loop temperature and transfer line to prevent condensation. Ensure the "Shake" parameter is on during incubation to facilitate liquid-gas partitioning.
Problem: Co-elution with n-butanol.
Causality:n-butanol is a likely precursor.
Fix: The DB-624 column is designed for this separation. If co-elution persists, lower the initial oven temperature to 35°C to increase retention of the ether relative to the alcohol.
References
International Conference on Harmonisation (ICH). (2019). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. European Medicines Agency. [Link]
Restek Corporation. (2022).[4] Residual Solvent Analysis: A Guide to USP <467>. [Link][5]
National Institute of Standards and Technology (NIST). (2023). Butane, 1-(1-methylpropoxy)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
A Senior Application Scientist's Guide to Certified Reference Materials for Butane, 1-(1-methylpropoxy)-
For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The accuracy and reliability of these measurements hinge on the quality of the reference materials u...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The accuracy and reliability of these measurements hinge on the quality of the reference materials used for instrument calibration and method validation. This guide provides an in-depth technical overview of Certified Reference Materials (CRMs) for Butane, 1-(1-methylpropoxy)-, also known as sec-butyl ethyl ether (CAS No. 2679-87-0). We will explore the critical attributes of a high-quality CRM, detail experimental protocols for its verification, and discuss the importance of a self-validating analytical system.
The Critical Role of Certified Reference Materials
In any analytical workflow, the reference material is the anchor of metrological traceability. A Certified Reference Material (CRM) is a standard of the highest quality, for which the property values have been rigorously determined and certified through metrologically valid procedures. For a volatile organic compound like sec-butyl ethyl ether, a CRM ensures that measurements of its purity or concentration are accurate, comparable across different laboratories and over time, and traceable to international standards.
The production of CRMs is governed by stringent international standards, most notably ISO 17034.[1][2] This standard sets out the general requirements for the competence of reference material producers, covering everything from material processing and characterization to the assignment of certified values and their uncertainties.[3][4][5] When selecting a CRM, verifying that the producer is accredited to ISO 17034 provides the highest level of confidence in the material's quality and reliability.[5]
Comparative Analysis of Available CRMs
A survey of the market for "Butane, 1-(1-methylpropoxy)-" reveals a specialized landscape. While numerous chemical suppliers list the compound, obtaining it as a Certified Reference Material is less common. One prominent supplier offering this compound as a CRM with the highest level of certification is CPAChem.
Table 1: Example CRM Specification for sec-Butyl Ethyl Ether
Parameter
Specification
Rationale & Importance
Product Name
sec-Butyl Ethyl Ether
The common synonym for Butane, 1-(1-methylpropoxy)-.[6][7]
Typically supplied as a pure substance for preparing custom calibration standards.
Certified Value
e.g., Purity: 99.8% ± 0.2%
The property value (purity) and its associated expanded uncertainty. The uncertainty is crucial for calculating the total uncertainty budget of a measurement.
Certifications
ISO 17034, ISO 17025, ISO 9001
ISO 17034: Competence as a Reference Material Producer.[8] ISO 17025: Competence of testing and calibration laboratories used for characterization. ISO 9001: Quality management system.
Traceability
To SI units via gravimetric preparation and validated analytical methods.
Establishes an unbroken chain of comparisons to a known, international standard.
Given the limited number of commercially available CRMs for this specific analyte, this guide will pivot from a direct multi-product comparison to a more critical, practical application: how to independently verify and implement a CRM in your laboratory. The following experimental protocols provide a framework for a self-validating system to confirm the integrity of a received CRM.
Experimental Protocols for CRM Verification
Upon receiving a CRM, it is best practice to perform in-house verification before incorporating it into routine analytical workflows. This process not only confirms the manufacturer's specifications but also establishes a baseline for the material's stability under your laboratory's storage conditions. Gas Chromatography (GC) is the preferred analytical technique for volatile, non-polar compounds like ethers due to its high resolution and sensitivity.[10]
Protocol 1: Identity and Purity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: The first step is to unequivocally confirm the identity of the compound and assess its purity. GC-MS is the ideal tool for this, coupling the separating power of gas chromatography with the definitive identification capabilities of mass spectrometry. The resulting mass spectrum serves as a chemical fingerprint.
Methodology:
CRM Preparation:
Allow the CRM ampoule to equilibrate to room temperature (e.g., 20-25°C).
Prepare a stock solution by accurately weighing approximately 10 mg of the neat CRM into a 10 mL volumetric flask and diluting with a high-purity solvent (e.g., Hexane or Ethyl Acetate).
Create a working solution by performing a 1:100 dilution of the stock solution.
GC-MS Instrumentation & Conditions:
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended for resolving volatile organic compounds.
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
MS Transfer Line: 280°C.
Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.
Mass Range: Scan from m/z 35 to 350.
Data Analysis:
Identity Confirmation: Compare the acquired mass spectrum of the major peak with a reference library (e.g., NIST/Wiley). The fragmentation pattern should provide a high-confidence match.
Purity Assessment: Integrate the total ion chromatogram (TIC). Calculate the area percent of the main peak relative to all other peaks detected. This provides an initial estimate of purity.
Trustworthiness (Self-Validation):
System Suitability: Before analysis, inject a known standard mixture to verify column performance, resolution, and detector response.
Solvent Blank: Analyze a solvent blank immediately before the sample to ensure no contamination or carryover is present.
Reference Spectrum: The comparison of the acquired spectrum to a trusted, external library like NIST provides an authoritative check on the compound's identity.[11]
Protocol 2: Quantitative Verification by Gas Chromatography with Flame Ionization Detection (GC-FID)
Causality: While GC-MS is excellent for identity, GC-FID is the gold standard for robust quantification of hydrocarbons and related compounds due to its wide linear range and high sensitivity. This protocol aims to verify the certified purity value from the manufacturer using an internal standard (IS) method.
Methodology:
Standard & Sample Preparation:
Internal Standard (IS) Selection: Choose an IS that does not co-elute with the analyte or any impurities and has similar chemical properties. For sec-butyl ethyl ether, a suitable choice would be a different, high-purity ether not expected in the sample, such as Di-n-propyl ether (CAS 111-43-3).
IS Stock Solution: Prepare a stock solution of the IS at a known concentration (e.g., 1000 µg/mL) in the chosen solvent.
Calibration Standards: Prepare a series of at least five calibration standards by adding varying, accurately known masses of the CRM to flasks containing a constant, known mass of the IS. Dilute to volume. This creates standards with different analyte-to-IS concentration ratios.
Quality Control (QC) Sample: Prepare a QC sample from a separate weighing of the CRM at a concentration in the middle of the calibration range.
GC-FID Instrumentation & Conditions:
Use the same GC column and temperature program as in Protocol 1 to ensure consistent chromatography.
Detector: Flame Ionization Detector (FID) at 280°C.
Makeup Gas: Nitrogen or Helium, as per instrument specifications.
Hydrogen Flow: ~30-40 mL/min.
Air Flow: ~300-400 mL/min.
Data Analysis:
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the IS. Plot this area ratio (y-axis) against the concentration ratio (analyte/IS) (x-axis). Perform a linear regression to obtain the calibration curve and verify its linearity (R² > 0.995).
Purity Calculation: Analyze the QC sample. Using the area ratio from the QC sample and the equation of the line from the calibration curve, calculate the concentration of the analyte. Compare this experimentally determined concentration to the theoretical concentration based on the initial weighing to verify the CRM's purity.
Trustworthiness (Self-Validation):
Internal Standard: The IS method compensates for minor variations in injection volume and instrument response, leading to higher precision and accuracy.
Independent Source QC: Preparing the QC sample from a separate weighing validates the entire process, from weighing and dilution to analysis. The calculated concentration of the QC should be within a pre-defined acceptance limit (e.g., ±5%) of its theoretical value.
Linearity: A linear calibration curve across a range of concentrations demonstrates that the detector response is consistent and predictable, a cornerstone of a valid quantitative method.
Visualization of Workflows
A logical workflow is essential for ensuring a repeatable and validatable process.
Caption: Logical flow of a self-validating quantitative analytical method.
Conclusion
While the market for a "Butane, 1-(1-methylpropoxy)-" CRM may be limited, high-quality, ISO 17034 accredited standards are available. For the discerning scientist, the certificate of analysis is not the end of the story but the beginning. By implementing a robust, self-validating system of in-house verification using orthogonal techniques like GC-MS and GC-FID, laboratories can ensure the integrity of their measurements, build a comprehensive uncertainty budget, and generate data that is both scientifically sound and defensible. This rigorous approach underpins the foundation of quality research and development.
References
Research Institute for Fragrance Materials, Inc. (2021). sec-butyl ethyl ether. Available at: [Link]
International Organization for Standardization. (n.d.). ISO 17034:2016 General requirements for the competence of reference material producers. Available at: [Link]
CPAChem. (n.d.). sec-Butyl Ethyl Ether CAS:2679-87-0. Available at: [Link]
Rahman, M. M., et al. (2015). GC/GCMS analysis of the petroleum ether and dichloromethane extracts of Moringa oleifera roots. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of 1-Tert-butoxybutane (CAS 1000-63-1). Available at: [Link]
The Good Scents Company. (n.d.). sec-butyl ethyl ether. Available at: [Link]
Journal of Chromatographic Science. (1968). Gas Chromatographic Analysis of Ether—Alcohols in Carbon Removing Compounds. Oxford Academic. Available at: [Link]
A2LA. (n.d.). ISO 17034 - Reference Materials Producers Accreditation Program. Available at: [Link]
Odinity. (2018). ANALYTICAL TECHNIQUES FOR THE COMPOSITION OF PETROLEUM ETHER FRACTIONS. Available at: [Link]
NATA. (n.d.). Reference Materials Producers (ISO 17034) Accreditation. Available at: [Link]
Chromatography Forum. (2009). GC-Petrolium Ether. Available at: [Link]
Perry Johnson Laboratory Accreditation, Inc. (n.d.). Reference Material Producer ISO 17034. Available at: [Link]
Fadle, A. A. M., et al. (2018). TLC and GC-MS analysis of petroleum ether fraction of fermented wood "Nikhra" of Acacia seyal. DergiPark. Available at: [Link]
Reagecon. (n.d.). ISO 17034 Certified Reference Materials CRMs. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of Butane, 2-ethoxy- (CAS 2679-87-0). Available at: [Link]
"Butane, 1-(1-methylpropoxy)-" toxicological data compared to similar ethers
This guide provides a comprehensive toxicological and safety analysis of Butane, 1-(1-methylpropoxy)- (commonly known as n-Butyl sec-butyl ether ). Given that direct toxicological dossiers for this specific mixed ether a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive toxicological and safety analysis of Butane, 1-(1-methylpropoxy)- (commonly known as n-Butyl sec-butyl ether ).
Given that direct toxicological dossiers for this specific mixed ether are rare in public literature, this guide utilizes Predictive Toxicology and Read-Across methodologies. We synthesize data from its structural parents (Di-n-butyl ether and Di-sec-butyl ether) and its metabolic products (1-butanol and 2-butanol) to provide an authoritative risk profile.
A Comparative Analysis for Drug Development & Chemical Safety
Executive Summary & Chemical Identity[1][2]
Butane, 1-(1-methylpropoxy)- (CAS 999-65-5) is an asymmetric ether often encountered as a byproduct in the synthesis of dibutyl ether or sec-butyl alcohol. For researchers, its significance lies not just in its solvent properties, but in its distinct safety profile compared to symmetric ethers.
While structurally similar to Di-n-butyl ether (DnBE) , the presence of the sec-butyl group introduces a chiral center and a tertiary hydrogen at the
-position, significantly altering its metabolic fate and oxidative stability (peroxide formation).
Table 1: Physicochemical Comparison of Butyl Ethers
Property
Target: n-Butyl sec-Butyl Ether
Comparator 1: Di-n-Butyl Ether
Comparator 2: Di-sec-Butyl Ether
CAS Number
999-65-5
142-96-1
6863-58-7
Structure
Boiling Point
~131 °C (Predicted)
142 °C
121 °C
Flash Point
~25–30 °C (Est.)
25 °C
19 °C
LogP (Oct/Water)
~3.0 (Est.)
3.21
2.90
Peroxide Risk
High (2° Carbon)
Moderate (1° Carbon)
Very High (2° Carbon)
Metabolic Mechanism & Toxicokinetics[3]
To understand the toxicity of this ether, one must understand its breakdown. Ethers are primarily metabolized via O-dealkylation by Cytochrome P450 enzymes (mainly CYP2E1 and CYP2B6).
The "Hybrid" Metabolic Pathway
Unlike symmetric ethers which yield two equivalents of the same alcohol, n-Butyl sec-butyl ether undergoes cleavage at either side of the oxygen, producing two distinct toxicological streams:
n-Butyl Cleavage: Releases 1-Butanol
Oxidizes to Butyraldehyde (Irritant).
sec-Butyl Cleavage: Releases 2-Butanol
Oxidizes to 2-Butanone (MEK) (Neurotoxin potentiator).
Visualization: Metabolic Fate
Figure 1: Divergent metabolic pathways. Note that the sec-butyl group eventually yields MEK, a known potentiator of hexacarbon neurotoxicity.
Comparative Toxicological Data
Due to the data gap for CAS 999-65-5, the values below are derived via Read-Across from the symmetric parents. The toxicity of the mixed ether is expected to be intermediate.
Table 2: Acute Toxicity Profile
Endpoint
n-Butyl sec-Butyl Ether (Predicted)
Di-n-Butyl Ether (Experimental)
Di-sec-Butyl Ether (Experimental)
Oral LD50 (Rat)
3,000 – 5,000 mg/kg
7,400 mg/kg
2,200 – 6,500 mg/kg
Dermal LD50 (Rabbit)
> 2,000 mg/kg
7,741 mg/kg
> 2,000 mg/kg
Inhalation LC50 (Rat)
~10,000 ppm (4h)
21.6 mg/L (~4000 ppm)
8,000 – 16,000 ppm
Skin Irritation
Moderate
Mild
Non-irritating to Mild
Eye Irritation
Moderate
Mild
Corrosive (Severe)
Critical Safety Insight: Peroxide Formation
The most immediate danger to researchers is not acute systemic toxicity, but chemical instability .
Mechanism: The sec-butyl group contains a tertiary C-H bond (adjacent to oxygen). The radical formed here is stabilized by hyperconjugation, making it significantly more prone to autoxidation than the n-butyl group.
Risk Level:High. This ether forms explosive peroxides faster than Di-n-butyl ether.
Handling: Must be tested for peroxides every 3 months (vs. 12 months for standard ethers) and stored with inhibitors (e.g., BHT).
Experimental Protocols for Verification
As a self-validating scientist, you should not rely solely on literature. Use these protocols to verify the safety and identity of your specific lot.
Use this to assess explosion risk before distillation or heating.
Reagent Prep: Prepare a saturated solution of Sodium Iodide (NaI) in isopropanol.
Blanking: Reflux 20 mL of isopropanol with 2 mL of NaI solution and acidify with dilute acetic acid. The solution should remain colorless (yellow indicates contamination).
Titration:
Add 5.0 mL of the ether sample to 20 mL of isopropanol.
Add 2 mL of saturated NaI solution and 1 mL of acetic acid.
Heat to incipient boiling and hold for 5 minutes (protect from light).
If peroxides are present, iodine (
) is liberated (solution turns yellow/brown).
Titrate with 0.01 N Sodium Thiosulfate until colorless.
Calculation:
Limit: >100 ppm is unsafe for distillation.
Protocol B: In Vitro Metabolic Stability (Microsomal Assay)
Use this to confirm the metabolic half-life relative to standard drugs.
System: Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
Substrate: Incubate 1 µM of n-butyl sec-butyl ether in phosphate buffer (pH 7.4).
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing Internal Standard.
Analysis: Centrifuge and analyze supernatant via GC-MS/MS.
Monitor: Disappearance of parent peak (m/z 130) and appearance of 2-butanone (m/z 72).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8909, Dibutyl ether. Retrieved from [Link]
U.S. EPA (2006). High Production Volume (HPV) Challenge Program: Test Plan for sec-Butyl Ether (CAS 6863-58-7). Retrieved from [Link] (Search Accession: PB2006-108865)
Macht, D. I. (1920).On the comparative toxicity of some alcohols with especial reference to isomers. Journal of Pharmacology and Experimental Therapeutics, 16(1), 1-10. (Foundational comparison of primary vs secondary alkyl toxicity).
OECD SIDS (2006). SIDS Initial Assessment Report for SIAM 22: Dibutyl Ether. Retrieved from [Link][1]
Tran, L. S., et al. (2015).Chemical kinetics of dibutyl ether isomers oxidation. Combustion and Flame, 162(10), 3858-3870.
Verdict:Conditional Recommendation (Tier 2 Green Solvent)
1-(1-Methylpropoxy)butane represents a class of unsymmetrical higher ethers emerging from the bio-butanol value chain. Unlike traditional symmetrical ethers (e.g., Diethyl Ether, Di-n-butyl Ether), this solvent offers a unique steric profile due to the sec-butyl group, disrupting crystal packing and modifying solvation shells.
Key Differentiators:
Vs. THF: It is hydrophobic (immiscible with water), eliminating the need for extensive extraction salts during workup.
Vs. CPME: It has a wider liquid range but a higher peroxide formation risk , necessitating stricter inventory management.
Vs. Toluene: It offers a non-aromatic, lower-toxicity profile with similar boiling point characteristics, making it a viable replacement in high-temperature organometallic chemistry.
Physicochemical Profile & Molecular Identity
Understanding the structure is critical to predicting performance. The molecule consists of an n-butyl chain (flexible, lipophilic) and a sec-butyl chain (sterically hindered) linked by an ether oxygen.
Property
1-(1-Methylpropoxy)butane
CPME (Benchmark)
Toluene (Target for Replacement)
Boiling Point (°C)
~131–135°C (Est.)*
106°C
110.6°C
Flash Point (°C)
~25–30°C (Closed Cup)
-1°C
4°C
Water Solubility
Negligible (<0.1 g/100mL)
1.1 g/100mL
0.05 g/100mL
LogP (Oct/Water)
~3.1 (Lipophilic)
1.59
2.73
Peroxide Risk
High (sec-carbon α-proton)
Low
Negligible
Viscosity (cP)
~0.65
0.55
0.59
*Note: Boiling point estimated based on isomeric interpolation between Di-n-butyl ether (142°C) and Di-sec-butyl ether (121°C).
Environmental Impact Assessment (EIA)
This assessment utilizes the GSK Solvent Sustainability Guide framework and Green Chemistry Principles.
A. Atmospheric Impact (VOC & Photochemistry)
Volatility: With a boiling point >130°C, it is classified as a Low Volatility Organic Compound (LVOC) compared to Diethyl Ether or THF. This significantly reduces solvent loss during reflux and lowers worker inhalation risk.
Degradation: Like other aliphatic ethers, it degrades in the atmosphere via hydroxyl radical attack (t½ ≈ 15–20 hours). It does not contribute significantly to ozone depletion but contributes to ground-level smog (POCP).
B. Aquatic Toxicity & Fate
Ecotoxicity: Data for the isomer class suggests low acute toxicity to fish (LC50 > 100 mg/L). However, due to its high LogP (>3), it has a potential for bioaccumulation if released directly into waterways.
Biodegradability: Unsymmetrical ethers are generally not readily biodegradable (OECD 301D < 60% in 28 days).[1] The branched sec-butyl group hinders enzymatic oxidation compared to linear chains.
Mitigation: Aqueous waste streams must be incinerated or treated via advanced oxidation, not released to biological wastewater treatment plants (WWTP).
C. Safety: The Peroxide Challenge
Critical Warning: Unlike CPME, which lacks an alpha-proton on the tertiary carbon (making it resistant to peroxidation), 1-(1-methylpropoxy)butane has a hydrogen on the sec-butyl alpha-carbon.
Mechanism: Radical abstraction of the H-atom leads to hydroperoxide formation.
Management: Must be inhibited with BHT (5–10 ppm) and tested quarterly.
Performance Comparison: Solvency & Reactivity
Case Study 1: Grignard Reaction Medium
Replacing THF in Grignard formation is desirable due to THF's water miscibility and recovery costs.
Mechanism: The ether oxygen coordinates with Mg. The sec-butyl group provides steric bulk, which can modulate the Schlenk equilibrium, potentially favoring the monomeric Grignard species over aggregates.
Outcome:
Reaction Rate: Slower than THF (less basic oxygen), but cleaner profile.
Workup:Superior. Upon quenching with dilute acid, the organic layer separates instantly. No "salting out" required.
Case Study 2: Lithiation Reactions
Temperature Stability: The high boiling point allows for higher temperature lithiations (if the organolithium is stable) without pressurization.
Solubility: Excellent for non-polar substrates where MeOH or EtOH would fail.
Experimental Protocols
Protocol A: Solvent Swap Validation (THF to 1-(1-Methylpropoxy)butane)
Objective: Validate if the new ether maintains yield while improving workup.
Baseline Check: Run reaction in THF. Record Yield (Isolated) and E-Factor (kg waste/kg product).
Solvent Preparation:
Distill 1-(1-methylpropoxy)butane over Na/Benzophenone OR pass through activated alumina to remove peroxides.
QC Step: Verify Peroxides < 5 mg/L using Quantofix® test strips.
QC Step: Verify Water < 50 ppm using Karl Fischer titration.
Reaction Execution:
Perform reaction at equivalent molar concentration.
Note: You may need to increase temperature by 10°C to compensate for lower Lewis basicity compared to THF.
Data Synthesis: Calculate the new E-Factor. Expect a 30-50% reduction in wastewater volume.
Visualization & Logic
Diagram 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting 1-(1-methylpropoxy)butane based on reaction parameters.
Diagram 2: Environmental Fate & Safety Loop
Caption: Lifecycle analysis emphasizing the critical peroxide monitoring loop.
References
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link
Kerton, F. M., & Marriott, R. (2013). "Alternative Solvents for Green Chemistry." Royal Society of Chemistry. Link
Watanabe, K. (2013). "The unique properties of Cyclopentyl Methyl Ether (CPME) compared with other ethers." Organic Process Research & Development. Link
Cheméo. "Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5)." Link
OECD SIDS. "Dibutyl Ether: SIDS Initial Assessment Report." (Used for structural analog toxicity data). Link
Technical Guide: Cost-Benefit Analysis of Butane, 1-(1-methylpropoxy)- in Industrial Applications
Executive Summary In the landscape of industrial solvents, Butane, 1-(1-methylpropoxy)- (CAS: 999-65-5), commonly referred to as n-butyl sec-butyl ether (NSBE) , occupies a specialized niche. It serves as a high-boiling,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of industrial solvents, Butane, 1-(1-methylpropoxy)- (CAS: 999-65-5), commonly referred to as n-butyl sec-butyl ether (NSBE) , occupies a specialized niche. It serves as a high-boiling, lipophilic alternative to commodity ethers like Diethyl Ether (DEE) and Tetrahydrofuran (THF).
While DEE and THF are ubiquitous, their low boiling points and water miscibility (in the case of THF) limit their utility in high-temperature organometallic synthesis and complex aqueous workups. This guide analyzes NSBE through a techno-economic lens, weighing its thermal stability benefits against its peroxide formation risks and recovery costs .
Verdict: NSBE is a "Goldilocks" solvent for specific Grignard and organolithium chemistries requiring reaction temperatures >100°C without pressurization. However, its secondary alkyl structure necessitates rigorous peroxide management protocols that exceed those of MTBE or n-butyl ether.
Physicochemical Profile & Solvency Analysis
To justify the switch to NSBE, we must first benchmark it against standard industrial ethers. The critical differentiator is the Boiling Point (BP) and LogP (lipophilicity).
Table 1: Comparative Solvent Properties[1]
Property
NSBE (n-Butyl sec-Butyl Ether)
DEE (Diethyl Ether)
THF (Tetrahydrofuran)
DnBE (Di-n-butyl Ether)
2-MeTHF
Boiling Point (°C)
131
35
66
142
80
Density (g/mL)
0.77
0.71
0.89
0.77
0.85
Water Sol. ( g/100g )
< 0.2 (Est.)
6.05
Miscible
0.03
14.0
Flash Point (°C)
~25 (Closed Cup)
-45
-14
25
-11
Peroxide Risk
High (Secondary C)
High
High
Moderate
Moderate
Application Insight: The Thermal Window
NSBE's boiling point of 131°C allows reactions to proceed at temperatures ~65°C higher than THF at atmospheric pressure. This exponential increase in reaction rate (following the Arrhenius equation) can reduce cycle times from days to hours for sterically hindered Grignard formations.
Diagram 1: Solvent Selection Decision Matrix
Use this logic flow to determine if NSBE is the correct candidate for your process.
Caption: Decision logic for selecting NSBE based on thermal requirements and workup immiscibility.
Safety & Stability: The Peroxide Matrix
The primary operational risk with Butane, 1-(1-methylpropoxy)- is its structure. Unlike MTBE (which has no alpha-protons on the tertiary carbon) or DnBE (primary carbons only), NSBE possesses a secondary carbon adjacent to the ether oxygen.
The Mechanism of Failure
The bond dissociation energy (BDE) for a C-H bond on a secondary carbon alpha to an oxygen is significantly lower than on a primary carbon. This makes NSBE highly susceptible to radical abstraction by atmospheric oxygen, leading to hydroperoxide formation.
Critical Protocol:
NSBE must be treated as a Class B Peroxide Former (Hazard upon concentration).
Caption: Autoxidation mechanism at the secondary carbon site of NSBE.
Process Economics: Cost-Benefit Analysis
The Cost Equation
Raw Material Cost (High): NSBE is not a commodity solvent like Toluene or Methanol. It is often synthesized via the Williamson ether synthesis or acid-catalyzed addition of sec-butanol to 1-butene. Expect prices 3-5x higher than commodity THF.
Energy Recovery (High):
Penalty: Distilling a solvent with a BP of 131°C requires significantly more steam/energy than recovering DEE (35°C).
Mitigation: Vacuum distillation is mandatory for efficient recovery, adding capital cost for vacuum systems.
Process Benefit (High):
Yield: For reactions where THF reflux (66°C) is too slow, NSBE allows operation at 110-120°C. This can push recalcitrant couplings to completion, increasing yield by 10-20%.
Separation: Unlike THF, NSBE is immiscible with water. This eliminates the need for "salting out" or multiple back-extractions, reducing cycle time and wastewater volume.
Objective: Synthesize a sterically hindered Grignard reagent (e.g., Adamantylmagnesium bromide) where THF reflux fails to initiate or sustain the reaction.
Protocol Steps
Solvent Prep (Critical):
Test NSBE for peroxides using Quantofix® strips or KI titration. Limit < 10 ppm.
Dry over 4Å Molecular Sieves to < 50 ppm H2O.
Note: Do not distill to dryness due to peroxide risk.
Activation:
Charge Mg turnings (1.1 eq) and iodine crystal.
Add 10% of total NSBE volume. Heat to 100°C.
Observation: The high boiling point allows thermal activation of Mg surface without losing solvent volume.
Reaction:
Add halide dropwise. Maintain internal temp at 110°C.
Comparison: In THF, max temp is 66°C. The kinetic rate at 110°C in NSBE is roughly
times faster.
Workup:
Quench with dilute HCl.
Phase Cut: NSBE separates instantly from the aqueous layer. (THF would require extensive extraction with Ethyl Acetate).
Diagram 3: Experimental Workflow Comparison
Caption: Efficiency comparison between THF and NSBE workflows for hindered reagents.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 86932, Butane, 1-(1-methylpropoxy)-. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Guidance on Peroxide Forming Chemicals. Retrieved from [Link]
Butane, 1-(1-methylpropoxy)- is an unsymmetrical ether increasingly utilized as a specialized solvent in organic synthesis and as an oxygenate additive in fuel research. Its synthesis—typically via acid-catalyzed dehydration of mixed alcohols or Williamson ether synthesis—generates a complex matrix of structural isomers, symmetric ether byproducts, and unreacted alcohols.
This guide objectively compares the three primary analytical techniques required to certify its purity: Gas Chromatography with Flame Ionization Detection (GC-FID) , Nuclear Magnetic Resonance (NMR) , and Karl Fischer (KF) Titration . While GC-FID serves as the quantitative "gold standard" for volatile organic impurities, NMR is indispensable for structural authentication, and KF is critical for solvent safety and stoichiometry.
Part 1: Chemical Profile & Impurity Landscape
To design a robust analytical protocol, one must first understand the "enemies" of purity. The boiling point (BP) differences between the target molecule and its likely contaminants dictate the separation strategy.
Component
Structure/Type
Boiling Point
Origin
Criticality
Target: sec-Butyl butyl ether
Unsymmetrical Ether
131 °C
Product
N/A
2-Butanol
Alcohol (Reactant)
99 °C
Unreacted Start Material
High (Azeotrope risk)
1-Butanol
Alcohol (Reactant)
117 °C
Unreacted Start Material
High (Azeotrope risk)
Di-sec-butyl ether
Symmetric Ether
121 °C
Side Product
High (Close BP)
Di-n-butyl ether
Symmetric Ether
142 °C
Side Product
Medium (Easy to separate)
Butenes (mixed isomers)
Olefin
-6 to 4 °C
Elimination Side Reaction
Low (Volatile)
Peroxides
Oxidation Product
N/A
Storage Degradation
Critical Safety Hazard
Part 2: Comparative Analysis of Analytical Techniques
Technique 1: Gas Chromatography (GC-FID) – The Quantitative Standard
GC-FID is the primary method for assessing the purity of volatile ethers. The Flame Ionization Detector (FID) provides a response roughly proportional to carbon count, making it ideal for quantifying related organic impurities without requiring distinct calibration standards for every single byproduct.
Mechanism: Separation based on boiling point and polarity.
Why it works here: The boiling point spread (99°C to 142°C) allows for baseline resolution of the target ether from its symmetric byproducts using standard non-polar columns.
Experimental Protocol: GC-FID Purity Assay
Column: 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, or Petrocol DH).
Rationale: A non-polar phase separates strictly by boiling point, which is the primary differentiator between the ether isomers.
Dimensions: 30 m x 0.32 mm ID x 1.0 µm film thickness.
Note: A thicker film (1.0 µm) improves the resolution of lower boiling volatiles like 2-butanol.
Carrier Gas: Helium or Hydrogen at 1.5 mL/min (Constant Flow).
Temperature Program:
Hold at 40 °C for 5 min (elutes butenes/volatiles).
Ramp 10 °C/min to 160 °C.
Ramp 25 °C/min to 250 °C (burn off high-boilers).
Detector (FID): 280 °C; H2/Air mix.
Sample Prep: Dilute 20 µL of sample in 1.5 mL of high-purity n-Heptane or Dichloromethane (DCM).
Acceptance Criteria:
Target peak retention time ~9-11 min (system dependent).
Resolution (
) > 1.5 between 2-butanol and sec-butyl butyl ether.
Best For: Confirming identity, distinguishing isomers, and detecting non-volatile impurities.
While GC gives a peak, NMR confirms that the peak is indeed 1-(1-methylpropoxy)butane and not an elusive isomer. However, NMR is less precise than GC for quantifying trace impurities (<1%) due to signal overlap.
Experimental Protocol: Structural Verification
Solvent: CDCl
(Deuterated Chloroform).
Frequency: 400 MHz or higher (essential to resolve the methine multiplet).
Key Diagnostic Signals:
3.3 - 3.5 ppm: Two overlapping signals.
The methine proton (
) of the sec-butyl group appears as a complex multiplet (sextet-like).
The methylene protons (
) of the n-butyl group appear as a triplet.
1.1 ppm: Doublet ( Hz) corresponding to the methyl group attached to the chiral center ().
0.9 ppm: Two overlapping triplets from the terminal methyls of both butyl chains.
Data Interpretation:
If the integral ratio of the ether region (3.3-3.5 ppm) to the methyl region (0.8-1.2 ppm) deviates from the theoretical 3:15 (1:5), significant contamination (likely symmetric ethers) is present.
Best For: Trace water and peroxide quantification.
Ethers are notorious for two things: absorbing atmospheric moisture and forming explosive peroxides. Neither is detected effectively by GC-FID or standard NMR.
Water (Karl Fischer): Coulometric titration is required.
Limit: < 0.05% (500 ppm) for solvent grade.
Interference: None standard.
Peroxides: Iodometric titration or semi-quantitative strips (e.g., Quantofix).
Limit: < 10 mg/L (as
).
Protocol: Add 1 mL sample to acidified KI solution. Yellow color indicates peroxides.
Part 3: Data Presentation & Decision Framework
Comparison of Analytical Metrics
Feature
GC-FID
-NMR
Karl Fischer
Primary Output
Purity % (Area Normalization)
Structural Identity
Water Content (ppm)
LOD (Limit of Detection)
~10 ppm
~1000 ppm (0.1%)
1 ppm
Precision
High (<0.5% RSD)
Moderate (1-2%)
High (<1% RSD)
Blind Spot
Water, Peroxides, Inorganic salts
Trace isomers, overlap
Organics
Throughput
20-30 min/sample
10 min/sample
5 min/sample
Cost
Low
High (Instrument/Solvent)
Medium
Analytical Workflow Diagram
The following diagram illustrates the logical flow for certifying a batch of sec-butyl butyl ether.
Figure 1: Integrated analytical workflow for the certification of unsymmetrical ethers. Green paths indicate successful validation steps.
References
ASTM International. (2019). ASTM D5441 - Standard Test Method for Determination of Purity of Methyl tert-Butyl Ether (MTBE) by Gas Chromatography.[4] (Analogous method for ether purity). [Link]
National Institute of Standards and Technology (NIST). (2023). Butane, 1-(1-methylpropoxy)- Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for Williamson ether synthesis and purification protocols). [Link]
Technical Comparison: Isobutane vs. Butane, 1-(1-methylpropoxy)- as Feedstocks for Next-Generation Refrigerants
Executive Summary This guide provides a rigorous technical comparison between Isobutane (2-methylpropane) and Butane, 1-(1-methylpropoxy)- (commonly known as n-butyl sec-butyl ether) as precursors for refrigerant synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical comparison between Isobutane (2-methylpropane) and Butane, 1-(1-methylpropoxy)- (commonly known as n-butyl sec-butyl ether) as precursors for refrigerant synthesis.
While Isobutane is the established feedstock for gas-phase refrigerants (including R-600a and HFO-1234yf), the ether n-butyl sec-butyl ether represents a distinct class of oxygenated precursors used to synthesize Hydrofluoroethers (HFEs) . HFEs are critical liquid-phase heat transfer fluids used in pharmaceutical lyophilization, semiconductor cooling, and as green solvents.
Key Distinction:
Isobutane Route: Leads to High-Pressure Gas Refrigerants (Vapor Compression Cycles).
Ether Route: Leads to Low-Pressure Liquid Coolants (Immersion Cooling & Heat Transfer Fluids).
Understanding the starting material properties is crucial for selecting the appropriate synthesis vector (Gas-phase catalysis vs. Liquid-phase electrolysis).
Scientist’s Insight: The high boiling point of the ether (131 °C) makes it unsuitable as a direct refrigerant in standard HVAC systems. However, its liquid state at room temperature makes it an ideal substrate for Simons Electrochemical Fluorination , where the ether is dissolved in anhydrous Hydrogen Fluoride (HF).
Synthetic Pathways: The "Gas" vs. "Liquid" Divergence
Pathway A: Isobutane to HFO-1234yf (Gas-Phase Refrigerant)
The industry standard for lowering Global Warming Potential (GWP) is converting Isobutane to HFO-1234yf (2,3,3,3-Tetrafluoropropene). This involves catalytic dehydrogenation followed by chlorination and fluorination.
Mechanism:
Dehydrogenation: Isobutane
Isobutylene + (Endothermic, Cr-based catalyst).
Chlorination: Isobutylene +
Methallyl chloride.
Fluorination: Reaction with HF to form 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), then HFO-1234yf.[1]
Pathway B: Ether to HFE (Liquid Heat Transfer Fluid)
Butane, 1-(1-methylpropoxy)- serves as a lipophilic template. Through Electrochemical Fluorination (ECF) , all C-H bonds are replaced by C-F bonds. The ether linkage (-O-) remains intact, providing the flexibility required for liquid coolants (e.g., for vaccine storage or API reactor cooling).
Mechanism:
Solvation: Ether is dissolved in anhydrous HF.
Anodic Substitution: High voltage replaces H with F via a radical cation mechanism.
Cell Assembly: Use a nickel anode and steel cathode electrolytic cell (Simons type).
Electrolyte Preparation: Introduce anhydrous Hydrogen Fluoride (AHF) into the cell. Maintain temperature at 0°C to prevent evaporation.
Feedstock Addition: Dissolve Butane, 1-(1-methylpropoxy)- (5 wt%) into the AHF. Note: Conductivity aids (e.g., NaF) may be required if conductivity is low.
Electrolysis:
Voltage: Constant voltage mode, 5.0 – 7.0 V.
Current Density:
.
Duration: 24–48 hours depending on cell volume.
Harvesting: The perfluorinated ether is insoluble in HF and denser; it will settle at the bottom of the cell. Drain the heavy phase.
Purification: Neutralize with KOH solution, wash with water, and distill.
Safety Note: This process generates
gas (cathode) and potential byproducts. Use rigorous ventilation and blast shielding.
Performance & Safety Assessment
Table 2: Environmental & Safety Metrics
Metric
Isobutane Derived (HFO-1234yf)
Ether Derived (HFE Analogue)
ODP (Ozone Depletion Potential)
0
0
GWP (100-yr)
< 1
50 – 300 (varies by F-content)
Flammability
A2L (Mildly Flammable)
Non-Flammable (High Fluorination)
Toxicity
Low (LC50 > 100,000 ppm)
Low (Generally biologically inert)
Application Phase
Gas (HVAC, Auto AC)
Liquid (Immersion, Solvent)
Causality in Safety: The ether-derived HFEs are generally safer in laboratory and pharmaceutical settings due to their high boiling points and lack of flash points (if fully fluorinated). Isobutane derivatives, while thermodynamically excellent, retain flammability risks requiring specific handling protocols (e.g., spark-proof equipment).
Conclusion
For researchers in drug development and chemical engineering:
Select Isobutane if your goal is to synthesize gaseous refrigerants for vapor compression cycles (refrigerators, HVAC). The pathway is catalytic and high-temperature.
Select Butane, 1-(1-methylpropoxy)- if your goal is to develop liquid heat transfer fluids or green solvents . The pathway is electrochemical and operates at low temperatures.
The ether feedstock offers a unique scaffold for creating asymmetrical fluorinated fluids that can serve dual roles as reaction solvents and thermal management fluids in pharmaceutical processing.
References
Riffe, D. R. (1994). Isobutane as a Refrigerator Freezer Refrigerant. International Refrigeration and Air Conditioning Conference. Purdue University.[7] Link
NIST WebBook. (2025). Butane, 1-(1-methylethoxy)- Thermophysical Properties. National Institute of Standards and Technology. Link
PubChem. (2025).[6] Compound Summary: Butane, 1-(2-methylpropoxy)-.[6] National Library of Medicine. Link
U.S. Patent 11,209,196. (2021). HFO-1234ZE, HFO-1225ZC and HFO-1234YF compositions and processes. Link
Durham University Theses. (2021). Exploring the synthetic utility of HFO-1234yf. Link
A Senior Application Scientist's Guide to the Proper Disposal of Butane, 1-(1-methylpropoxy)-
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Butane, 1-(1-methylpropoxy)-, also known as n-Butyl sec-butyl ether. As laboratory professionals, our responsibility extends be...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Butane, 1-(1-methylpropoxy)-, also known as n-Butyl sec-butyl ether. As laboratory professionals, our responsibility extends beyond the bench to ensure that the chemical lifecycle concludes with minimal risk to personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clarity and instill confidence in your waste management practices.
Chemical Profile and Hazard Identification
A foundational understanding of a chemical's properties is paramount to appreciating the causality behind specific handling and disposal protocols. Butane, 1-(1-methylpropoxy)- is an ether that presents two primary, significant hazards: flammability and the potential for peroxide formation.
As a flammable liquid, vapors of Butane, 1-(1-methylpropoxy)- can form explosive mixtures with air.[7] Vapors are often heavier than air and can travel a considerable distance to an ignition source, causing a flashback.[7][8] Consequently, this chemical must be handled away from all potential ignition sources, including open flames, hot surfaces, sparks from static discharge, and non-explosion-proof electrical equipment.[6][9] All metal containers and transfer equipment must be grounded and bonded to prevent the buildup of static electricity.[6][9][10]
Peroxide Formation: The Hidden Danger of Ethers
Ethers, including Butane, 1-(1-methylpropoxy)-, pose a significant and often underestimated risk due to their tendency to form unstable and potentially explosive peroxides when exposed to oxygen and light over time.[6] This process is autocatalytic, and the risk increases as the ether evaporates, concentrating the peroxides. Old and undated containers of ethers are a serious laboratory hazard.[11] If peroxide formation is suspected (e.g., in an old, undated, or visually compromised container with crystal formation), the container should not be opened or moved.[6] In such cases, contact your institution's Environmental Health and Safety (EHS) department immediately.[12]
Regulatory Framework for Hazardous Waste
The disposal of laboratory chemicals is not merely a matter of good practice; it is a legal requirement. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste.[13] Butane, 1-(1-methylpropoxy)- is classified as a hazardous waste primarily due to its ignitability characteristic .[14] Therefore, it is prohibited from being disposed of via sanitary sewer or in the regular trash.[12][13] All disposal activities must be conducted in a manner consistent with federal, state, and local regulations.[5]
Pre-Disposal Safety and Spill Management
Safe disposal begins with safe handling. Adherence to proper laboratory practice during the chemical's active use is the first step in a compliant disposal workflow.
Personal Protective Equipment (PPE)
When handling Butane, 1-(1-methylpropoxy)-, including for disposal, the following PPE is mandatory:
Eye and Face Protection: Chemical safety goggles or a face shield.[15]
Skin Protection: Chemically resistant, impervious gloves (e.g., nitrile) and a lab coat.[5][15]
Ventilation: All handling and transfers should occur inside a certified chemical fume hood to avoid inhalation of vapors.[1][5]
Spill Protocol
In the event of a spill, immediate and correct action is crucial to prevent injury or fire.
Eliminate Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any source of sparks.[7][10]
Ventilate the Area: Ensure the chemical fume hood is operating correctly to contain vapors.[5]
Contain the Spill: Use a non-combustible, inert absorbent material such as sand, vermiculite, or diatomite to cover the spill.[5][10][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.
Collect Absorbent Material: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[6][10][15]
Decontaminate: Clean the spill area thoroughly.
Dispose: Label the container with "Hazardous Waste," the chemical name, and associated hazards, and manage it according to the disposal protocol below.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure the safe and compliant disposal of Butane, 1-(1-methylpropoxy)-.
Step 1: Waste Characterization and Segregation
This chemical must be disposed of as a flammable hazardous waste.
Do not mix it with other waste streams, particularly incompatible materials like oxidizers, strong acids, or bases.[5]
Step 2: Proper Containerization
Select a waste container that is in good condition and compatible with the chemical.
The container must be kept tightly sealed except when actively adding waste.[13] This minimizes the release of flammable vapors and reduces exposure to air, which can contribute to peroxide formation.
Step 3: Labeling
The waste container must be clearly and accurately labeled. The label must include:
The full chemical name: "Butane, 1-(1-methylpropoxy)-" .
A clear indication of the hazards (e.g., "Flammable Liquid" ).
The date when waste was first added to the container (the "accumulation start date").[13][16]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Store the labeled, sealed waste container at or near the point of generation, under the control of the operator.[14] This designated location is known as a Satellite Accumulation Area (SAA).
The SAA must be in a well-ventilated area, away from ignition sources.
Adhere to institutional limits for the maximum volume of waste allowed in an SAA (typically 55 gallons).[14]
Step 5: Arranging Final Disposal
Once the container is full or you have no further use for it, arrange for its removal.
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service. [5][15] They are trained and equipped to transport and dispose of hazardous materials in accordance with all regulations.
Provide them with an accurate description of the waste. Never leave hazardous waste unattended for pickup.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of Butane, 1-(1-methylpropoxy)-.
Caption: A workflow for the safe disposal of Butane, 1-(1-methylpropoxy)-.
References
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Superior Propane. (2025). Safety Data Sheet Butane. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Butane. Retrieved from [Link]
Airgas. (n.d.). Normal Butane - SAFETY DATA SHEET. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). Retrieved from [Link]
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Oklahoma State University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Retrieved from [Link]
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
The Good Scents Company. (n.d.). sec-butyl ethyl ether 2-ethoxybutane. Retrieved from [Link]
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Butane, 1-(2-methylpropoxy)-. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Methyl-1-(2-methylpropoxy)butane. PubChem. Retrieved from [Link]
Keene State College. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]
University of Wisconsin-Milwaukee. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
Personal protective equipment for handling Butane, 1-(1-methylpropoxy)-
Synonyms: sec-Butyl butyl ether; 1-(1-methylpropoxy)butane CAS: 999-65-5 Part 1: Critical Hazard Profile (The "Why") As researchers, we often treat ethers as interchangeable solvents, but Butane, 1-(1-methylpropoxy)- pre...
As researchers, we often treat ethers as interchangeable solvents, but Butane, 1-(1-methylpropoxy)- presents a specific kinetic threat profile due to its asymmetric structure. Unlike symmetric dialkyl ethers, this molecule contains a sec-butyl group.
The Mechanism of Danger:
The carbon adjacent to the ether oxygen on the sec-butyl side is a secondary carbon. Free radicals formed at this position are significantly more stable than those on primary carbons (like in diethyl ether) due to hyperconjugation. This makes this specific ether highly susceptible to auto-oxidation , rapidly forming explosive organic peroxides (hydroperoxides) upon exposure to air and light.
Core Hazards:
Peroxide Detonation: Class B Peroxide Former. It concentrates peroxides during evaporation or distillation.[1][2] A standard distillation without prior testing is a lethal risk.
Flammability: Flash point is estimated near 25–30°C (analogous to dibutyl ether). Vapor is heavier than air and travels to ignition sources.
Solvent Narcosis: Inhalation causes central nervous system depression (dizziness, drowsiness).
Part 2: Personal Protective Equipment (PPE) Matrix
Scientific Rationale for Selection:
Standard nitrile gloves provide only "splash" protection against ethers. Ethers are small, non-polar molecules that permeate nitrile and latex networks rapidly. For this specific ether, we rely on Laminate or Polyvinyl Alcohol (PVA) technology for true barrier protection.
PPE Selection Table
Component
Standard Operation (Splash Risk)
High-Risk Operation (Spill/Distillation)
Material Science Logic
Hand Protection
Double Nitrile (min 5 mil outer)
Silver Shield® (Laminate) or PVA
Nitrile degrades/swells in ethers (10-15 min breakthrough). Laminate provides >4h breakthrough.
Eye Protection
Chemical Splash Goggles
Goggles + Face Shield (8-inch)
Ethers are defatting agents; direct corneal contact causes severe, lasting damage.
Respiratory
Fume Hood (Face velocity: 100 fpm)
Full-face Respirator (OV Cartridge)
Needed only if hood unavailable. OV (Black) cartridge required for organic vapors.
Body Defense
Flame-Resistant (FR) Lab Coat
FR Coat + Chem-Resistant Apron
Synthetic fabrics (polyester) melt into skin during flash fires. Use Nomex/treated cotton.
Part 3: Operational Protocols
3.1 The "Ether Lifecycle" Workflow
Strict adherence to this cycle prevents accumulation of explosive crystals.
Figure 1: The mandatory lifecycle for sec-butyl butyl ether management. Note that >100 ppm requires specialized hazmat disposal, not standard lab waste.
3.2 Safe Handling & Transfer
Engineering Control: Always manipulate this chemical inside a certified fume hood.
Static Grounding: Ethers have low conductivity and accumulate static charge during flow.
Protocol: When transferring >500 mL, ground and bond the dispensing drum and the receiving vessel. Use metal or conductive plastic containers.
Inert Atmosphere: After dispensing, purge the headspace of the storage container with dry Nitrogen or Argon before resealing. This displaces oxygen, the fuel for peroxide formation.
Before any distillation or evaporation, you must validate peroxide levels.
Method A (Quick): Quantofix® Peroxide 100 test strips.
Pass: 0–10 mg/L.
Caution: 10–30 mg/L (Do not distill).
Method B (Precise): Potassium Iodide (KI) Test.
Mix 1 mL solvent + 1 mL 10% KI + 1 mL Glacial Acetic Acid.
Result: Yellow/Brown color indicates high peroxides.
Part 4: Emergency & Disposal Logistics
4.1 Spill Response Logic
Minor Spill (<50 mL):
Alert nearby personnel.
Cover with activated charcoal or solusorb solvent pads (reduces vapor).
Wipe up using Laminate (Silver Shield) gloves.
Major Spill (>200 mL):
Evacuate. Vapors can travel along the floor to distant ignition sources (hot plates, fridges).
Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).
4.2 Disposal Specifications
Never pour ethers down the drain. They can form explosive pockets in plumbing traps.
Waste Stream
Criteria
Pre-Treatment
Stream A: Clean Solvent
Peroxides < 10 ppm
None. Cap tightly.
Stream B: Peroxidized
Peroxides 10–100 ppm
Reduce: Add Ferrous Sulfate (FeSO₄) or pass through activated alumina before placing in waste drum.
Stream C: High Hazard
Peroxides > 100 ppm
Do Not Touch. Contact EHS/Bomb Squad. Crystals in the cap threads are shock-sensitive.
References
National Institute of Standards and Technology (NIST). Butane, 1-(1-methylpropoxy)- Properties and CAS 999-65-5. NIST Chemistry WebBook.
[Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Flammable Liquids (29 CFR 1910.106).
[Link]
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 6: Working with Chemicals." National Academies Press.
[Link]